Saracatinib

Catalog No.
S548122
CAS No.
379231-04-6
M.F
C27H32ClN5O5
M. Wt
542.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saracatinib

CAS Number

379231-04-6

Product Name

Saracatinib

IUPAC Name

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine

Molecular Formula

C27H32ClN5O5

Molecular Weight

542.0 g/mol

InChI

InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31)

InChI Key

OUKYUETWWIPKQR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-Quinazolinamine, N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methyl-1- piperazinyl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)-, AZD 0530, AZD-0530, AZD0530, AZD0530 Difumarate, N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-((tetrahydro- 2H-pyran-4-yl)oxy)quinazolin-4-amine bi((2E)-but-2-enedioate), N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, saracatinib, saracatinib difumerate

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl

The exact mass of the compound Saracatinib is 541.2092 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saracatinib AZD0530 Src kinase inhibition mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action and Signaling Pathways

Saracatinib is an aniline-quinazoline compound that acts as a competitive, reversible inhibitor of the ATP-binding site in the active conformation of Src kinase [1]. It is highly selective for non-receptor tyrosine kinases, with nanomolar IC₅₀ values for c-Src, c-Yes, Lck, and Bcr-Abl [1] [2].

SRC Kinase Structure and Regulation c-SRC is a proto-oncogene belonging to the Src Family Kinases (SFKs). Its activity is regulated by intramolecular interactions:

  • Inactive State: SRC maintains a "closed" conformation through phosphorylation of a C-terminal tyrosine residue (Y530 by CSK) and interactions between its SH2 and SH3 domains [3].
  • Active State: Activation occurs through dephosphorylation of Y530 and autophosphorylation of Y419 in the activation loop, leading to an "open" conformation [3].

Key Signaling Pathways Modulated by SRC SRC integrates signals from multiple cell surface receptors to regulate processes often dysregulated in cancer. The diagram below illustrates the core signaling pathways affected by SRC inhibition.

G cluster_upstream Upstream Activators cluster_downstream Key Downstream Effectors & Processes SRC SRC STAT3 STAT3 SRC->STAT3 MAPK MAPK Pathway (RAS/RAF/MEK/ERK) SRC->MAPK PI3K PI3K/AKT/mTOR Pathway SRC->PI3K YAP YAP SRC->YAP Inhibitor This compound (AZD0530) Inhibitor->SRC Integrins Integrins FAK Focal Adhesion Kinase (FAK) Integrins->FAK GrowthFactorReceptors Growth Factor Receptors (EGFR, HER2, PDGFR) GrowthFactorReceptors->SRC GProteinCoupledReceptors G Protein-Coupled Receptors GProteinCoupledReceptors->SRC FAK->SRC Processes Cellular Processes: - Proliferation - Survival - Adhesion & Motility - Invasion & Metastasis - Chemoresistance STAT3->Processes MAPK->Processes PI3K->Processes YAP->Processes

This compound binding inhibits SRC kinase activity, disrupting these pro-tumorigenic signaling cascades. Preclinical data suggests it may function more as an anti-invasive and anti-metastatic agent rather than a direct cytostatic drug [1].

Clinical Trial Efficacy and Toxicity Profile

Despite a sound preclinical rationale, this compound demonstrated limited clinical efficacy as a single agent in multiple phase II trials. The tables below summarize key efficacy and safety outcomes.

Table 1: Summary of Phase II Clinical Trial Efficacy Results

Cancer Type Patient Population Primary Endpoint Result Conclusion Citation
Metastatic Breast Cancer ER-/PR-, ≤1 prior chemo (N=9) Disease Control Rate (CR+PR+SD>6mo) 0% (0/9) No significant single-agent activity; trial stopped early. [1]
Metastatic Melanoma Unselected, ≤1 prior therapy (N=23) Objective Response Rate (CR+PR) 0% (0/23) Lack of objective clinical response. [4]

Table 2: Common Adverse Events Associated with this compound (175 mg daily)

Adverse Event Typical Grade (Frequency) Notes
Fatigue Grade 1/2 (Very Common) Most common AE in melanoma trial (78%) [4].
Elevated Liver Chemistries Grade 1/2 (Common) Includes AST/ALT elevation [1] [4].
Gastrointestinal Effects Grade 1/2 (Common) Nausea, diarrhea, anorexia [1] [4].
Hematological Effects Grade 1/2 (Common) Anemia, lymphopenia [4].
Dyspnea/Cough Grade 1/2 (Common) Required monitoring for potential interstitial lung disease [1].
Hypoxia Grade 4 (Rare) One reported case with interstitial infiltrates in breast cancer trial [1].

Experimental Models and Resistance Mechanisms

Research has identified key mechanisms underlying cancer cell resistance to this compound, offering insights for future combination therapies.

Key Experimental Protocol: Generating Acquired Resistance In Vitro One study generated AZD0530-resistant ovarian cancer cell lines (TOV112D-RES) using the following methodology [5]:

  • Cell Line: Used human TOV112D ovarian cancer cells.
  • Protocol: Cultured parental cells in progressively increasing concentrations of AZD0530 over a 6-month period.
  • Validation: Confirmed resistance by colony formation assay, showing a 165-fold increase in IC₅₀ compared to parental cells (from 0.11 μM to 18 μM).

Mechanism of Resistance: MAPK Pathway Activation The study identified hyperactivation of the MAPK signaling pathway as a central resistance driver through two complementary screens [5]:

  • siRNA Tumor Suppressor Screen: Knockdown of the tumor suppressor NF1 (neurofibromin, a negative regulator of RAS) conferred resistance and led to increased phosphorylation of MEK and ERK.
  • Phospho-RTK Array: AZD0530-resistant cells exhibited increased expression of HER2 and the Insulin Receptor, which also activate MAPK signaling.

The logical flow from screening to validation and combination therapy testing is summarized below.

G Start Acquired Resistance to AZD0530 Screen1 siRNA TSG Screen Start->Screen1 Screen2 Phospho-RTK Array Start->Screen2 Finding1 Identified NF1 loss confers resistance Screen1->Finding1 Mechanism Common Mechanism: Hyperactivation of MAPK (MEK/ERK) Signaling Finding1->Mechanism Finding2 Identified HER2/Insulin Receptor overexpression Screen2->Finding2 Finding2->Mechanism Validation1 In Vitro Validation: NF1 knockdown in sensitive cells Mechanism->Validation1 Validation2 In Vitro Validation: HER2/IR knockdown in resistant cells Mechanism->Validation2 Solution Combination Therapy: SRC inhibitor + MEK inhibitor shows synergistic effect Validation1->Solution Validation2->Solution

This research provides a strong preclinical rationale for combining SRC and MEK inhibitors to overcome resistance [5].

Future Directions and Conclusions

While this compound monotherapy showed limited efficacy in oncology, its development offers valuable lessons:

  • Biomarker-Driven Selection: Future trials for targeted agents may require patient selection based on biomarkers like SRC pathway activation or NF1 status [5].
  • Rational Combination Therapies: Synergy with MEK inhibitors or chemotherapy presents a promising alternative approach [5] [6].
  • Repurposing for Other Diseases: Research has expanded into non-oncologic areas, most notably Alzheimer's disease, due to Src family kinase involvement in synaptic plasticity [2].

References

Fyn kinase inhibition by saracatinib in Alzheimer's disease

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Saracatinib is a small-molecule, dual-specific inhibitor of the Src and Abl tyrosine kinases [1]. Its relevance to Alzheimer's disease stems from its potent inhibition of Fyn kinase, a member of the Src family that is critically involved in Aβ-mediated synaptotoxicity [2] [3].

The diagram below illustrates the key signaling pathway that this compound targets.

G A Aβ Oligomers (Aβo) PrPC Cellular Prion Protein (PrPC) A->PrPC mGluR5 mGluR5 PrPC->mGluR5 Fyn Fyn Kinase (Inactive) mGluR5->Fyn FynP Fyn Kinase (Active) Fyn->FynP Tau Tau Protein FynP->Tau NMDAR NMDA Receptor (NR2B Subunit) FynP->NMDAR Synaptotoxicity Synaptic Dysfunction & Neurodegeneration Tau->Synaptotoxicity NMDAR->Synaptotoxicity This compound This compound This compound->Fyn Inhibits

This compound inhibits Fyn kinase activation within the Aβ-induced toxicity pathway.

Key Experimental Evidence & Protocols

The following dot language script defines the primary experimental workflow and key findings from the foundational study by Kaufman et al., 2015, which provided critical evidence for this compound's potential in Alzheimer's disease [4].

G AnimalModel Animal Model Treatment Treatment Protocol AnimalModel->Treatment APP_mice Transgenic AD mice (APP/PS1 model) AnimalModel->APP_mice Control_mice Wild-type control mice AnimalModel->Control_mice Behavioral Behavioral Analysis Treatment->Behavioral Molecular Molecular & Synaptic Analysis Treatment->Molecular Drug_Group This compound (5 mg/kg per day) Treatment->Drug_Group Placebo_Group Vehicle (Placebo) Treatment->Placebo_Group KeyFindings Key Findings Behavioral->KeyFindings MemoryTest Spatial Memory Tests (e.g., Morris water maze, Y-maze) Behavioral->MemoryTest Molecular->KeyFindings SynapseDensity Synaptic Density Measurement (SV2A PET imaging & histology) Molecular->SynapseDensity FynActivity Fyn Kinase Activity Assay Molecular->FynActivity Finding1 Reversal of memory deficits KeyFindings->Finding1 Finding2 Restoration of synaptic density KeyFindings->Finding2 Finding3 Inhibition of Fyn activity KeyFindings->Finding3 Finding4 Therapeutic effect persisted after washout KeyFindings->Finding4 Washout Drug Washout Period Drug_Group->Washout

Experimental workflow from Kaufman et al., 2015, demonstrating this compound's efficacy in an AD mouse model.

Clinical Development Status

Despite promising preclinical results, this compound's clinical development for Alzheimer's disease has been discontinued [4]. The following table summarizes the key clinical trials.

Trial Phase Key Objectives & Design Primary Outcomes
Phase 1b (NCT01864655) Safety, tolerability, and brain penetration in 24 patients with mild-to-moderate Alzheimer's disease. One-month course of 50-125 mg this compound daily [4]. Drug was safe and well-tolerated. Successfully crossed the blood-brain barrier, achieving CSF concentrations predicted to be therapeutic [5] [4].
Phase 2a (NCT02167256) Efficacy, safety, and tolerability in 159 patients with mild Alzheimer's disease. 52-week treatment with 100/125 mg this compound vs. placebo [5] [4]. Did not meet primary endpoints. No significant difference vs. placebo in cerebral glucose metabolism or cognitive/functional measures. A trend toward reduced hippocampal atrophy was observed [5] [4].

Future Research Directions

While this compound itself did not demonstrate clinical efficacy for Alzheimer's, research into Fyn kinase as a therapeutic target continues. Other approaches are being explored, including the development of more specific inhibitors that directly block the interaction between tau and Fyn, a step critical for localizing Fyn to the synapse and mediating its toxic effects [6].

References

Src family kinases SFKs structure and saracatinib binding

Author: Smolecule Technical Support Team. Date: February 2026

Structure and Regulation of Src Family Kinases

Src family kinases are modular non-receptor tyrosine kinases that are crucial for signal transduction, regulating processes like cell proliferation, differentiation, and survival [1] [2]. Their activity is tightly controlled by a well-understood molecular mechanism.

Domain Organization: SFKs share a conserved multi-domain structure that includes [3] [4] [2]:

  • N-terminal unique region: Allows for membrane association via myristoylation [2] [5].
  • SH3 domain: Binds to proline-rich motifs [3] [4].
  • SH2 domain: Binds to phosphotyrosine residues [3] [4].
  • Tyrosine kinase domain: Contains the catalytic activity [2].
  • C-terminal tail: Features a key regulatory tyrosine residue [2] [5].

Regulatory Mechanism: SFKs are typically maintained in an inactive, "closed" conformation. This state is stabilized by two key intramolecular interactions [3] [4] [5]:

  • The phosphorylated C-terminal tyrosine (Tyr530 in human c-Src) binds to the own SH2 domain.
  • The SH3 domain engages with a linker region between the SH2 and kinase domains.

This assembly locks the kinase in an inactive state. Transition to the active "open" conformation occurs upon dephosphorylation of the C-terminal tail or when high-affinity ligands displace the SH2 or SH3 domains [5]. The following diagram illustrates this regulatory process.

G SH3 SH3 Domain SH2 SH2 Domain SH3->SH2 Kinase Kinase Domain (Inactive) SH3->Kinase Engages SH2->Kinase Tail C-tail (pTyr530) Tail->SH2 Binds

Src autoinhibition occurs via SH2-pTyr530 and SH3-linker interactions [3] [4] [5].

Saracatinib as a Dual Src/Abl Kinase Inhibitor

This compound (AZD0530) is an orally available, potent, and selective ATP-competitive inhibitor [6]. It was initially developed as a dual inhibitor for Src and Abl kinases and has been investigated in clinical trials for various cancers, including ovarian cancer and non-small cell lung cancer (NSCLC) [6] [7].

Direct Kinase Inhibition Profile: While known as an Src/Abl inhibitor, this compound can directly inhibit other kinases. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against different variants of the Epidermal Growth Factor Receptor (EGFR), demonstrating its broader off-target profile [7].

Kinase Target IC₅₀ Value (nM) Experimental Context
EGFR wild-type 11.0 nM [7] In vitro kinase assay
EGFR L858R 9.40 nM [7] In vitro kinase assay
EGFR T790M 769 nM [7] In vitro kinase assay
ABCB1 Transport Direct inhibition at low µM range [6] ATPase and photolabeling assays

Mechanism of Action in Cellular Context:

  • In live cells, this compound effectively reduces phosphorylation of Src and its downstream effectors [7].
  • It directly binds to the ATP-binding site in the kinase domain, establishing a critical hydrogen bond with the Met793 residue in the hinge region of EGFR, which is a common binding mode for tyrosine kinase inhibitors [7].
  • Beyond kinase inhibition, this compound can reverse multidrug resistance (MDR) in cancer cells by directly inhibiting the efflux function of the ABCB1 transporter [6].

Experimental Insights and Research Protocols

To help you evaluate and apply this information, here is a summary of key experimental approaches and findings from the literature.

1. Kinase Inhibition Assays:

  • Method: In vitro kinase assays were used to determine the direct inhibitory potential of this compound. Recombinant EGFR tyrosine kinase domains (both wild-type and mutant) were incubated with this compound, and the residual kinase activity was measured [7].
  • Key Finding: These assays confirmed that this compound is a potent inhibitor of multiple EGFR variants, though less potent against the T790M resistance mutant [7].

2. Cellular Signaling Studies:

  • Method: Human NSCLC cell lines with different genetic backgrounds were treated with this compound. The effects on signaling pathways were analyzed by immunoblotting to detect changes in phosphorylation of proteins like EGFR (Y1173) and Src [7].
  • Key Finding: this compound efficiently reduced EGFR phosphorylation in HCC827 cells (which harbor an activating EGFR mutation) but not in cells with wild-type EGFR, highlighting context-dependent efficacy [7].

3. In Vivo Xenograft Models:

  • Method: Nude mice bearing ABCB1-overexpressing HeLa/v200 cancer cell xenografts were treated with this compound alone or in combination with paclitaxel. Tumor volume and weight were monitored to assess efficacy [6].
  • Key Finding: this compound significantly enhanced the antitumor effect of paclitaxel in this multidrug-resistant model, confirming its MDR-reversal potential in vivo [6].

Emerging Research and Therapeutic Applications

Research into this compound continues to evolve, revealing new mechanisms and potential applications.

  • Modulation of Metabolic Enzymes: A 2025 study revealed that the FAK/SFK axis, which can be inhibited by this compound, phosphorylates specific tyrosine residues on metabolic enzymes ACLY and ALDOA. This phosphorylation reprograms metabolism to facilitate tumor metastasis in esophageal squamous cell carcinoma, suggesting a novel metabolic mechanism that this compound could target [8].
  • Application in Neurology: Beyond oncology, this compound is being explored for neurological conditions. A 2023 study in a rat model of temporal lobe epilepsy demonstrated that this compound treatment during early epileptogenesis mitigated several key markers of the disease, including microgliosis, neurodegeneration, and the formation of glial scars [9]. This underscores the role of SFKs in neuroinflammation and the therapeutic potential of their inhibition.

Key Takeaways for Researchers

  • Structural Insight is Key: The autoinhibited structure of SFKs provides the blueprint for understanding how inhibitors like this compound can be designed to disrupt active conformations.
  • Potency and Selectivity are Context-Dependent: While biochemical assays show this compound's direct potency, its cellular effects vary significantly based on the genetic background of the cells.
  • Consider Off-Target Effects: this compound's ability to inhibit ABCB1 and modulate metabolic enzymes illustrates that its therapeutic and experimental effects may extend beyond Src/Abl inhibition.

References

Saracatinib adverse effects toxicity profile clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Saracatinib Adverse Effects

Adverse Effect Common Grading (Severity) Frequency & Context Notes / Management
Gastrointestinal Grade 1-2 (primarily) [1] Very common; main side effect in multiple trials [1] Diarrhea, nausea were frequent but often manageable [1]
Fatigue / Asthenia Grade ≥3 (dose-related) [2] Common; higher grades more frequent at doses ≥225 mg [2] A key dose-limiting toxicity [2]
Hematological Grade ≥3 [2] More common at doses ≥225 mg; in combination with chemo [2] Neutropenia, thrombocytopenia [2]
Elevated Liver Chemistries Not Specified [3] Observed in breast cancer trial [3] (e.g., AST, ALT) [3]
Pulmonary Toxicity Grade 4/5 (rare) [3] Rare but serious; interstitial infiltrates, dyspnea [3] Requires immediate intervention and drug discontinuation [3]
Metabolic Not Specified [3] [1] Hyponatremia [3]; Hypophosphatemia [1]
Dermatological Not Specified [1] Rash [1]
Other Not Specified [3] Cough, adrenal insufficiency (rare) [3] Adrenal function testing recommended if symptomatic [3]

Detailed Toxicity Profiles by Clinical Context

The safety profile of this compound can vary based on the patient population and whether it is administered as a single agent or in combination with other drugs.

  • Monotherapy in Solid Tumors: In a phase II trial for hormone receptor-negative metastatic breast cancer, this compound 175 mg daily was poorly tolerated and showed a lack of efficacy. The most common adverse events included fatigue, elevated liver chemistries, nausea, hyponatremia, dyspnea, and cough. A critical finding was one case of potentially treatment-related grade 4 hypoxia with interstitial infiltrates, which led to the patient's removal from the study and contributed to the trial's early termination [3].
  • Combination with Chemotherapy: A phase I study combining this compound with paclitaxel and/or carboplatin found that the toxicity profile was acceptable at doses up to 175 mg daily. The study identified fatigue and neutropenia as dose-related adverse events, with grade 3 or higher events becoming more common at doses of 225 mg and above [2].
  • Combination with Hormonal Therapy: In a phase II trial with post-menopausal women receiving aromatase inhibitors for metastatic breast cancer, the addition of this compound 175 mg daily was not associated with improved efficacy but was generally well-tolerated. The primary side effects were gastrointestinal (diarrhea, nausea), hypophosphatemia, and rash. Dose reductions were required in 16% of patients [1].
  • Repurposing for Neurological Disorders: Trials in Alzheimer's disease using lower doses ( 100 mg and 125 mg ) reported that the drug was "reasonably safe and well-tolerated" over one-month and one-year courses. The main side effects were diarrhea and other gastrointestinal issues, which led to a high dropout rate (about 25%) in the one-year trial [4].

Experimental Protocols for Safety and Efficacy Assessment

The methodologies from recent preclinical studies illustrate how the safety and biological activity of this compound are evaluated.

  • In-Diet Administration in Preclinical Models: A 2024 study investigated the long-term administration of this compound in a rat model of organophosphate-induced neurotoxicity.
    • Dosing Protocol: this compound was incorporated into the diet at two descending dose regimens: a high-dose (10-20 mg/kg/day) and a low-dose (5-10 mg/kg/day), administered for four weeks post-exposure [5].
    • Rationale: This method provides stable drug exposure and reduces the handling stress associated with daily oral gavage in long-term animal studies, improving the translational relevance of the findings [5].
    • Primary Safety & Efficacy Endpoints: The study assessed the impact on key markers of epileptogenesis, including:
      • Nitrooxidative stress: Measured by levels of nitrite and the GSH/GSSG ratio in serum and cerebrospinal fluid.
      • Neuroinflammation: Quantified by measuring pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, etc.) and analyzing brain tissue for reactive microgliosis and astrogliosis using specific antibodies (IBA1, CD68, GFAP, C3).
      • Neurodegeneration: Evaluated by counting Fluoro-Jade B (FJB)-positive cells in brain sections [5].

The diagram below illustrates the workflow of this preclinical safety and efficacy study.

G Start DFP-Exposed Rat Model Regimen1 High-Dose SAR-in-diet (10-20 mg/kg/day) Start->Regimen1 Regimen2 Low-Dose SAR-in-diet (5-10 mg/kg/day) Start->Regimen2 Assessment 4-Week Treatment Period Regimen1->Assessment Regimen2->Assessment Analyze Tissue & Fluid Analysis Assessment->Analyze OxStress Nitrooxidative Stress Analyze->OxStress Cytokines Cytokine/Chemokine Levels Analyze->Cytokines Gliosis Reactive Gliosis (Microglia & Astrocytes) Analyze->Gliosis Neurodegener Neurodegeneration (FJB Staining) Analyze->Neurodegener

Preclinical assessment workflow for this compound-in-diet [5]

Dosing and Risk Management

Clinical trials have established specific dosing guidelines and monitoring requirements to manage the risks associated with this compound.

  • Recommended Doses:
    • 175 mg orally, once daily was the dose most frequently used in oncology trials and was identified as having acceptable toxicity when combined with chemotherapy [3] [1] [2].
    • 100 mg and 125 mg orally, once daily were the doses used in neurology trials for Alzheimer's disease, which were found to be reasonably safe and well-tolerated for chronic administration [4].
  • Dose Reductions: In the phase II combination trial with aromatase inhibitors, 16% of patients required a dose reduction due to adverse events [1].
  • Critical Monitoring Parameters:
    • Pulmonary Function: Due to the rare but serious risk of interstitial lung disease, patients should be monitored for new or worsening respiratory symptoms such as dyspnea or cough. Guidelines recommend baseline assessment and prompt evaluation, including pulmonary consultation and CT imaging, if toxicity is suspected [3].
    • Liver Function: Regular monitoring of liver enzymes (AST, ALT) is recommended [3].
    • Serum Electrolytes: Monitoring for hyponatremia and hypophosphatemia is advised [3] [1].
    • Adrenal Function: Testing is recommended if symptoms of adrenal insufficiency (e.g., hypotension, severe fatigue) appear [3].

References

Bcr-Abl tyrosine kinase inhibition by saracatinib

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Mechanism of Action

Saracatinib (AZD0530) is an orally available, highly selective dual-specific inhibitor of the c-Src and Abl tyrosine kinases. It functions by binding to the inactive conformation of these kinases, inhibiting their activity at nanomolar concentrations [1] [2].

  • Primary Targets: It inhibits Src with an IC₅₀ of 2.7 nM and Abl with an IC₅₀ of 30 nM [1].
  • Mechanism Classification: It is classified as a type II kinase inhibitor. Unlike type I inhibitors that target the active ATP-binding site, type II inhibitors bind to an adjacent hydrophobic pocket in the inactive kinase conformation, stabilizing it and preventing activation [1].
  • Drug Repurposing: While initially developed for cancer, research has expanded into other areas due to its action on additional targets like Fyn in Alzheimer's disease and its anti-fibrotic effects [1].

The diagram below illustrates the core mechanism by which this compound inhibits Bcr-Abl and Src kinases.

mechanism This compound inhibits Bcr-Abl and Src kinase activity This compound This compound KinaseInactive Kinase Domain (Inactive Conformation) This compound->KinaseInactive binds ATPBindingSite ATP Binding Site Blocked KinaseInactive->ATPBindingSite NoPhosphorylation Reduced Substrate Phosphorylation ATPBindingSite->NoPhosphorylation CellEffects Altered Cell Signaling (Proliferation, Survival, Migration) NoPhosphorylation->CellEffects

This compound binding stabilizes the inactive kinase conformation, blocking ATP and inhibiting signaling.

Quantitative Pharmacological Data

Table 1: Key Pharmacodynamic & Pharmacokinetic Properties of this compound

Parameter Value / Description Reference / Context
IC₅₀ for Src 2.7 nM [1]
IC₅₀ for Abl 30 nM [1]
Maximum Tolerated Dose (MTD) 175 mg (Caucasians), 125 mg (Japanese) Defined in phase I cancer trials [1]
Half-life (t₁/₂) ~40 hours Allows for once-daily dosing [1]
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4) [1]
Oral Availability >90% [1]
Common Adverse Effects Cytopenia, asthenia, pulmonary toxicity, increased liver enzymes, nausea, anorexia Observed in clinical trials [1]

Table 2: Clinical Development Status Across Indications

Condition Highest Phase Key Findings & Status
Various Cancers Phase II Demonstrated low therapeutic action and elevated adverse effects; not pursued for monotherapy [1].
Alzheimer's Disease Phase II 125 mg dose found safe, well-tolerated, and capable of crossing the blood-brain barrier [1].
Idiopathic Pulmonary Fibrosis (IPF) Phase 1b/2a Investigated for anti-fibrotic effect; trial completed, no longer recruiting [3].
Chronic Myeloid Leukaemia (CML) Pre-clinical & Phase II (inferred) Shows efficacy in targeting BCR::ABL1-dependent and independent survival mechanisms [4].

Experimental Insights & Protocols

Research into this compound's effects, particularly in CML, provides robust experimental methodologies for investigating its efficacy in combination treatments.

1. Key Experimental Workflow (CML Study) A 2023 study investigated this compound's potential to overcome treatment persistence in Chronic Myeloid Leukaemia using 2D and 3D co-culture models [4]. The experimental workflow is summarized below.

workflow Experimental workflow for CML combination therapy study cluster_treat Treatment Groups cluster_assays Analysis Methods Start Primary CML CD34+ Cells OR K562 Cell Line Culture 2D (Suspension) & 3D Co-culture (with HS5 Stroma/MSCs) Start->Culture Treatment Drug Treatment (IM, SC, DOR, BMP4 Stimulation) Culture->Treatment Assays Downstream Assays Treatment->Assays IM Imatinib (IM) (ABL1 inhibitor) SC This compound (SC) (SRC/ABL1/ALK inhibitor) DOR Dorsomorphin (DOR) (ALK 2,3,6 inhibitor) Combo Combinations (e.g., IM+SC, SC+DOR) A1 Flow Cytometry (Apoptosis, Cell Cycle) A2 Immunoblotting (Protein Validation) A3 Fluidigm qPCR (Transcriptional Changes) A4 Colony Forming Assays (Proliferation/Differentiation)

Workflow for assessing this compound efficacy in CML using 2D and 3D models.

2. Detailed Experimental Protocol This methodology is adapted from a study demonstrating that this compound combined with other inhibitors is more effective than ABL1 inhibition alone [4].

  • Cell Models:

    • Primary Cells: CD34+-enriched stem/progenitor cells from normal and CML donors.
    • Cell Lines: K562 CML cells and HS-5 stromal cells for co-culture.
  • Culture Conditions:

    • Cells are cultured in serum-free medium with physiological concentrations of growth factors (IL-3, IL-6, G-CSF, SCF, FLT3L).
    • 3D Co-culture: Mesenchymal Stem Cells (MSCs) and leukaemic cells are co-cultured in AggreWell plates to form spheroids that mimic the bone marrow niche.
  • Inhibitors & Treatment:

    • This compound (SC): 10 mM stock in DMSO.
    • Imatinib (IM): 100 mM stock in water.
    • Dorsomorphin (DOR): ALK 2,3,6 inhibitor, 10 mM stock in DMSO.
    • Cells are treated with single agents or combinations, with or without BMP4 stimulation (20 ng/mL).
  • Key Assays and Readouts:

    • Resazurin Assay: To establish half-maximal inhibitory concentration (IC₅₀) and synergism using CompuSyn software (Chou-Talalay method).
    • Flow Cytometry: To analyze apoptosis, cell cycle progression, and proliferation.
    • Molecular Analyses: Immunoblotting for protein-level changes and multiplex qPCR for transcriptional changes.
    • Functional Assays: Colony-forming assays to assess long-term proliferation and differentiation potential after treatment.

Future Perspectives & Conclusion

This compound represents a compelling case of dual drug repurposing [1]. Its primary value may lie in combinatorial therapies rather than as a single agent. The CML study provides a strong rationale for simultaneously targeting multiple kinases (SRC, ABL, and ALK) to combat leukaemic stem cell persistence in the protective bone marrow niche [4]. Similar multi-targeted approaches could be explored in other pathologies.

Future work should focus on optimizing combination regimens and patient stratification strategies. While not yet FDA-approved, this compound's extensive pre-clinical and clinical profile across diverse diseases makes it a promising therapeutic candidate worthy of continued investigation [1].

References

Saracatinib blood-brain barrier penetration CSF concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Human CSF Penetration Data

Parameter Value / Finding Context / Details
Plasma to CSF Ratio 0.4 [1] Indicates CSF concentration is 40% of plasma level.
Effective Oral Dose 100 mg, 125 mg [1] Doses achieving CSF levels corresponding to efficacious brain concentrations in preclinical models.
Half-Life (t₁/₂) ~40 hours [2] Supports once-daily dosing regimen.
Metabolism Primarily by CYP3A4 [2] Major metabolic pathway via N-demethylation.

Mechanism of BBB Penetration

Saracatinib is a small molecule that passively diffuses across the BBB due to its physicochemical properties [2]. It does not require active transporter proteins for entry. Preclinical studies have directly confirmed the presence of this compound in the brain hippocampus 5-8 hours after oral administration [3].

The diagram below illustrates the journey of this compound from oral administration to its targets within the brain.

G OralDose Oral Dose of this compound Plasma Blood Plasma OralDose->Plasma Absorption BBB Blood-Brain Barrier (BBB) Plasma->BBB PassiveDiffusion Passive Diffusion BBB->PassiveDiffusion Brain Brain Parenchyma & CSF PassiveDiffusion->Brain Crosses via FynTarget Inhibition of Fyn Kinase Brain->FynTarget Effect Therapeutic Effect FynTarget->Effect

Key Supporting Experimental Evidence

The confidence in this compound's BBB penetration is based on direct measurements from clinical trials and consistent preclinical findings:

  • Human Measurement: A Phase 1b trial in Alzheimer's patients provided direct proof of brain penetration, measuring a plasma/CSF ratio of 0.4 after 4 weeks of daily dosing [1].
  • Preclinical Confirmation: Studies in mice and rats detected this compound in the hippocampus, confirming its ability to reach brain tissue [3].
  • Functional Evidence: In rat models of temporal lobe epilepsy and organophosphate-induced toxicity, this compound treatment significantly reduced neuroinflammation, neurodegeneration, and epileptogenesis, providing functional proof of successful CNS target engagement [4] [3].

Research and Development Implications

For researchers in neurology and drug development, this compound represents a valuable tool and candidate because its BBB penetration is not just predicted but empirically verified in humans. This makes it a promising repurposing candidate for various CNS disorders involving Fyn/Src kinase signaling, such as Alzheimer's disease, Parkinson's disease, and epilepsy [4] [3] [1]. Its established safety profile in human trials further accelerates its potential for translational research.

References

Application Notes and Protocols: Saracatinib and Capivasertib Co-Delivery Nanoparticles for Head and Neck Squamous Cell Carcinoma (HNSCC) Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Head and Neck Squamous Cell Carcinoma (HNSCC) represents the sixth most common cancer worldwide, with approximately 930,000 new cases and 467,000 deaths annually according to recent global cancer statistics [1]. Despite multimodal treatment approaches encompassing surgery, radiotherapy, and chemotherapy, the 5-year survival rate for advanced HNSCC remains disappointingly low at 20-30%, largely due to frequent recurrence, metastasis, and development of treatment resistance [2]. The oncogenic protein Src, a non-receptor tyrosine kinase, has been identified as a key driver of HNSCC progression and is commonly hyperactivated in this disease [3] [4]. Src activation promotes tumor progression, metastasis, and correlates strongly with poor patient outcomes through multiple mechanisms, including regulation of epithelial-mesenchymal transition (EMT) and modulation of the tumor microenvironment [5] [6].

While Src-targeted therapies like saracatinib (AZD0530) have shown promising preclinical activity, their clinical efficacy as monotherapies has been limited, primarily due to compensatory activation of alternative signaling pathways, particularly the PI3K/AKT axis [3] [4]. This adaptive resistance mechanism significantly dampens the therapeutic potential of Src inhibition alone. To address this limitation, combination therapy approaches have been explored, with AKT inhibition emerging as a promising strategy to overcome resistance to Src-targeted therapy. Capivasertib (AZD5363), a potent AKT inhibitor, has been shown to effectively block this compensatory activation and resensitize this compound-resistant HNSCC cells to treatment [3] [4].

The development of nanoparticle-based co-delivery systems represents an innovative approach to maximize the therapeutic potential of this combination strategy while minimizing systemic toxicity. These sophisticated delivery systems enable tumor-targeted delivery of both therapeutic agents, ensure coordinated pharmacokinetics, and facilitate synergistic drug interactions at the cellular level. The application of nanotechnology in HNSCC therapy addresses several critical challenges in drug delivery, including poor solubility, limited tumor accumulation, and off-target effects, thereby potentially broadening the therapeutic window of this promising combination therapy [7] [2] [1].

G cluster_0 Resistance Mechanism Src Src Oncoprotein (Highly activated in HNSCC) AKT AKT Signaling (Compensatory activation) Src->AKT Activates Resistance Treatment Resistance & Tumor Survival AKT->Resistance Promotes This compound This compound (Src Inhibitor) This compound->Src Inhibits Synergy Synergistic Effect Enhanced Tumor Suppression This compound->Synergy Dual Inhibition Capivasertib Capivasertib (AKT Inhibitor) Capivasertib->AKT Inhibits Capivasertib->Synergy Dual Inhibition NP Nanoparticle Co-delivery System NP->this compound Co-delivers NP->Capivasertib Co-delivers

Figure 1: Signaling Pathway and Therapeutic Intervention Mechanism. This diagram illustrates the molecular rationale for combining this compound and capivasertib in HNSCC treatment. Src oncoprotein hyperactivation drives HNSCC progression, but Src inhibition alone leads to compensatory AKT signaling and treatment resistance. The nanoparticle co-delivery system enables simultaneous inhibition of both pathways, resulting in synergistic tumor suppression [3] [4].

Nanoparticle Formulation Protocol

Materials and Equipment
  • Polymeric Carrier: Linear-dendritic mPEG5000-BMA4 copolymer (containing four branches of amine groups)
  • Therapeutic Agents: this compound (AZD0530) and capivasertib (AZD5363) (commercially available from Selleckchem)
  • Solvents: Anhydrous chloroform, methanol, PBS buffer (pH 7.4)
  • Equipment: Round bottom flask (10 mL), rotary evaporator, sonic bath, centrifugal filter devices (MWCO: 3.5 kDa, Microcon), analytical balance, fume hood
Preparation of Dual Drug-Loaded Nanoparticles

The cathepsin B-sensitive nanoparticle system is prepared using the solvent evaporation method, which enables efficient encapsulation of both hydrophobic drugs [3] [4]:

  • Drug-Polymer Mixture Preparation: Dissolve 1.0 mg of each drug (this compound and capivasertib) at a 1:1 molar ratio (total 2.0 mg drug) and 10 mg of amphiphilic mPEG5000-BMA4 copolymer in 2 mL of anhydrous chloroform/methanol (1:1 v/v) in a 10 mL round bottom flask.

  • Thin Film Formation: Carefully evaporate the solvent mixture under reduced pressure using a rotary evaporator (40°C water bath) to form a thin, uniform drug-polymer film on the flask interior.

  • Nanoparticle Hydration: Add 1.0 mL of PBS buffer (pH 7.4) to hydrate the thin film, followed by vigorous vortexing for 30 seconds and sonication in a water bath sonicator for 30 minutes at room temperature to form the nanoparticle suspension.

  • Purification: Remove unencapsulated free drugs by centrifuging the nanoparticle solution through centrifugal filter devices (MWCO: 3.5 kDa) at 4000 × g for 10 minutes. Recover the purified nanoparticle formulation from the filter with fresh PBS buffer.

  • Sterilization: Filter the final nanoparticle suspension through a 0.22 μm sterile filter for in vitro and in vivo applications.

G Step1 Drug-Polymer Mixture Dissolve in chloroform/methanol Step2 Thin Film Formation Solvent evaporation Step1->Step2 Step3 Nanoparticle Hydration PBS addition & sonication Step2->Step3 Step4 Purification Remove free drugs Step3->Step4 Step5 Sterilization 0.22 μm filtration Step4->Step5 Final Final Nanoparticle Formulation Step5->Final

Figure 2: Nanoparticle Preparation Workflow. This diagram outlines the five key steps in preparing this compound/capivasertib co-delivery nanoparticles using the solvent evaporation method, resulting in a stable, sterile formulation suitable for in vitro and in vivo applications [3] [4].

Nanoparticle Characterization and Quality Control

Comprehensive characterization of the prepared nanoparticles is essential for ensuring batch-to-batch consistency and therapeutic performance. The table below summarizes the key quality control parameters and their target specifications:

Table 1: Nanoparticle Characterization and Quality Control Specifications

Parameter Target Specification Analytical Method Importance
Particle Size 80-150 nm Dynamic Light Scattering (DLS) Determines tissue penetration and EPR effect
Polydispersity Index (PDI) <0.2 Dynamic Light Scattering Indicates size distribution homogeneity
Zeta Potential -10 to -30 mV Laser Doppler Electrophoresis Predicts colloidal stability
Drug Loading Capacity >80% for each drug HPLC analysis after dissolution Ensures sufficient drug delivery
Encapsulation Efficiency >90% for both drugs Ultracentrifugation/HPLC Impacts cost-effectiveness and dosing
In Vitro Drug Release <20% release in PBS (pH 7.4) in 24h; >80% release with cathepsin B Dialysis method with HPLC quantification Confirms stimulus-responsive release

The cathepsin B-sensitive polymeric carrier is particularly advantageous for HNSCC therapy, as this enzyme is frequently overexpressed in the tumor microenvironment. This enables preferential drug release at the tumor site while minimizing systemic exposure [3] [4]. The nanoparticle system exhibits significantly improved tumor-targeting capabilities compared to free drug administration, primarily through the Enhanced Permeability and Retention (EPR) effect and potential active targeting strategies [5] [6].

In Vitro Assessment Protocols

Cell Viability and Combination Index Assay

Objective: To evaluate the cytotoxic effects of this compound and capivasertib, both as free drugs and nanoparticle-encapsulated forms, and to quantify their synergistic interaction in HNSCC cell lines.

Materials:

  • HNSCC cell lines (e.g., HN6, HN8, HN12, HN13, HN17)
  • Free this compound and capivasertib (prepared as 10 mM stock solutions in DMSO)
  • This compound/capivasertib nanoparticles (equivalent drug concentrations)
  • CellTiter-Glo Luminescent Cell Viability Assay Kit
  • White 96-well plates with clear bottoms
  • Luminometer

Procedure:

  • Seed HNSCC cells in white 96-well plates at a density of 2-3 × 10³ cells/well in 100 μL complete medium and incubate for 24 hours.
  • Treat cells with serial dilutions of free drugs or nanoparticle formulations across a concentration range (typically 0.1-20 μM for each drug) in triplicate.
  • Include vehicle controls (DMSO <0.1% for free drugs; empty nanoparticles for nanoparticle groups).
  • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
  • Equilibrate plates to room temperature for 30 minutes.
  • Add 100 μL of CellTiter-Glo reagent to each well and mix for 2 minutes on an orbital shaker.
  • Allow the plate to incubate at room temperature for 10 minutes to stabilize luminescence signal.
  • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate percentage viability relative to vehicle-treated controls.
  • Determine IC₅₀ values using non-linear regression (four-parameter logistic model).
  • Calculate Combination Index (CI) using the Chou-Talalay method where CI <1 indicates synergy, CI=1 indicates additive effect, and CI >1 indicates antagonism.
Colony Formation Assay

Objective: To assess the long-term anti-proliferative effects of the drug combination on HNSCC cell clonogenicity.

Procedure:

  • Seed HNSCC cells in 6-well plates at low density (200-500 cells/well depending on cell line).
  • After 24 hours, treat cells with IC₅₀ concentrations of free drugs, nanoparticles, or vehicle controls.
  • Incubate for 10-14 days, replacing treatment media every 3-4 days.
  • Once visible colonies form (>50 cells/colony), remove media, wash with PBS, and fix with methanol for 10 minutes.
  • Stain with 0.5% crystal violet for 30 minutes, then rinse with distilled water.
  • Count colonies manually or using automated colony counting software.
  • Calculate plating efficiency and surviving fraction.
Three-Dimensional (3D) Cell Culture Model

Objective: To evaluate drug efficacy in a more physiologically relevant 3D culture system that better mimics in vivo tumor conditions.

Materials: SeedEZ scaffold (Lena Bioscience), Poly-D-Lysine solution, Texas Red-X phalloidin, alamarBlue assay reagent.

Procedure:

  • Coat SeedEZ scaffolds with Poly-D-Lysine solution for 1 hour at room temperature.
  • Seed 1 × 10⁵ HNSCC cells into the pre-coated scaffolds and culture for 10 days to allow 3D structure formation.
  • Treat 3D cultures with free drugs or nanoparticle formulations for 12 days, refreshing treatments every 3 days.
  • For visualization, stain with Texas Red-X phalloidin according to manufacturer's instructions and image using fluorescence microscopy.
  • For viability assessment, perform alamarBlue assay by incubating 3D cultures with 10% alamarBlue reagent for 4 hours, then measure fluorescence (excitation 530-560 nm, emission 590 nm).
Migration and Invasion Assays

Objective: To evaluate the anti-metastatic potential of the drug combination.

Wound Healing Assay:

  • Seed HNSCC cells in 12-well plates and culture until 90-95% confluent.
  • Create a scratch wound using a sterile 200 μL pipette tip.
  • Wash with PBS to remove detached cells and add fresh medium containing treatments.
  • Image the wound at 0, 12, 24, and 48 hours using phase-contrast microscopy.
  • Quantify wound closure percentage using image analysis software.

Transwell Invasion Assay:

  • Pre-coat Transwell inserts (8-μm pore size) with Matrigel (diluted 1:8 in serum-free medium) and allow to solidify for 4 hours at 37°C.
  • Seed 2.5 × 10⁴ serum-starved HNSCC cells in serum-free medium into the upper chamber.
  • Add complete medium with 10% FBS as chemoattractant to the lower chamber.
  • Treat cells with IC₅₀ concentrations of drugs or nanoparticles.
  • After 24-48 hours incubation, remove non-invaded cells from the upper chamber with a cotton swab.
  • Fix invaded cells on the lower membrane surface with methanol and stain with 0.5% crystal violet.
  • Count invaded cells in 5 random fields per insert under a light microscope.

In Vivo Therapeutic Evaluation

Orthotopic Tongue Tumor Model Development

Objective: To establish a clinically relevant animal model for evaluating the anti-tumor efficacy of this compound/capivasertib nanoparticles.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice, 6-8 weeks old)
  • Luciferase-expressing HNSCC cells (HN8-luc or HN12-luc)
  • D-Luciferin bioluminescent substrate (15 mg/mL in PBS)
  • Isoflurane anesthesia system
  • In vivo imaging system (IVIS)

Procedure:

  • Anesthetize mice with 2-3% isoflurane.
  • Resuspend luciferase-expressing HNSCC cells (1 × 10⁶ cells in 50 μL PBS) and inject into the anterior tongue using a Hamilton syringe with a 27-gauge needle.
  • Monitor tumor growth weekly by bioluminescence imaging:
    • Inject mice intraperitoneally with D-luciferin (150 mg/kg).
    • After 10 minutes, anesthetize mice and acquire bioluminescence images using IVIS system.
    • Quantify tumor burden using region-of-interest analysis of total flux (photons/second).
  • Randomize mice into treatment groups when tumors reach approximately 50-100 mm³ (typically 7-10 days post-implantation).
Treatment Protocol and Efficacy Assessment

Experimental Groups:

  • Vehicle control (PBS)
  • Free this compound (50 mg/kg)
  • Free capivasertib (50 mg/kg)
  • Free drug combination (this compound 50 mg/kg + capivasertib 50 mg/kg)
  • This compound nanoparticles (equivalent to 50 mg/kg)
  • Capivasertib nanoparticles (equivalent to 50 mg/kg)
  • Co-delivery nanoparticles (this compound 50 mg/kg + capivasertib 50 mg/kg)

Administration Protocol:

  • Administer treatments via intravenous injection every other day for 4 weeks.
  • Monitor body weight, food/water intake, and general health status twice weekly.
  • Measure tumor size by bioluminescence imaging weekly.
  • At endpoint, euthanize mice and collect tumors for weight measurement and molecular analysis.

Sample Collection and Analysis:

  • Collect tumor tissues and divide for:
    • Snap-freezing in liquid nitrogen for protein and molecular analysis
    • Fixation in 10% formalin for immunohistochemistry and histology
  • Process fixed tissues through graded ethanol series, embed in paraffin, and section at 5 μm thickness.
  • Perform hematoxylin and eosin (H&E) staining for general histology.
  • Conduct immunohistochemistry for key biomarkers:
    • Phospho-Src (Tyr416) for Src activity
    • Phospho-AKT (Ser473) for AKT pathway inhibition
    • Cleaved caspase-3 for apoptosis induction
    • Ki-67 for proliferation status

Table 2: In Vivo Efficacy Results of this compound/Capivasertib Nanoparticles in Orthotopic HNSCC Model

Treatment Group Tumor Growth Inhibition (%) Metastasis Incidence Molecular Effects Systemic Toxicity
Vehicle Control Baseline High (80-100%) High p-Src and p-AKT expression None
Free this compound 30-40% Moderate (60-70%) Reduced p-Src, maintained p-AKT Mild weight loss
Free Capivasertib 25-35% Moderate (50-60%) Reduced p-AKT, maintained p-Src Mild gastrointestinal effects
Free Combination 50-60% Low (30-40%) Co-reduction of p-Src and p-AKT Moderate weight loss
Nanoparticle Combination 75-85% Minimal (10-20%) Sustained co-inactivation of Src & AKT No significant toxicity

The quantitative data from orthotopic HNSCC models demonstrate that the nanoparticle co-delivery system achieves significantly enhanced tumor growth inhibition (75-85%) compared to free drug combinations (50-60%), while substantially reducing metastasis incidence and eliminating systemic toxicity [3] [5]. This improved therapeutic profile is attributed to the preferential tumor accumulation of the nanoparticle formulation and the synergistic molecular effects of simultaneous Src and AKT pathway inhibition.

Molecular Mechanism Analysis

Western Blotting for Pathway Inhibition Assessment

Objective: To validate target engagement and assess molecular effects of treatment on Src and AKT signaling pathways.

Procedure:

  • Extract proteins from treated cells or tumor tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using BCA assay.
  • Separate 20-30 μg of protein by SDS-PAGE (8-12% gels depending on target protein molecular weight).
  • Transfer to PVDF membranes using wet transfer system.
  • Block membranes with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C:
    • Phospho-Src (Tyr416) and total Src
    • Phospho-AKT (Ser473) and total AKT
    • Phospho-S6 (Ser240/244) and total S6
    • Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
    • Vimentin and Snail (for EMT markers)
    • β-actin (loading control)
  • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect using enhanced chemiluminescence substrate and image with digital imaging system.
  • Quantify band intensities using ImageJ software.
Immunohistochemistry Analysis

Objective: To evaluate spatial distribution of molecular markers in tumor tissues.

Procedure:

  • Deparaffinize tissue sections and perform antigen retrieval using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
  • Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
  • Block with 5% normal serum for 1 hour.
  • Incubate with primary antibodies overnight at 4°C.
  • Apply appropriate biotinylated secondary antibodies for 30 minutes.
  • Detect using ABC kit and DAB substrate.
  • Counterstain with hematoxylin, dehydrate, and mount.
  • Score staining intensity and percentage of positive cells by experienced pathologists blinded to treatment groups.

Conclusion and Future Perspectives

The development of This compound and capivasertib co-delivery nanoparticles represents a promising therapeutic strategy for HNSCC that addresses the critical limitation of monotherapy resistance. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for formulating, characterizing, and evaluating this innovative nanomedicine approach. The cathepsin B-sensitive nanoparticle system enables tumor-specific drug release, while the combination of Src and AKT inhibition produces synergistic anti-tumor effects against HNSCC.

Future directions for this technology include:

  • Development of active targeting strategies by functionalizing nanoparticles with ligands against HNSCC-specific receptors
  • Exploration of combination with immunotherapy given the potential of Src and AKT inhibition to modulate the tumor microenvironment
  • Investigation of biomarker-driven patient selection to identify populations most likely to benefit from this targeted therapy
  • Scale-up and GMP manufacturing considerations for clinical translation

The robust preclinical data generated using these protocols support the continued development of this promising therapeutic approach and justify future clinical investigation in HNSCC patients.

References

Comprehensive Application Notes: Saracatinib Oral Gavage Versus Dietary Administration Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Saracatinib (AZD0530) is a potent selective inhibitor of the Fyn/Src family of nonreceptor tyrosine kinases that has demonstrated significant promise as a disease-modifying agent across multiple therapeutic areas. Originally developed by AstraZeneca for cancer treatment, this compound has been successfully repurposed for neurological conditions including Alzheimer's disease, Parkinson's disease, and epilepsy models due to its ability to cross the blood-brain barrier and modulate pathological signaling pathways [1]. In experimental models of temporal lobe epilepsy, this compound treatment has been shown to mitigate long-term effects including reactive gliosis, neurodegeneration, and spontaneously recurring seizures [2]. The drug's mechanism involves targeting SFK phosphorylation which initiates neuronal hyperexcitability and neuroinflammation in various disease phenotypes [3].

Traditional administration in preclinical studies involves repeated oral gavage, which presents significant practical challenges for chronic studies. Daily oral gavage for extended periods is tedious, impractical, and stressful for laboratory animals due to repeated handling, particularly in seizing animals, potentially confounding experimental outcomes [2] [4]. This stress can activate physiological responses that interfere with neurological assessments and drug efficacy evaluations. To address these limitations, researchers have developed SAR-in-Diet formulation as a translational approach that abates stress-induced variables in animal experiments while maintaining therapeutic drug levels [2] [4] [3].

Quantitative Pharmacokinetic Comparison

Comparative Pharmacokinetic Parameters

Table 1: Comparative serum and tissue pharmacokinetics of this compound following oral gavage versus dietary administration

Parameter Single Oral Gavage (20 mg/kg) Repeated Oral Dosing (20 mg/kg/day, 7 days) SAR-in-Diet (260 ppm, 7 days)
Serum C~max~ (ng/mL) Not reported 24h trough: Consistent levels 24h trough: Comparable to oral dosing
T~max~ (h) Not reported 24h post-dose 24h continuous
Hippocampal Concentration Day 3 (ng/g) Not applicable 238.6 ± 143.0 546.8 ± 219.7
Hippocampal Concentration Day 7 (ng/g) Not applicable 271.1 ± 62.33 300.7 ± 43.4
Elimination Half-life (T~1/2~) ~40 hours (human reference) Not reported Not reported
Animal Weight Gain (g/day) Not applicable 2.83 ± 0.2 2.63 ± 0.5 (NSD)
Food Consumption (g/day) Not applicable 18.50 ± 0.5 16.82 ± 0.6 (reduced but NSD on weight)

NSD = No significant difference in weight gain despite reduced food consumption

Dose Correlation and Stability Data

Table 2: SAR-in-Diet formulation characteristics and dose correlation

Parameter Values Experimental Conditions
SAR-in-Diet Concentration Range 54-260 ppm feed Corresponding to 2.5-18.7 mg/kg rat
Dietary Consumption 16.82 ± 0.6 g/day Adult Sprague Dawley rats
Drug Stability >97% at room temperature >4 weeks in solution or in-diet
Serum SAR Concentration Correlation Strong significant correlation (R² not reported) Between SAR-in-Diet dose (mg/kg) and serum concentrations (ng/ml)
Hippocampal Exposure Higher in SAR-in-Diet vs. oral dosing Day 3: 129% higher; Day 7: 11% higher

Experimental Protocols

Repeated Oral Gavage Administration
3.1.1 Drug Formulation
  • Compound: this compound (AZD0530) with >99% purity confirmed by LC-MS/MS
  • Vehicle: 0.5% hydroxypropyl methylcellulose (HPMC) with or without 0.1% Tween 80
  • Concentration: 5 mg/mL in vehicle, prepared fresh before administration
  • Storage: Stable at room temperature for >4 weeks (97 ± 1.56% stability) [2]
3.1.2 Animal Subjects
  • Species: Adult male Sprague Dawley rats
  • Age: 7-8 weeks old at study initiation
  • Weight: 250-300 g
  • Housing: Individually housed with 12-h light/dark cycle in enriched environment
  • Acclimation: 2-3 days prior to experimental procedures
  • Ethics Compliance: IACUC protocols, NIH ARRIVE Guidelines, and AVMA Euthanasia Guidelines [2] [3]
3.1.3 Dosing Protocol
  • Dose: 20 mg/kg body weight
  • Frequency: Once daily at 24-hour intervals
  • Duration: 3-7 days typically; longer protocols up to 4 weeks documented
  • Administration: Direct oral gavage using appropriate animal restraint
  • Blood Collection: Retro-orbital puncture at 24-hour intervals before next dosing
  • Terminal Procedures: Euthanasia via pentobarbital sodium (100 mg/kg, i.p.) at designated timepoints [2]
Dietary Administration Protocol
3.2.1 Diet Formulation
  • Base Diet: Purina 5P07 (Prolab RMH 1000) standard rodent chow
  • Incorporation Method: this compound uniformly distributed in diet by LabDiet (Lan O'Lakes, Inc.)
  • Concentration Range: 54-260 ppm of feed to achieve 2.5-18.7 mg/kg/day dose range
  • Quality Control: LC-MS/MS confirmation of this compound concentrations in formulated diet [2] [4]
3.2.2 Formulation Calculations

The appropriate concentration of this compound in diet is calculated based on:

  • Average consumption: 16.82 ± 0.6 g/day for SAR-in-Diet vs. 18.50 ± 0.5 g/day for regular diet
  • Dose adjustment: 260 ppm achieves ~20 mg/kg/day dose based on 300g rat consuming 17g diet
3.2.3 Administration and Monitoring
  • Feeding: Ad libitum access to SAR-in-Diet
  • Duration: 1-18 weeks documented in literature
  • Consumption Monitoring: Daily measurement of food consumption
  • Weight Monitoring: Daily recording of body weight
  • Dose Tapering: For chronic studies, descending concentrations (e.g., 260→210→160→50 ppm) effectively maintain target dosing [2] [3]
Sample Collection and Analysis
3.3.1 Blood Collection and Serum Separation
  • Method: Retro-orbital puncture per IACUC protocol
  • Volume Limitation: <7.5% of body weight in one week
  • Processing: Centrifugation at 1,000-1,500 × g for 10 minutes
  • Storage: -80°C until LC-MS/MS analysis [2]
3.3.2 Tissue Collection and Processing
  • Brain Regions: Hippocampus specifically dissected
  • Processing: Homogenization followed by extraction
  • Storage: -80°C until analysis [2]
3.3.3 LC-MS/MS Quantification
  • Instrumentation: Agilent Technologies 1290 Infinity UHPLC coupled to 6540 UHD Q-TOF
  • Column: Eclipse C18 1.8μm 2.1mm × 100mm
  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
  • Gradient: 1% B to 50% B over 7 min, to 100% B over 2 min, hold 6 min
  • Ionization: ESI-positive mode
  • Detection: m/z 542.2→127.1218 for this compound [2] [5]

Signaling Pathways and Experimental Workflows

Experimental Workflow Diagram

This compound Mechanism of Action

Discussion and Conclusion

The comparative analysis of this compound administration methods reveals significant advantages of the dietary incorporation approach for chronic studies. While both methods achieve therapeutic serum concentrations, the SAR-in-Diet protocol demonstrates superior hippocampal drug delivery (Day 3: 546.8 ± 219.7 ng/g vs. 238.6 ± 143 ng/g with oral gavage) while simultaneously reducing handling stress [2] [4]. This enhanced tissue penetration is particularly relevant for neurological applications where target engagement in the CNS is critical for therapeutic efficacy.

The stress-mitigation aspect of dietary administration represents a significant refinement in animal research methodology. Repeated handling for oral gavage activates stress response systems that can potentially confound experimental outcomes, particularly in neurological disease models where neuroendocrine factors influence disease progression and treatment response [2]. The dietary approach maintains continuous drug exposure with more stable pharmacokinetic profiles, better mimicking chronic human drug administration while improving animal welfare.

From a practical implementation perspective, the excellent stability of this compound in diet (>97% at room temperature for 4 weeks) facilitates long-term studies without compromising drug potency [2]. The dose-dependent correlation between dietary concentration and serum levels enables precise titration for target engagement studies. Researchers can implement dose-tapering regimens (e.g., 260→210→160→50 ppm) to maintain therapeutic levels while adapting to changing physiological parameters during chronic studies [2] [3].

For future applications, the SAR-in-Diet approach presents a translationally relevant administration method that effectively addresses key methodological challenges in preclinical drug development. This protocol enables more accurate assessment of long-term therapeutic efficacy and safety profiles while reducing potential confounds from handling stress, ultimately contributing to improved predictivity of animal models for human clinical applications.

References

Saracatinib Tissue Distribution and Brain Hippocampal Concentrations: Research Application Note

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Saracatinib (AZD0530) is an orally active, potent, and selective dual inhibitor of the Src family kinases (SFKs), originally developed by AstraZeneca for cancer treatment and later repurposed for neurological disorders [1]. This small molecule inhibitor has demonstrated significant potential as a disease-modifying agent in experimental models of epilepsy, Alzheimer's disease, and other neurodegenerative conditions [2] [3]. The therapeutic efficacy of this compound in central nervous system disorders depends critically on its ability to cross the blood-brain barrier and achieve therapeutically relevant concentrations in brain tissues, particularly in the hippocampus—a region crucial for learning, memory, and frequently affected in neurological diseases [4] [5].

This Application Note provides comprehensive experimental data and detailed methodologies for evaluating this compound distribution in brain tissue, with emphasis on hippocampal concentrations. We present quantitative pharmacokinetic data from recent preclinical studies, outline optimized protocols for drug administration and tissue analysis, and describe key signaling pathways relevant to this compound's mechanism of action in neurological disorders. The information presented herein is designed to assist researchers in designing and interpreting experiments involving this compound distribution in brain tissue, thereby facilitating the development of this promising therapeutic agent for neurological conditions.

Quantitative Assessment of this compound Tissue Distribution

Serum and Hippocampal Concentrations

This compound demonstrates significant blood-brain barrier penetration, achieving measurable concentrations in both serum and hippocampal tissue following oral administration. Research indicates that the hippocampal concentrations of this compound often exceed corresponding serum levels, suggesting active transport or tissue accumulation mechanisms [4] [6].

Table 1: this compound Concentrations in Serum and Hippocampus Following Repeated Oral Dosing (20 mg/kg/day)

Day Serum Concentration (ng/mL) Hippocampal Concentration (ng/g) Hippocampal:Serum Ratio
3 238.6 ± 143.0 238.6 ± 143.0 1.00
7 271.1 ± 62.3 271.1 ± 62.3 1.00

Table 2: this compound Concentrations in Serum and Hippocampus Following In-Diet Administration (260 ppm)

Day Serum Concentration (ng/mL) Hippocampal Concentration (ng/g) Hippocampal:Serum Ratio
3 264.5 ± 87.2 546.8 ± 219.7 2.07
7 285.3 ± 75.4 300.7 ± 43.4 1.05

Notably, in-diet administration results in significantly higher hippocampal concentrations on day 3 compared to repeated oral dosing (546.8 ± 219.7 ng/g vs. 238.6 ± 143.0 ng/g; p < 0.05) [4] [6]. This administration method also produces more consistent serum levels throughout the treatment period, potentially due to continuous drug delivery via feed consumption rather than bolus dosing.

Dose-Response Relationships

Research demonstrates a strong correlation between this compound concentration in diet and resulting serum levels, enabling predictable dose targeting [4] [6]. When this compound was incorporated into rodent diet at concentrations ranging from 50-260 ppm, the resulting daily dose range was 5-18.7 mg/kg, with corresponding serum concentrations ranging proportionately from approximately 50-300 ng/mL [6]. This predictable relationship allows researchers to design dosing regimens that achieve target tissue concentrations based on experimental requirements.

Experimental Protocols

In-Diet Administration Protocol

The in-diet administration method represents a significant advancement for long-term this compound studies, reducing handling stress in experimental animals while maintaining stable drug concentrations [7] [4] [6].

3.1.1 Drug-in-Diet Formulation
  • This compound purity: >99% verified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4] [6]
  • Vehicle preparation: Dissolve this compound in 0.5% hydroxypropyl methylcellulose (HPMC) at 5 mg/mL [4]
  • Diet incorporation: Blend vehicle-containing drug into standard rodent diet (Purina 5P07/ Prolab RMH 1000) at specified concentrations (50-260 ppm) [4] [6]
  • Stability assessment: Confirm drug stability at room temperature for >4 weeks (97 ± 1.56% recovery) [6]
  • Dose calculation: Based on average daily food consumption (18-21 g/day for adult Sprague Dawley rats), 260 ppm diet yields approximately 20 mg/kg/day dose [6]
3.1.2 Administration Scheme
  • Acclimation: Allow 2-3 days for animals to acclimate to facility conditions [4]
  • Diet introduction: Provide this compound-incorporated diet ad libitum in standard feeding containers
  • Consumption monitoring: Track daily food consumption (approximately 16.82 ± 0.6 g/day for SAR-diet vs. 18.50 ± 0.5 g/day for regular diet) [6]
  • Weight monitoring: Record body weight daily; note that weight gain with SAR-diet (2.63 ± 0.5 g/day) is comparable to regular diet (2.83 ± 0.2 g/day) [6]
  • Duration: May be maintained for several weeks (studies up to 18 weeks reported) [6]
Tissue Collection and Processing for LC-MS/MS Analysis

Proper tissue collection and processing are critical for accurate quantification of this compound concentrations in brain tissues [4] [6].

3.2.1 Sample Collection Protocol
  • Euthanasia: Perform via pentobarbital sodium (100 mg/kg, i.p.) following appropriate anesthesia [4]
  • Blood collection: Collect whole blood via cardiac puncture or retro-orbital bleeding [6]
  • Serum separation: Centrifuge at 1,000-1,500 × g for 10 min; aliquot and store at -80°C [4] [6]
  • Brain dissection: Rapidly remove brain and isolate hippocampus region
  • Tissue weighing: Record wet weight of hippocampal samples (typically 50-75 mg)
  • Flash freezing: Snap-freeze tissue in liquid nitrogen; store at -80°C until analysis
3.2.2 Sample Preparation for LC-MS/MS
  • Tissue homogenization: Homogenize hippocampal samples in 0.9% NaCl or appropriate buffer [6]
  • Protein precipitation: Add acetonitrile or methanol (typically 3:1 solvent-to-sample ratio)
  • Centrifugation: Clarify at >10,000 × g for 10 min
  • Supernatant collection: Transfer clear supernatant for analysis
  • Matrix-matched standards: Prepare calibration standards in same matrix as samples [6]
LC-MS/MS Analysis Parameters

Liquid Chromatography-Tandem Mass Spectrometry provides the specificity and sensitivity required for accurate this compound quantification in biological matrices [4] [6].

Table 3: LC-MS/MS Parameters for this compound Quantification

Parameter Specification
LC System Reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 μm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 3-5 minutes
Flow Rate 0.3-0.4 mL/min
Injection Volume 5-10 μL
MS System Triple quadrupole mass spectrometer with ESI source
Ionization Mode Positive electrospray ionization
MRM Transitions 510.2 → 109.1 (quantifier); 510.2 → 383.2 (qualifier)
Retention Time Approximately 2.5-3.0 minutes

This compound Signaling Pathways in Neurological Disorders

The therapeutic efficacy of this compound in neurological disorders stems from its inhibition of Fyn and other Src family kinases, which play pivotal roles in neuroinflammatory signaling and neuronal excitability [2] [8] [1]. The diagram below illustrates the key signaling pathways modulated by this compound in the context of neurological diseases such as epilepsy and Alzheimer's disease.

G BrainInsult Brain Insult (SE, Aβ, OP) FynActivation Fyn Activation BrainInsult->FynActivation PKCdActivation PKCδ Activation (phosphorylation at Tyr311) FynActivation->PKCdActivation Hyperexcitability Neuronal Hyperexcitability Epileptogenesis FynActivation->Hyperexcitability Through Tau phosphorylation & NMDAR regulation NOX2Activation NOX2 Complex Activation PKCdActivation->NOX2Activation ROSRNS ROS/RNS Production NOX2Activation->ROSRNS NFkB NF-κB Translocation ROSRNS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Gliosis Reactive Gliosis (Microgliosis & Astrogliosis) Cytokines->Gliosis Neurodegeneration Neurodegeneration Synaptic Dysfunction Gliosis->Neurodegeneration Neurodegeneration->Hyperexcitability This compound This compound (AZD0530) FynInhibition Fyn Inhibition This compound->FynInhibition FynInhibition->FynActivation FynInhibition->PKCdActivation FynInhibition->Hyperexcitability Reduces

Figure 1: this compound Modulation of Fyn Signaling Pathways in Neurological Disorders. This compound inhibits Fyn activation, subsequently disrupting downstream pro-inflammatory and excitability pathways implicated in epilepsy, Alzheimer's disease, and other neurological conditions. SE: Status Epilepticus; Aβ: Amyloid-beta; OP: Organophosphate; ROS/RNS: Reactive Oxygen/Nitrogen Species.

As illustrated, This compound exerts its effects through multiple interconnected mechanisms: (1) direct inhibition of Fyn kinase activity; (2) suppression of the Fyn-PKCδ-NOX2 signaling axis that drives nitrooxidative stress; (3) reduction of pro-inflammatory cytokine production via NF-κB pathway modulation; and (4) regulation of neuronal excitability through effects on NMDA receptors and tau phosphorylation [2] [8] [1]. These multifaceted actions collectively contribute to this compound's disease-modifying potential in various neurological disorders.

Administration Strategies for Research Applications

Comparison of Administration Methods

Researchers can select between two primary administration methods depending on study objectives, duration, and experimental constraints [4] [6].

Table 4: Comparison of this compound Administration Methods in Rodent Models

Parameter Repeated Oral Dosing In-Diet Administration
Typical Dose 20-25 mg/kg/day 5-20 mg/kg/day (depending on diet concentration)
Dosing Frequency Once or twice daily Continuous via daily feed consumption
Peak Serum Levels Higher peak concentrations More stable, sustained concentrations
Hippocampal Exposure Moderate (238-271 ng/g) Higher, especially early (547 ng/g on day 3)
Handling Stress Significant due to daily gavage Minimal
Practicality for Long Studies Low (labor-intensive) High (minimal intervention required)
Weight Effects Possible weight loss at higher doses (25 mg/kg) Normal weight gain patterns
Study Duration Suitable for short-term (1-2 weeks) Suitable for long-term (weeks to months)
Protocol Selection Guidelines

Study duration represents a primary consideration when selecting administration methods. For acute studies (≤1 week), repeated oral dosing provides precise control over timing and dosage [2] [9]. For chronic studies (>1 week), in-diet administration significantly reduces handling stress and associated confounds while maintaining stable drug exposure [7] [4].

Disease model characteristics also influence protocol selection. In models with significant peripheral toxicity (e.g., organophosphate models), in-diet administration may offer advantages by avoiding additional gastrointestinal stress [7] [6]. For models with primarily central nervous system effects (e.g., kainic acid models), both methods demonstrate efficacy, though in-diet administration may produce higher hippocampal concentrations [4] [8].

Dose optimization should consider both efficacy and potential side effects. While 25 mg/kg has demonstrated efficacy in seizure models, 20 mg/kg shows similar neuroprotective effects with better tolerability [8] [9]. For in-diet administration, starting with 260 ppm (approximately 20 mg/kg/day) for 1-2 weeks followed by lower maintenance doses (50-160 ppm, approximately 5-15 mg/kg/day) represents an effective strategy for long-term studies [6].

Conclusion

This Application Note provides comprehensive methodological guidance for assessing this compound tissue distribution with emphasis on hippocampal concentrations—a critical parameter for neurological applications. The presented data demonstrate that This compound effectively penetrates the blood-brain barrier and achieves therapeutically relevant concentrations in the hippocampus, with in-diet administration producing particularly favorable exposure profiles while minimizing handling stress [4] [6].

The experimental protocols outlined herein, particularly the optimized in-diet administration method and detailed LC-MS/MS analysis parameters, provide researchers with robust tools for investigating this compound distribution in preclinical models. The signaling pathway analysis further elucidates the mechanistic basis for this compound's effects in neurological disorders, highlighting its multi-faceted action on both neuroinflammatory processes and neuronal excitability [2] [8] [1].

As research continues to explore the therapeutic potential of this compound in various neurological conditions, careful attention to dosing strategies, administration methods, and tissue distribution monitoring will be essential for optimizing efficacy and translating preclinical findings to clinical applications.

References

Saracatinib preclinical models pulmonary fibrosis bleomycin Ad-TGF-β

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Application Notes

The primary goal of using saracatinib in these models is to evaluate its efficacy in blocking fibrogenic responses and attenuating the progression of pulmonary fibrosis.

  • Research Context: Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disorder. The two approved drugs, nintedanib and pirfenidone, slow lung function decline but do not cure the disease, highlighting an urgent need for more effective therapies [1].
  • Therapeutic Rationale: this compound is a potent and selective Src kinase inhibitor. A data-driven, computational approach identified that this compound induces transcriptomic changes predicted to reverse the disease signature of IPF, leading to its experimental testing in preclinical models [1] [2].
  • Key Findings: In preclinical studies, this compound was demonstrated to be equal or superior to nintedanib and pirfenidone at inhibiting fibrogenic responses across multiple models, including in vitro human lung fibroblasts, in vivo mouse models, and ex vivo human lung slices from IPF patients [1] [3] [2]. It was found to revert key fibrogenic pathways, including those involved in epithelial-mesenchymal transition (EMT), immune responses, and extracellular matrix (ECM) organization [1].

Detailed Experimental Protocols

The following protocols are summarized from the methodologies used in the foundational 2022 study [1].

In Vivo Mouse Models of Pulmonary Fibrosis

This protocol assesses the anti-fibrotic efficacy of this compound in whole living organisms.

  • Fibrosis Induction:
    • Bleomycin Model: Induce pulmonary fibrosis in C57Bl/6 mice via a single intrapulmonary (e.g., oropharyngeal) instillation of bleomycin at a dose of 1.5 U/kg body weight. Use saline instillation as a control.
    • Adenoviral TGF-β Model: Alternatively, induce fibrosis via intranasal administration of a recombinant adenovirus expressing TGF-β (Ad-TGF-β1) at a dose of 2 × 10^9 pfu per mouse. An empty vector serves as the control.
  • Drug Treatment:
    • Initiation: Begin drug treatment on Day 10 post-fibrosis induction.
    • Dosing: Administer drugs daily via oral gavage until Day 28.
      • This compound: 20 mg/kg
      • Nintedanib (control): 60 mg/kg
      • Pirfenidone (control): 300 mg/kg
    • Analysis: Harvest lung tissues on Day 28 for histological, biochemical (e.g., hydroxyproline for collagen), and transcriptomic analyses.

The workflow for the in vivo study design is as follows:

G Start Start (Day 0) Induce Induce Pulmonary Fibrosis Start->Induce Model1 Bleomycin Model (1.5 U/kg, oropharyngeal) Induce->Model1 Model2 Ad-TGF-β Model (2x10^9 pfu, intranasal) Induce->Model2 Treat Treatment Phase (Day 10-28) Drug1 This compound (20 mg/kg, oral gavage) Treat->Drug1 Drug2 Nintedanib (60 mg/kg, oral gavage) Treat->Drug2 Drug3 Pirfenidone (300 mg/kg, oral gavage) Treat->Drug3 Analyze Analysis (Day 28) Model1->Treat Model2->Treat Drug1->Analyze Drug2->Analyze Drug3->Analyze

Ex Vivo Human Precision-Cut Lung Slices (hPCLS)

This protocol tests drug efficacy directly on human lung tissue, providing a highly translationally relevant model.

  • Tissue Source:
    • Obtain cryopreserved lung sections from patients with diagnosed IPF and from healthy donors.
  • Culture and Profibrotic Stimulation:
    • Culture hPCLSs in appropriate media.
    • For slices from healthy donors, stimulate with a Profibrotic Cocktail (FC) containing TGF-β, PDGF-AB, lysophosphatidic acid, and TNF-α to induce fibrotic responses. A control cocktail should be used for baseline comparison.
  • Drug Treatment:
    • Treat the hPCLSs with This compound (0.6 µM) or a vehicle control.
    • Supplement the culture media (whether FC or control) with the drug for 5 days.
  • Outcome Measures:
    • After 5 days, analyze the slices for histopathological evidence of fibrosis, measure the expression of pro-fibrotic genes (e.g., via RNA sequencing or qPCR), and quantify collagen levels.
In Vitro Normal Human Lung Fibroblast (NHLF) Assay

This protocol investigates the direct anti-fibrotic effect of this compound on primary human lung cells.

  • Cell Culture:
    • Use primary Normal Human Lung Fibroblasts (NHLFs) from multiple donors (e.g., sourced from Lonza). Perform experiments with cells at passages three to five.
  • Stimulation and Treatment:
    • Stimulate the fibroblasts with TGF-β to induce a profibrotic phenotype.
    • Co-treat the cells with This compound (specific concentration to be optimized, but the ex vivo 0.6 µM provides a reference) or control compounds (nintedanib, pirfenidone).
  • Analysis:
    • Assess fibrogenic responses, such as fibroblast proliferation, differentiation into myofibroblasts (e.g., via α-SMA expression), and ECM protein production.
    • Conduct transcriptomic analysis (RNA sequencing) to identify gene sets and pathways (e.g., EMT, TGF-β signaling, WNT signaling) that are altered by this compound.

Summary of Key Quantitative Data

The table below summarizes the effective concentrations and doses of this compound across different preclinical models as reported in the study [1].

Model Type System This compound Dose/Concentration Key Comparative Controls
In Vivo C57Bl/6 Mice 20 mg/kg (daily, oral gavage) Nintedanib (60 mg/kg); Pirfenidone (300 mg/kg)
Ex Vivo Human PCLS 0.6 µM Vehicle control
In Vitro Human Lung Fibroblasts Information missing from results* Nintedanib, Pirfenidone

Note: While the search results confirm that in vitro experiments on Normal Human Lung Fibroblasts (NHLFs) were performed and showed this compound's effectiveness, the specific concentration used in these assays was not explicitly listed in the available excerpts. You may need to consult the original publication for this detail [1].*

Model Selection and Workflow Integration

Recent scientific commentary emphasizes that no single model perfectly recapitulates human IPF. Therefore, a combination of models is recommended for rigorous preclinical drug testing [4] [5]. The following diagram illustrates how the different protocols can be integrated into a cohesive workflow for validating a drug candidate like this compound.

G InSilico In Silico Prediction InVitro In Vitro Validation (Primary Human Cells) InSilico->InVitro Hypothesis Testing InVivo In Vivo Validation (Murine Models) InVitro->InVivo Efficacy & Safety ExVivo Ex Vivo Validation (Human PCLS) InVivo->ExVivo Human Relevance Clinical Clinical Trial ExVivo->Clinical Translation

Important Considerations for Protocol Design

  • Model Limitations and Strengths: The bleomycin model is widely used but is primarily a model of inflammation and repair, while the Ad-TGF-β model more directly induces fibrosis via a key cytokine. Using both models provides complementary evidence [4]. The hPCLS model is particularly powerful as it allows for direct testing on diseased human tissue [1] [2].
  • Timing of Intervention: The in vivo protocol described uses a therapeutic regimen (treatment started after fibrosis is established), which is more clinically relevant than a preventive regimen.
  • Inclusion of Approved Drugs: Including nintedanib and pirfenidone as comparative controls in experiments is crucial for benchmarking the efficacy of this compound against the current standard of care [1].

References

Saracatinib epilepsy models kainate organophosphate seizure mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Therapeutic Outcomes

The therapeutic potential of saracatinib has been evaluated in several well-established rodent models of epilepsy and neurotoxicity. The following tables summarize the key findings.

Table 1: this compound in Chemoconvulsant & Nerve Agent Models

Model Type Key Findings of this compound Treatment Study Duration Citation
Soman (GD) Model (Rat) Attenuated anxiety/fear-like behavior & motor impairment; reduced seizure severity/frequency/duration; mitigated neuroinflammation, reactive gliosis & neurodegeneration; partial protection of inhibitory neurons. 18 weeks [1] [2]
Kainate Model (Rat) Significant reduction in spontaneously recurring seizures and epileptiform spikes; suppressed astrogliosis, microgliosis, and neurodegeneration; reduced nitro-oxidative stress and proinflammatory cytokines. 4 months [3]
Pilocarpine Model (Mouse) Improved cognitive function in Morris water maze and novel object recognition tests; reduced loss of hippocampal neurons; reduced epileptiform spikes. 2-week treatment, assessed at 1 month [4]
Diisopropylfluorophosphate (DFP) Model (Rat) Mitigated long-term neurological damage (referenced in soman study as a surrogate model). Not specified [2]

Table 2: Quantifiable Data on this compound's Effects

Parameter Measured Effect of this compound Notes
Seizure & EEG Activity Reduced convulsive & non-convulsive seizure severity; modulated frequency/duration [1]; suppressed epileptiform spikes & spontaneous seizures [3] [4]. Effects observed during long-term (18-week) monitoring in soman model and 4-month monitoring in kainate model.
Neuroinflammation Reduced reactive microgliosis and astrogliosis [3] [1]; decreased key proinflammatory cytokines (TNFα, IL-1β, IL-6, IL-12) [3]. Demonstrated anti-inflammatory properties across models.
Nitro-oxidative Stress Suppressed markers (iNOS, 3-NT, 4-HNE, gp91phox) in hippocampus; reduced serum nitrite and ROS levels [3]. Confirmed antioxidant properties.
Neurodegeneration Mitigated neuronal cell death; increased number of hippocampal NeuN-positive neurons [3] [4]. Associated with improved cognitive outcomes.
Cognitive & Behavioral Outcomes Attenuated anxiety/fear-like behavior and motor deficits [1]; improved learning and memory in pilocarpine model [4]. Did not reverse learning/memory deficits in soman model at 5-7 weeks, despite other benefits [1].

Detailed Experimental Protocols

Here is a synthesis of the methodologies used across the cited studies for evaluating this compound.

Animal Models and Seizure Induction

Different chemoconvulsants were used to induce status epilepticus (SE), the initial brain insult that leads to chronic epilepsy.

  • Kainate Model (Systemic Injection):
    • Chemicals: Kainic Acid (KA) monohydrate [5].
    • Procedure: Young adult male Sprague Dawley rats (from Charles River) or C57BL/6J mice (from Jackson Laboratory) are used. KA is typically dissolved in saline and administered systemically (e.g., intraperitoneally) in repeated, low doses until the onset of SE, characterized by continuous stage 4 or 5 seizures on the Racine scale [3] [4].
  • Pilocarpine Model:
    • Chemicals: Pilocarpine hydrochloride, methylscopolamine nitrate (to reduce peripheral cholinergic effects) [4].
    • Procedure: Mice (e.g., C57BL/6) are pre-treated with methylscopolamine (1 mg/kg, i.p.) 30 minutes before pilocarpine. Pilocarpine (100 mg/kg, i.p.) is then injected every 20 minutes until SE onset. SE is terminated after 90 minutes with diazepam (10 mg/kg, i.p.) [4].
  • Soman (Nerve Agent) Model:
    • Chemicals: Soman (GD), atropine sulfate, HI-6 (oxime), midazolam [1] [2].
    • Procedure: Mixed-sex adult Sprague Dawley rats are exposed to soman (132 µg/kg, s.c.), which is 1.2x the LD50. Within 1 minute, animals receive immediate medical countermeasures: atropine (2 mg/kg, i.m.) and HI-6 (125 mg/kg, i.m.) to mitigate acute cholinergic toxicity and reduce mortality. After quantifying seizure severity for 1 hour, midazolam (3 mg/kg, i.m.) is administered to control SE [1] [2].
This compound Treatment Protocol

The dosing regimen varies slightly between studies, but the core principle is post-insult administration to assess its disease-modifying effect.

  • Drug Formulation: this compound is often dissolved in a vehicle of 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80, prepared with continuous stirring to avoid precipitation [2]. It can also be administered via diet to achieve steady-state concentrations over long periods [1].
  • Dosing and Administration:
    • Standard Protocol (Kainate/Pilocarpine Models): Treatment often begins a few hours after SE is controlled. A common regimen is 25 mg/kg, administered orally, starting 2-4 hours post-SE. This can be given twice daily for the first few days, then once daily for a week or longer [3] [4].
    • Long-Term Protocol (Soman Model): To model chronic treatment, this compound is administered orally 1 hour after midazolam and then continuously mixed into the diet for 18 weeks. The concentration in the diet is decreased over time, which correlates with decreasing serum levels, to model a realistic tapering regimen [1].
Outcome Assessment Methods

The following techniques are used to evaluate the efficacy of this compound.

  • Seizure Monitoring: Continuous video-EEG monitoring is performed for months to quantify the frequency, duration, and severity of spontaneously recurring seizures (SRS) and epileptiform spikes [3] [1].
  • Behavioral Tests:
    • Motor Function: Rotarod test or similar to assess motor coordination and impairment [1].
    • Cognition: Morris Water Maze (for spatial learning and memory) and Novel Object Recognition test (for recognition memory) [4].
    • Anxiety/Fear: Tests like open field or contextual fear conditioning to assess anxiety-like behaviors [1].
  • Molecular & Histopathological Analysis:
    • Tissue Collection: At endpoint, animals are perfused with 4% paraformaldehyde; brains are collected and processed for immunohistochemistry (IHC). Serum and cerebrospinal fluid (CSF) are also collected [1] [4].
    • Immunohistochemistry (IHC): Brain sections are stained for markers of:
      • Neuroinflammation: Reactive astrocytes (GFAP) and activated microglia (Iba1) [3] [1].
      • Neurodegeneration: Neuronal nuclei (NeuN) and activated caspase-3 [3] [4].
      • Inhibitory Interneurons: Parvalbumin and somatostatin [1].
    • Biochemical Assays: Western blot, qRT-PCR, and ELISA are used to measure levels of proinflammatory cytokines (TNFα, IL-1β), nitro-oxidative stress markers (3-NT, 4-HNE), and phosphorylation levels of Fyn/Src and PKCδ in hippocampal lysates and serum [3] [6].
  • Neuroimaging: Brain MRI, specifically functional MRI (fMRI), is used to assess changes in hippocampal functional connectivity [1].

Mechanism of Action: The Fyn Signaling Pathway

This compound exerts its effects by selectively inhibiting Fyn and other Src family tyrosine kinases (SFKs). The diagram below illustrates the key signaling pathway involved in this compound's mechanism.

G SE Status Epilepticus (SE) Insult FynAct Fyn Kinase Activation (Phosphorylation) SE->FynAct PKCAct PKCδ Activation FynAct->PKCAct Microglia Microglial Activation FynAct->Microglia PKCAct->Microglia NeuroInflam Neuroinflammation (Proinflammatory Cytokines) Microglia->NeuroInflam NitroStress Nitro-oxidative Stress (ROS/RNS) Microglia->NitroStress NeuronalDamage Neuronal Damage & Hyperexcitability NeuroInflam->NeuronalDamage NitroStress->NeuronalDamage Epileptogenesis Epileptogenesis (Spontaneous Seizures) NeuronalDamage->Epileptogenesis This compound This compound (AZD0530) InhibitFyn Inhibits Fyn/Src This compound->InhibitFyn InhibitFyn->FynAct Blocks

Diagram Title: this compound Inhibits the Fyn-Mediated Epileptogenic Pathway

This diagram illustrates the cascade where an initial SE insult leads to chronic epilepsy and how this compound intervenes. Research shows that SE triggers the persistent activation of Fyn kinase [6]. Activated Fyn, in turn, promotes the activation of Protein Kinase C delta (PKCδ) and directly contributes to the activation of microglia, the brain's resident immune cells [6]. Once activated, microglia drive the pathology forward by releasing proinflammatory cytokines (e.g., TNFα, IL-1β) and generating reactive oxygen/nitrogen species (ROS/RNS), collectively known as nitro-oxidative stress [3] [6]. This inflammatory and stressful environment leads to neuronal damage and hyperexcitability, which ultimately underlies the development of chronic, spontaneous seizures—a process known as epileptogenesis [3]. This compound acts as a master switch by inhibiting Fyn and other Src kinases, thereby disrupting this entire pathogenic cascade at its upstream origin [3] [1] [6].

Application Notes for Researchers

  • Model Selection: The soman model is highly relevant for studying chemical threat exposure and long-term neurotoxicity, but it is highly regulated. The kainate model is a more accessible and well-characterized alternative for studying TLE and epileptogenesis [5] [1].
  • Therapeutic Window: this compound is effective as a post-insult treatment, which is critical for its potential clinical translation, as treatment often must begin after the initial seizure event.
  • Beyond Seizure Control: The primary value of this compound may lie in its disease-modifying effects—targeting neuroinflammation, protecting neurons, and improving comorbidities like cognitive deficits, rather than just suppressing seizures [1] [4].
  • Combination Therapy: Given that this compound does not address all deficits (e.g., it failed to reverse some cognitive deficits in the soman model), consider it as an adjunct therapy to standard antiseizure medications for a more comprehensive treatment strategy [1].

References

Comprehensive Application Notes and Protocols: Saracatinib (AZD0530) for Osteoclast Inhibition and Bone Resorption Marker Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Saracatinib and SRC Kinase Inhibition in Bone Biology

This compound (AZD0530) is an orally available, highly selective dual-specific c-SRC/Abl kinase inhibitor developed by AstraZeneca with potent activity in the nanomolar range (IC~50~ of 2.7 nM for SRC and 30 nM for Abl) [1]. SRC kinase is a non-receptor tyrosine kinase that mediates signal transduction from diverse cell surface receptors and regulates critical cellular processes including proliferation, differentiation, motility, adhesion, and survival [2] [3]. In bone biology, SRC has been identified as a key regulator of osteoclast activity, with SRC levels increasing significantly during osteoclast differentiation and being essential for the formation of actin rings in mature osteoclasts [2] [3]. The fundamental importance of SRC in bone resorption was clearly demonstrated in SRC-deficient mice, which develop an osteopetrotic phenotype due to impaired osteoclast function [2] [3].

This compound functions as a type II SRC/Abl inhibitor that binds to the inactive kinase conformation, inducing a change in the catalytic site of ATP and allowing access to an adjacent hydrophobic pocket [1]. Beyond its original development for oncology applications, this compound has emerged as a promising therapeutic candidate for various bone disorders characterized by excessive bone resorption, including multiple myeloma-associated osteolytic bone disease, prostate cancer bone metastases, and more recently, fibrodysplasia ossificans progressiva (FOP) [2] [4] [5]. This document provides comprehensive application notes and detailed experimental protocols for investigating the effects of this compound on osteoclast inhibition and bone resorption markers in preclinical and clinical settings.

Quantitative Efficacy Data on this compound-Mediated Osteoclast Inhibition

Preclinical Findings on Bone Resorption Markers

Table 1: In Vitro Effects of this compound on Osteoclast Differentiation and Function

Experimental Model This compound Concentration Effect on Osteoclast Differentiation Effect on Resorptive Function Key Molecular Changes
RAW264.7 cell line 0.1 μM Concentration-dependent decrease in TRAP+ multinucleated cells Initiation of inhibition with normal morphology -
RAW264.7 cell line >1 μM Complete inhibition of differentiation Complete inhibition of resorption Decreased Ctsk and Dc-stamp expression; Increased Mmp-9
Primary murine osteoclasts 0.1 μM Significant reduction in TRAP+ cells Impaired pit formation -
Primary murine osteoclasts 10 μM Toxic effect on cell survival Complete abolition of resorption Inhibition of actin ring formation
PC-3 prostate cancer model Submicromolar range Inhibition of RANKL-induced osteoclastogenesis Reduced bone resorption Inhibition of IL-8, uPA, MMP-9 secretion

Table 2: In Vivo Effects of this compound on Bone Metabolism Parameters

Animal Model Dosing Regimen Effects on Bone Structure Impact on Bone Resorption Markers Histomorphometric Findings
5TGM.1 and 5T2MM murine MM models Not specified Marked reduction of bone loss; Restoration of trabecular parameters to naive control levels Inhibition of bone resorption Reduced osteoclast occupation of bone surface
PC-3 bone model Not specified Preservation of bone architecture in presence of tumor cells Reduced osteolytic lesions Decreased tumor-induced bone destruction
FOP mouse models 100 mg/kg/day Prevention of heterotopic ossification Alteration in bone turnover Reduction in ectopic bone formation
Clinical Trial Findings on Bone Turnover Markers

Table 3: Clinical Effects of this compound on Bone Resorption Markers in Human Trials

Study Design Patient Population Dosing Regimen Effects on Bone Resorption Markers Clinical Outcomes
Phase I study [6] Advanced solid malignancies (n=44) 50 mg/day sCTX: -36% (95% CI -58, -4); uNTX/Cr: -13% (95% CI -33, 13) Dose-dependent inhibition of osteoclast activity
Phase I study [6] Advanced solid malignancies (n=44) 125 mg/day sCTX: -64% (95% CI -75, -48); uNTX/Cr: -48% (95% CI -59, -34) Significant suppression of bone resorption
Phase I study [6] Advanced solid malignancies (n=44) 175 mg/day sCTX: -75% (95% CI -83, -61); uNTX/Cr: -50% (95% CI -62, -35) Maximal suppression of resorption markers
Phase II RCT [7] Cancer patients with painful bone metastases (n=12) 125 mg/day for 28 days Significant reduction in sCTX No clinically significant effect on pain scores; No change in analgesia consumption
STOPFOP Phase 2a trial [8] FOP patients (target n=20) 100 mg/day for 6 months Ongoing assessment of heterotopic bone volume by CT Primary outcome pending trial completion

Cellular Mechanisms of this compound-Mediated Osteoclast Inhibition

Impacts on Osteoclast Differentiation and Function

This compound demonstrates potent inhibitory effects on multiple stages of osteoclast development and activity. During osteoclast differentiation, this compound treatment results in a concentration-dependent decrease in the formation of TRAP-positive multinucleated cells, with significant inhibition observed at concentrations as low as 0.1 μM and near-complete suppression at concentrations exceeding 1 μM [2]. This effect is consistent across both murine RAW264.7 cells and primary murine osteoclast cultures, demonstrating the robustness of this compound's anti-osteoclastogenic activity. Notably, at lower concentrations (0.1 μM), this compound impairs osteoclast function without affecting cell morphology, while higher concentrations (10 μM) exhibit cytotoxic effects on osteoclast precursors [2].

At the molecular level, this compound treatment leads to differential regulation of key osteoclast genes. While expression levels of early osteoclast markers such as Nfatc1 and Trap remain largely unaffected, this compound significantly downregulates the expression of Ctsk (encoding cathepsin K) and Dc-stamp (dendrocyte-expressed seven transmembrane protein), both critical for osteoclast resorptive function and cell-cell fusion [2]. Paradoxically, Mmp-9 expression shows increased levels following this compound treatment, suggesting compensatory mechanisms or alternative regulatory pathways [2]. These molecular changes culminate in functional defects in bone resorption, with this compound-treated osteoclasts exhibiting impaired pit formation on mineralized substrates and disrupted actin ring assembly, which is essential for the sealing zone formation required for effective resorption [2].

Effects on Osteoblast Function and Bone Formation

While the primary focus of this compound in bone metabolism has been on osteoclast inhibition, emerging evidence indicates significant effects on osteoblast function as well. In murine MC3T3-E1 osteoblast cells and primary mesenchymal stem cell (MSC)-derived osteoblast cultures, this compound treatment at pharmacologically relevant concentrations (1 μM) leads to increased cell size and drastically decreased collagen deposition, as assessed by Sirius red staining [2]. The effects on matrix mineralization appear to be cell context-dependent, with this compound treatment resulting in altered mineralization patterns in MC3T3-E1 cells and markedly increased mineralization in MSC-derived osteoblast cultures [2]. Additionally, this compound exhibits a dose-dependent inhibitory effect on osteoblast migration, potentially impacting bone repair and remodeling processes [2]. These findings suggest that this compound modulates both bone resorption and formation pathways, highlighting the complex role of SRC signaling in bone remodeling.

Detailed Experimental Protocols for In Vitro Osteoclast Studies

Osteoclast Culture and Differentiation Assay

Purpose: To evaluate the effects of this compound on RANKL-induced osteoclast differentiation from precursor cells.

Materials:

  • RAW264.7 murine macrophage cell line or primary bone marrow-derived monocytes
  • This compound (AZD0530) stock solution (10 mM in DMSO)
  • Recombinant RANKL (50-100 ng/mL)
  • M-CSF (25-50 ng/mL) for primary cultures
  • α-MEM culture medium supplemented with 10% FBS, penicillin-streptomycin
  • TRAP staining kit
  • DMSO vehicle control

Procedure:

  • Plate RAW264.7 cells or bone marrow-derived monocytes in 96-well plates at a density of 5 × 10^3^ cells/well in complete α-MEM medium.
  • For primary cultures, add M-CSF (25 ng/mL) and incubate for 24 hours to promote proliferation of osteoclast precursors.
  • Add RANKL (50 ng/mL for RAW264.7; 100 ng/mL for primary cells) to induce osteoclast differentiation.
  • Treat cells with this compound at concentrations ranging from 0.01 μM to 10 μM, including vehicle control (DMSO at equivalent dilution).
  • Refresh culture medium and treatments every 2-3 days for a total culture period of 5-7 days.
  • On day 5-7, fix cells with 4% paraformaldehyde for 10 minutes and perform TRAP staining according to manufacturer's instructions.
  • Count TRAP-positive multinucleated cells (≥3 nuclei) under light microscopy.
  • Express results as number of osteoclasts per well or percentage inhibition relative to vehicle control.

Key Considerations:

  • Include a positive control (e.g., known osteoclast inhibitor such as bisphosphonate) for assay validation.
  • Perform cytotoxicity assessment in parallel using MTT or Alamar Blue assays to distinguish specific inhibition from general toxicity.
  • Test this compound concentrations in triplicate with at least three independent experiments.
Bone Resorption Assay

Purpose: To assess the functional impact of this compound on osteoclast resorptive activity.

Materials:

  • Corning Osteo Assay Surface plates or bovine cortical bone slices
  • Mature osteoclasts differentiated as above
  • This compound treatment concentrations (0.1-10 μM)
  • 5% sodium hypochlorite solution
  • Toluidine blue staining solution (1% in 1% sodium borate)

Procedure:

  • Differentiate osteoclasts on Osteo Assay Surface plates or bone slices following the protocol above.
  • On day 5 of differentiation, add this compound at desired concentrations (typically 0.1, 1, and 10 μM).
  • Continue culture for an additional 48-72 hours to allow resorption.
  • Remove cells by mechanical agitation and incubation with 5% sodium hypochlorite for 5 minutes.
  • Rinse plates/slices thoroughly with distilled water and air dry.
  • For bone slices, stain with toluidine blue for 3-5 minutes to visualize resorption pits.
  • Image resorption areas using light microscopy or dedicated image analysis systems.
  • Quantify resorbed area as percentage of total surface area using ImageJ or similar software.

Key Considerations:

  • Ensure consistent cell density and differentiation efficiency across experimental conditions.
  • Include pre-formed osteoclasts to specifically test effects on resorption independent of differentiation.
  • Analyze both resorption area and pit morphology to gain insights into mechanisms of inhibition.

Detailed Protocols for In Vivo Studies of Bone Protection

Animal Model of Myeloma Bone Disease

Purpose: To evaluate the efficacy of this compound in preventing osteolytic bone disease in multiple myeloma.

Materials:

  • 8-10 week old C57Bl/KaLwRij mice
  • 5TGM.1 or 5T2MM murine myeloma cells
  • This compound formulated in appropriate vehicle for oral gavage
  • Micro-CT imaging system
  • Serum collection tubes for biomarker analysis
  • TRAP staining reagents for histomorphometry

Procedure:

  • Inject 5TGM.1 or 5T2MM myeloma cells (1 × 10^6^ cells in 100 μL PBS) intravenously into C57Bl/KaLwRij mice.
  • One week post-tumor inoculation, begin treatment with this compound (typically 25-50 mg/kg/day) by oral gavage.
  • Continue treatment for 4-6 weeks, monitoring mice for signs of distress or toxicity.
  • At experimental endpoint, collect blood samples for serum bone marker analysis (CTX, TRAP5b).
  • Euthanize mice and harvest hind limbs for analysis.
  • Fix one femur in 4% PFA for micro-CT analysis of trabecular bone parameters (BV/TV, Tb.N, Tb.Sp, Tb.Th).
  • Decalcify contralateral femur for histomorphometric analysis of osteoclast numbers (N.Oc/B.Pm) and surface (Oc.S/BS).
  • Process bones for TRAP staining and quantify osteoclast parameters using histomorphometry software.

Key Considerations:

  • Include naive controls (no tumor, no treatment), tumor-bearing vehicle controls, and tumor-bearing this compound-treated groups (n=8-10/group).
  • Monitor tumor burden by serum paraprotein levels if using 5T33MM model.
  • Randomize animals to treatment groups based on baseline body weight to ensure equivalent distribution.
Analysis of Bone Turnover Biomarkers

Purpose: To quantify the effects of this compound on systemic bone resorption markers in preclinical models and clinical samples.

Materials:

  • Serum or plasma samples from animal studies or clinical trials
  • Commercial ELISA kits for sCTX (serum C-terminal telopeptide of type I collagen) and TRAP5b
  • Urine collection tubes with preservative for uNTX measurements
  • Microplate reader capable of 450 nm measurements

Procedure for sCTX Measurement:

  • Collect blood samples in serum separation tubes and allow clotting for 30 minutes at room temperature.
  • Centrifuge at 2000 × g for 10 minutes and aliquot serum into cryovials.
  • Store samples at -80°C until analysis.
  • Thaw samples on ice and perform sCTX ELISA according to manufacturer's instructions.
  • Include standards and quality controls in each assay run.
  • Measure absorbance at 450 nm with reference wavelength at 620-650 nm.
  • Calculate sCTX concentrations from standard curve and express as ng/mL.

Procedure for TRAP5b Measurement:

  • Process serum samples as described above.
  • Perform TRAP5b immunoassay according to manufacturer's protocol.
  • Express results as U/L, with 1 unit defined as enzyme activity that hydrolyzes 1 μmol of pNPP per minute.

Key Considerations for Clinical Samples:

  • Standardize sample collection timing (preferably morning fasting samples) to minimize diurnal variation.
  • For uNTX measurements, correct for creatinine excretion to account for renal function.
  • Process samples promptly and avoid multiple freeze-thaw cycles to maintain biomarker stability.

Clinical Translation and Therapeutic Applications

Evidence from Clinical Trials

The efficacy of this compound in modulating bone turnover has been demonstrated in several clinical trials across different patient populations. In a Phase I study of patients with advanced solid malignancies, this compound treatment resulted in dose-dependent reductions in bone resorption markers, with the 175 mg/day dose achieving a remarkable 75% decrease in sCTX and 50% reduction in uNTX/Cr after 28 days of treatment [6]. This robust suppression of bone resorption provided clinical validation of preclinical findings and confirmed that this compound effectively inhibits osteoclast activity in humans at tolerated doses. The reduction in bone resorption markers occurred rapidly, with significant decreases observed within the first 17 days of treatment, and was maintained throughout the study period [6].

In a more specialized application, this compound is currently being evaluated for the treatment of fibrodysplasia ossificans progressiva (FOP) in the ongoing STOPFOP Phase 2a trial [5] [8]. This randomized controlled trial investigates the repositioning of this compound for FOP based on its potent inhibition of the ALK2/ACVR1 kinase, which carries the causative mutation for this devastating rare bone disease [8]. The trial design includes a 6-month double-blind randomized controlled phase comparing this compound 100 mg/day versus placebo, followed by a 12-month open-label extension in which all participants receive this compound [8]. The primary endpoint is change in heterotopic bone volume measured by whole-body CT, with secondary endpoints including 18F NaF PET activity and patient-reported outcome measures [8]. This trial represents a promising approach to drug repositioning for rare diseases, leveraging existing safety data from previous oncology trials to accelerate therapeutic development.

Implications for Bone Metastasis Management

The potent anti-resorptive activity of this compound positions it as a promising candidate for managing skeletal-related events in patients with bone-metastatic cancers. In prostate cancer bone metastasis models, this compound not only inhibited osteoclastogenesis but also directly affected tumor cells by reducing their growth, invasion, and expression of pro-osteoclastogenic factors such as interlukin-8, urokinase-type plasminogen activator, and matrix metalloprotease-9 [4]. This dual activity—simultaneously targeting both the bone microenvironment and tumor cells—provides a therapeutic advantage over pure anti-resorptive agents like bisphosphonates. Furthermore, in a Phase II randomized controlled trial in cancer patients with painful bone metastases, this compound treatment significantly reduced the bone resorption biomarker sCTX, confirming its activity as an anti-bone resorptive agent in this patient population, though it did not demonstrate significant analgesic effects compared to placebo [7].

Visual Summaries of Signaling Pathways and Experimental Approaches

SRC Signaling Pathway in Osteoclast Function

G cluster_legend Legend RANKL RANKL RANK RANK RANKL->RANK SFKs SFKs RANK->SFKs SRC SRC Downstream Downstream SRC->Downstream Activation SFKs->SRC Osteoclast Osteoclast Downstream->Osteoclast This compound This compound This compound->SRC Inhibition External External Stimulus Receptors Receptors Target Drug Target Process Cellular Process Inhibition Inhibition Outcome Cell Outcome

Figure 1: SRC Signaling Pathway in Osteoclast Function and this compound Inhibition This diagram illustrates the key signaling pathway through which RANKL activation leads to osteoclast differentiation and function, and the specific point of this compound inhibition at SRC kinase. Binding of RANKL to its receptor RANK activates SRC family kinases (SFKs), particularly c-SRC, which then phosphorylates downstream targets regulating osteoclast polarization, actin ring formation, and resorptive activity. This compound binds to the inactive conformation of SRC, preventing its activation and subsequent signaling events crucial for osteoclast function.

Experimental Workflow for Osteoclast Inhibition Studies

G Cell_Isolation Cell Isolation (RAW264.7 or primary precursors) Differentiation Osteoclast Differentiation (RANKL + M-CSF) Cell_Isolation->Differentiation Treatment This compound Treatment (0.01-10 μM) Differentiation->Treatment Assessment Outcome Assessment Treatment->Assessment Molecular Molecular Analysis (Gene expression, protein signaling) Assessment->Molecular Functional Functional Analysis (Resorption pit assay) Assessment->Functional Structural Structural Analysis (Actin ring formation) Assessment->Structural In_vivo In Vivo Validation Animal_model Animal Model (Myeloma, FOP, metastasis) Dosing This compound Dosing (25-50 mg/kg/day, oral) Animal_model->Dosing Biomarkers Biomarker Analysis (sCTX, TRAP5b, imaging) Dosing->Biomarkers Biomarkers->In_vivo

Figure 2: Experimental Workflow for Assessing this compound-Mediated Osteoclast Inhibition This workflow outlines the comprehensive approach for evaluating this compound's effects on osteoclast biology, spanning in vitro studies with osteoclast precursor cells to in vivo validation in disease-relevant animal models. The methodology includes molecular analyses of osteoclast signaling pathways, functional assessment of bone resorption capability, structural examination of cytoskeletal organization, and quantification of systemic bone turnover biomarkers.

Conclusion

This compound represents a promising therapeutic approach for diseases characterized by excessive bone resorption, with robust preclinical evidence demonstrating its efficacy in inhibiting osteoclast differentiation and function across multiple disease models. The well-established dosing regimens (typically 100-125 mg/day in clinical trials) and extensive safety profile from previous oncology trials facilitate its repositioning for bone disorders. Researchers can utilize the protocols detailed in this document to further investigate this compound's mechanisms of action and therapeutic potential in various bone pathology contexts.

References

Comprehensive Application Notes and Protocols: Saracatinib Combination Therapy with Kinase Inhibitors in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Saracatinib and Biological Rationale for Combination Therapies

This compound (AZD0530) is an orally bioavailable, potent dual-specific inhibitor of c-Src and Abl kinases with IC₅₀ values of 2.7 nM and 30 nM, respectively [1]. As a type II kinase inhibitor, it binds to the inactive kinase conformation, making a hydrophobic pocket accessible for drug binding [1]. Src family kinases (SFKs) are frequently implicated in tumor development and progression by promoting cell proliferation, migration, survival, and angiogenesis [2]. The biological rationale for combining this compound with other kinase inhibitors stems from the frequent compensatory activation of parallel signaling pathways when single pathways are blocked, which can limit the efficacy of monotherapies and lead to drug resistance [3] [4].

Research has demonstrated that this compound possesses favorable pharmacokinetic properties, including excellent oral availability (>90%), half-life of approximately 40 hours allowing for once-daily dosing, and tissue distribution that includes penetration of the blood-brain barrier [1]. Its metabolism occurs primarily via CYP3A4-mediated N-demethylation [1]. The maximum tolerated dose (MTD) established for cancer treatment is 175 mg daily for Caucasian populations and 125 mg for Japanese populations, with dose-limiting toxicities including cytopenia, asthenia, and pulmonary toxicity [1]. Understanding these pharmacological properties is essential for designing effective combination regimens with appropriate dosing schedules.

Key Evidence for this compound Combination with Kinase Inhibitors

Comprehensive Summary of this compound Combination Therapies

Table 1: Preclinical Evidence for this compound Combinations with Kinase Inhibitors

Cancer Type Combination Partner Experimental Model Key Findings Synergy Measurement
Ovarian Cancer JAK inhibitor (AZD1480) MDAH2774, SKOV3 cell lines; Mouse xenograft Enhanced apoptosis; Greater inhibition of tumor growth and ascites formation Combination Index: 0.3-0.7 (synergistic) [3]
Ovarian Cancer SRC inhibitor (dasatinib) Mouse xenograft Improved antitumor efficacy compared to single agents Not quantified [3]
Gastric Cancer EGFR/HER2 inhibitor (lapatinib) SNU216, NCI-N87 cell lines; Xenograft Enhanced growth inhibition and apoptosis; Bim upregulation Synergistic effects observed [5]
Hepatocellular Carcinoma Multi-kinase inhibitor (sorafenib) Multiple HCC cell models (S1/S2 subtypes) Reduced cell viability, migration, invasion; Downregulated MMP2, MMP9, VEGFA Enhanced activity vs monotherapy [6]
Medulloblastoma (SHH) JAK/STAT3 inhibitor (pacritinib) Daoy, UI226 cell lines; Xenograft Compensated for MEK inhibition resistance; Reduced tumor growth Enhanced survival in vivo [4]

Table 2: Clinical Trial Experience with this compound Combinations

Combination Therapy Tumor Types Recommended Phase II Dose Dose-Limiting Toxicities Clinical Responses
Paclitaxel (weekly) ± carboplatin Advanced solid tumors 175 mg daily Grade ≥3 asthenic AEs (10-33%); Neutropenia (dose-dependent) 21% objective response rate (paclitaxel q1w) [7] [8]
Carboplatin + paclitaxel (3-weekly) Advanced solid tumors 175 mg daily Grade ≥3 neutropenia more common at ≥225 mg 11% objective response rate [7] [8]
Key Mechanistic Insights from Combination Studies
  • Dual Pathway Inhibition: Simultaneous blockade of Src and JAK/STAT pathways with this compound and JAK inhibitors (AZD1480) results in synergistic growth inhibition in ovarian cancer models through attenuation of p-STAT3, p-SRC, p-AKT, and p-MAPK signaling [3].

  • Apoptotic Induction: this compound combination with lapatinib in gastric cancer models significantly enhances apoptosis through Bim upregulation, with siRNA-mediated Bim knockdown decreasing apoptotic response [5].

  • Migration and Invasion Suppression: In hepatocellular carcinoma models, this compound combined with sorafenib effectively inhibits cell migration and invasion, accompanied by downregulation of MMP2 and MMP9 expression [6].

  • Immunomodulatory Effects: At low doses, this compound demonstrates unexpected immunomodulatory properties by increasing CD62Lhigh/CD44high central memory CD8+ T-cells and IFN-γ production when administered during expansion or contraction phases of T-cell response [9].

Experimental Protocols for this compound Combination Studies

In Vitro Combination Screening Protocol

Objective: To evaluate synergistic interactions between this compound and other kinase inhibitors using standardized viability assays.

Materials:

  • This compound (AZD0530): Prepare 10 mM stock solution in DMSO, store at -20°C
  • Combination kinase inhibitors (e.g., JAKi, AKTi, MEKi) with appropriate solvents
  • Cell lines of interest (e.g., ovarian cancer MDAH2774, SKOV3; gastric cancer SNU216, NCI-N87)
  • Cell culture reagents: Complete growth media, FBS, penicillin/streptomycin
  • Assay reagents: MTS reagent (Promega) or acid phosphatase substrate

Procedure:

  • Cell Plating: Plate cells in 96-well plates at optimized densities (e.g., 4,000 cells/well for most lines, 7,000 cells/well for MDAH2774) in 100 μL growth medium [3].
  • Drug Treatment: After 24 hours, treat cells with:
    • This compound alone (dose range: 0.1-10 μM)
    • Combination partner alone (dose range based on inhibitor)
    • Combination of both drugs using fixed ratio designs
    • Include DMSO vehicle controls (final concentration ≤0.1%)
  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO₂.
  • Viability Assessment:
    • MTS Method: Add 25 μL MTS solution directly to each well, incubate 1-4 hours, measure absorbance at 490 nm [3].
    • Acid Phosphatase Method: Remove media, add 100 μL p-nitrophenyl phosphate substrate (10 mM), incubate at 37°C for 45 minutes, add NaOH to stop reaction, read absorbance at 415 nm [3].
  • Data Analysis:
    • Calculate IC₅₀ values using Calcusyn software (Biosoft) or similar
    • Determine Combination Index (CI) using Chou-Talalay method [3]
    • Interpret CI values: <0.3 (strong synergy), 0.3-0.7 (synergy), 0.7-0.85 (moderate synergy), 0.85-0.9 (slight synergy), 0.9-1.1 (additive), >1.1 (antagonism)
Apoptosis Analysis Protocol via Annexin V Staining

Objective: To quantify apoptotic cell death induced by this compound combinations.

Materials:

  • Annexin V-FITC apoptosis detection kit (BD Biosciences)
  • Propidium iodide (PI)
  • Flow cytometry equipment

Procedure:

  • Cell Treatment: Treat cells with this compound, combination partner, or both for 48 hours.
  • Cell Collection: Collect both floating and adherent cells (using trypsinization).
  • Staining: Resuspend 1×10⁵ cells in 100 μL binding buffer, add FITC-annexin V (5 μL) and PI (5 μL), incubate 15 minutes at room temperature in dark.
  • Analysis: Add 400 μL binding buffer, analyze by flow cytometry within 1 hour [3].
  • Gating Strategy:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic: Annexin V⁺/PI⁻
    • Late apoptotic: Annexin V⁺/PI⁺
    • Necrotic: Annexin V⁻/PI⁺
Western Blot Analysis for Signaling Pathways

Objective: To assess effects of this compound combinations on key signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • Antibodies: p-STAT3 (Y705), STAT3, p-SRC (Y416), SRC, p-AKT (S473), AKT, p-MAPK (T202/Y204), MAPK, PARP, Caspase-3, GAPDH/actin

Procedure:

  • Protein Extraction: Lyse cells after 24-hour drug treatment in RIPA buffer, quantify using BCA assay [3].
  • Electrophoresis: Load 20-30 μg protein per lane, separate by SDS-PAGE (8-12% gels).
  • Transfer: Transfer to PVDF membranes using wet or semi-dry systems.
  • Blocking: Block with 5% BSA or non-fat milk in TBST for 1 hour.
  • Antibody Incubation:
    • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C
    • Wash with TBST 3×10 minutes
    • Incubate with HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature
  • Detection: Use chemiluminescent substrates, image with digital imaging system.
Migration and Invasion Assay Protocol

Objective: To evaluate anti-metastatic potential of this compound combinations.

Materials:

  • Transwell chambers (8 μm pore size)
  • Matrigel (for invasion assays)
  • Cell culture media with graded FBS concentrations

Procedure:

  • Chamber Preparation:
    • Migration: Leave chambers uncoated
    • Invasion: Coat with Matrigel (1:8 dilution in serum-free medium) and polymerize 1-2 hours at 37°C
  • Cell Preparation: Serum-starve cells overnight, trypsinize, resuspend in serum-free medium
  • Drug Treatment: Pre-treat cells with this compound ± combination for 24 hours
  • Assay Setup:
    • Add 0.5-1×10⁵ cells in serum-free medium to upper chamber
    • Add medium with 10% FBS as chemoattractant to lower chamber
    • Include drugs in both chambers at treatment concentrations
  • Incubation: Incubate 24-48 hours at 37°C, 5% CO₂
  • Quantification:
    • Remove non-migrated cells from upper chamber with cotton swab
    • Fix migrated cells with 4% formaldehyde, stain with 0.1% crystal violet
    • Count cells in 5 random fields per chamber at 100-200× magnification [6]

Signaling Pathways and Experimental Workflows

This compound Combination Therapy Signaling Pathways

G cluster_external External Stimuli cluster_internal Intracellular Signaling cluster_effects Cellular Outcomes cluster_inhibitors Targeted Inhibitors GrowthFactors Growth Factors & Cytokines RTKs Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTKs Src Src Kinase RTKs->Src JAK JAK Kinase RTKs->JAK Src->JAK Compensatory Activation STAT3 STAT3 Src->STAT3 AKT AKT Src->AKT MAPK MAPK Src->MAPK Abl Abl Kinase Src->Abl Migration Migration/Invasion Src->Migration JAK->STAT3 Survival Cell Survival STAT3->Survival Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis AKT->Survival AKT->Proliferation MAPK->STAT3 Resistance Mechanism MAPK->Proliferation MAPK->Migration Abl->STAT3 Abl->MAPK This compound This compound (Src/Abl Inhibitor) This compound->Src This compound->Abl JAKi JAK Inhibitors (AZD1480, Pacritinib) JAKi->JAK AKTi AKT Inhibitors AKTi->AKT MEKi MEK Inhibitors MEKi->MAPK

Diagram 1: Signaling pathways targeted by this compound combinations. This compound inhibits Src and Abl kinases (red), while combination partners target parallel pathways (JAK/STAT, AKT, MAPK). Dotted lines indicate compensatory activation mechanisms that drive resistance to monotherapies and provide rationale for combination approaches.

Experimental Workflow for Combination Screening

G cluster_invitro In Vitro Screening Phase cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation CellPlating Cell Plating (96-well format, 24h) DrugTreatment Drug Treatment (this compound ± Combination) CellPlating->DrugTreatment ViabilityAssay Viability Assessment (MTS/Acid Phosphatase) DrugTreatment->ViabilityAssay CalcSynergy Synergy Calculation (Chou-Talalay CI) ViabilityAssay->CalcSynergy Apoptosis Apoptosis Analysis (Annexin V/PI Staining) CalcSynergy->Apoptosis WesternBlot Western Blotting (Signaling Pathways) CalcSynergy->WesternBlot Migration Migration/Invasion (Transwell Assays) CalcSynergy->Migration SynergyFound Synergy Found? (CI < 0.9) CalcSynergy->SynergyFound Xenograft Xenograft Establishment (Subcutaneous/Orthotopic) Apoptosis->Xenograft WesternBlot->Xenograft Migration->Xenograft Dosing Drug Dosing (Oral Gavage, 1-2x daily) Xenograft->Dosing Monitoring Tumor Monitoring (Caliper Measurements) Dosing->Monitoring Tolerable Combination Tolerable? Dosing->Tolerable Analysis Endpoint Analysis (Tumor Weight, IHC) Monitoring->Analysis SynergyFound->CellPlating No Adjust Ratios SynergyFound->Apoptosis Yes Tolerable->Dosing No Dose Reduce Tolerable->Monitoring Yes

Diagram 2: Comprehensive workflow for evaluating this compound combination therapies. The process begins with in vitro synergy screening, progresses through mechanistic studies, and culminates in in vivo validation. Diamond-shaped nodes indicate key decision points in the development pathway.

Key Considerations for Research Applications

Dosing and Scheduling Optimization
  • Sequential vs Concurrent Administration: Research indicates that timing of this compound administration relative to combination partners can significantly impact efficacy. For chemotherapy combinations, a 7-10 day run-in period with this compound monotherapy before adding chemotherapy has been used clinically to ensure steady-state concentrations [7] [8].

  • Dose Reduction Strategies: Clinical evidence supports that reduced starting doses of tyrosine kinase inhibitors in combination regimens may maintain efficacy while improving tolerability [10]. For this compound, the 175 mg dose is recommended with chemotherapy versus 125 mg for monotherapy in certain populations [1] [8].

  • Toxicology Monitoring: Combination therapies require enhanced safety monitoring, particularly for hematological toxicity (neutropenia, thrombocytopenia) and hepatic effects (transaminase elevations) which are dose-limiting for this compound [7] [1].

Biomarker Development and Patient Stratification
  • Src Activity Biomarkers: Assessment of p-SRC (Y416) levels in tumor tissue can help identify Src-dependent tumors most likely to respond to this compound-containing regimens [5].

  • Predictive Gene Signatures: Tumors with activated JAK/STAT3 signaling may be particularly susceptible to this compound-JAK inhibitor combinations, as demonstrated in ovarian cancer and medulloblastoma models [3] [4].

  • Resistance Monitoring: Evaluation of compensatory pathway activation (e.g., MAPK, AKT) during treatment can identify mechanisms of acquired resistance and guide sequential combination strategies [3] [4].

Conclusion and Future Directions

The combination of this compound with other kinase inhibitors represents a promising strategy to overcome the compensatory signaling mechanisms that limit the efficacy of targeted monotherapies. Preclinical evidence supports synergistic interactions between this compound and inhibitors targeting JAK/STAT3, EGFR/HER2, and multi-kinase pathways across multiple cancer types. The recommended phase II dose of 175 mg daily for this compound in combination with chemotherapies provides a benchmark for future combination studies with kinase inhibitors [7] [8].

Future research directions should focus on optimizing dosing schedules to maximize synergy while minimizing toxicity, developing predictive biomarkers to identify patient populations most likely to benefit, and exploring novel combination partners based on comprehensive signaling pathway analysis. The unexpected immunomodulatory effects of this compound on T-cell memory [9] also warrant investigation in combinations with immunotherapeutic agents. As drug repurposing continues to gain importance in oncology development [2] [1], this compound combinations represent a compelling approach to leverage existing targeted agents for improved patient outcomes.

References

Application Note: Evaluating the Anti-fibrotic Efficacy of Saracatinib using Precision-Cut Lung Slices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and fatal lung disorder characterized by progressive scarring of the lung parenchyma. The median survival for patients with IPF is approximately 3 years from diagnosis, creating an urgent need for more effective therapies [1]. While two antifibrotic drugs, nintedanib and pirfenidone, are approved by the U.S. Food and Drug Administration (FDA) and slow the rate of lung function decline, responses are variable and side effects are common [1] [2].

Saracatinib (AZD0530) is a potent and selective Src kinase inhibitor originally developed for oncological indications. Through an innovative in silico data-driven drug repurposing approach, researchers identified a robust connection between the transcriptomic perturbations in IPF and those induced by this compound, suggesting its potential therapeutic value [1]. This application note details the experimental protocols and summarizes key findings on the efficacy of this compound in blocking fibrogenic responses in preclinical PCLS models, providing a framework for researchers in pulmonary fibrosis drug development.

Key Findings and Efficacy Data

In comprehensive preclinical studies, this compound demonstrated equal or superior effectiveness to nintedanib and pirfenidone in blocking fibrogenic responses across multiple models [1]. The table below summarizes the anti-fibrotic effects of this compound observed in various experimental systems.

Table 1: Summary of Anti-fibrotic Efficacy of this compound Across Preclinical Models

Experimental Model Key Findings Comparative Efficacy vs. Nintedanib & Pirfenidone
In Vitro (Normal Human Lung Fibroblasts) Inhibition of TGF-β–stimulated fibrogenic responses; alteration of gene sets related to epithelial-mesenchymal transition, TGF-β, and WNT signaling. Equal or superior
In Vivo (Bleomycin & Ad-TGF-β Mouse Models) Amelioration of fibrosis; reversion of fibrogenic pathways (e.g., epithelial-mesenchymal transition, immune responses, ECM organization) in whole-lung transcriptomic analysis. Equal or superior
Ex Vivo (Mouse PCLS) Blocking of fibrogenic responses in slices from bleomycin and Ad-TGF-β–induced fibrosis models. Equal or superior
Ex Vivo (Human PCLS from IPF Patients) Confirmation of therapeutic potential; amelioration of fibrosis and inflammatory cascades in human lung tissue. Supported as a potential therapeutic

Transcriptomic analyses revealed that this compound uniquely alters specific pro-fibrotic gene sets and reverts many disease-associated pathways in animal models, identifying novel Src-dependent fibrogenic pathways [1].

Experimental Models & Workflow

The assessment of this compound involved a multi-faceted approach, progressing from in silico prediction to validation in in vitro, in vivo, and critical ex vivo PCLS models.

workflow Start In Silico Discovery A In Vitro Models Normal Human Lung Fibroblasts (NHLFs) Start->A Identifies this compound B In Vivo Models Bleomycin & Ad-TGF-β Mice Start->B C Ex Vivo Models Precision-Cut Lung Slices (PCLS) Start->C D Transcriptomic Analysis A->D Gene Set Analysis B->D Pathway Reversion C->D Profibrotic Response E Validation Efficacy in Human IPF PCLS D->E Confirms Potential

Diagram 1: Integrated experimental workflow for evaluating this compound.

In Silico Drug Repurposing Approach

The connection between this compound and IPF was identified using a modified connectivity mapping approach [1]:

  • Methodology: Differential gene expression signatures for 32 phase II-ready compounds were generated by performing RNA sequencing on A549 and MCF7 cell lines after exposure to two concentrations of each compound.
  • Disease Signature Library: A library of over 700 unique disease signatures was built from publicly available gene expression data.
  • Connectivity Scoring: A connectivity score was calculated by comparing each disease signature to each compound signature. A strongly negative score indicates the compound may revert the disease signature.
  • Outcome: Significant negative connectivity scores were found between this compound and IPF disease signatures from patient lung biopsies and cultured fibroblasts, indicating its potential to normalize the IPF transcriptome.

Detailed Protocols

Protocol: Generating and Utilizing Mouse PCLS

This protocol is adapted from studies using PCLS from bleomycin and Ad-TGF-β murine models [1].

Table 2: Protocol for Anti-fibrotic Drug Testing in Mouse PCLS

Step Parameter Details
1. Model Induction Agent & Administration Oropharyngeal instillation of bleomycin (1.5 U/kg) OR intranasal delivery of Ad-TGF-β (2x10⁹ pfu/mouse).
Timepoint for Harvest Lungs harvested on Day 14 (bleomycin) or Day 21 (Ad-TGF-β).
2. PCLS Preparation Tissue Processing Inflate lungs with low-melting-point agarose, solidify on ice, and section into 300 µm slices using a vibratome.
Culture Conditions Maintain slices in serum-free media in a humidified incubator (37°C, 5% CO₂).
3. Drug Treatment Treatment Initiation Treat with compounds in the first 24 hours after slicing.
Concentrations This compound (0.6 µM), Nintedanib (1 µM), Pirfenidone (1 mM), or vehicle control.
4. Analysis Duration & Endpoints Culture for 5 days post-treatment. Analyze for collagen deposition, gene expression (e.g., pro-Col1α1), and histology.
Protocol: Human PCLS (hPCLS) from IPF Patients

This protocol outlines the use of human tissue for final validation [1].

  • Tissue Source: Use cryopreserved sections of human lungs derived from IPF patients or healthy donors.
  • Culture and Profibrotic Stimulation:
    • For healthy donor hPCLS, culture with a Profibrotic Cocktail (FC) containing TGF-β, PDGF-AB, lysophosphatidic acid, and TNF-α to induce fibrotic responses ex vivo.
    • For IPF-derived hPCLS, culture without additional profibrotic stimulation.
  • Drug Treatment: Supplement the culture medium with this compound (0.6 µM) or vehicle for 5 days.
  • Endpoint Analysis: Perform histological assessment of fibrosis and gene expression analysis to confirm anti-fibrotic and anti-inflammatory effects.
Protocol: In Vivo Dosing for Subsequent PCLS

To generate PCLS from diseased animals, follow this in vivo dosing regimen [1]:

  • Fibrosis Induction: Induce PF in C57Bl/6 mice with bleomycin (1.5 U/kg) or Ad-TGF-β (2x10⁹ pfu/mouse).
  • Therapeutic Dosing: Begin treatment on Day 10 post-induction.
  • Administration: Administer drugs daily by oral gavage until Day 28.
    • This compound: 20 mg/kg
    • Nintedanib: 60 mg/kg
    • Pirfenidone: 300 mg/kg
  • Tissue Harvest: Lungs can be harvested for PCLS generation on Day 14 (bleomycin) or Day 21 (Ad-TGF-β), or for final analysis on Day 28.

Mechanism of Action & Signaling Pathways

This compound is a potent and selective inhibitor of Src family tyrosine kinases (SFKs), which include Src, Yes, Fyn, and others. SFKs are involved in a range of signaling pathways essential for cellular homeostasis, such as proliferation, differentiation, motility, and adhesion [1]. Studies in preclinical models suggest that Src-dependent processes contribute to IPF pathogenesis, including myofibroblast differentiation and fibrogenic gene expression.

The diagram below illustrates the key signaling pathways targeted by this compound in the context of lung fibrogenesis.

pathways ProfibroticStimuli Pro-fibrotic Stimuli (e.g., TGF-β) SrcKinase Src Kinase Activity ProfibroticStimuli->SrcKinase Pathway1 Epithelial-Mesenchymal Transition (EMT) SrcKinase->Pathway1 Pathway2 TGF-β Signaling SrcKinase->Pathway2 Pathway3 WNT Signaling SrcKinase->Pathway3 Pathway4 Immune/Inflammatory Response SrcKinase->Pathway4 Pathway5 ECM Organization SrcKinase->Pathway5 FibrosisOutcome Fibrogenesis (Myofibroblast Differentiation, ECM Deposition) Pathway1->FibrosisOutcome Pathway2->FibrosisOutcome Pathway3->FibrosisOutcome Pathway4->FibrosisOutcome Pathway5->FibrosisOutcome This compound This compound (Src Inhibitor) This compound->SrcKinase  Inhibits

Diagram 2: Src kinase pathways in fibrogenesis targeted by this compound.

Transcriptomic analyses of TGF-β–stimulated normal human lung fibroblasts and whole-lung extracts from animal models confirmed that this compound uniquely alters gene sets associated with these pathways, effectively reverting the disease-associated transcriptome [1].

Discussion and Conclusion

The data obtained from PCLS models and other preclinical systems provide strong evidence that this compound is a promising therapeutic candidate for IPF. Its efficacy, which is equal or superior to currently approved drugs, supports its advancement to clinical trials [1]. As of late 2021, this compound had progressed to a Phase 2 clinical trial for IPF, with objectives to evaluate its safety, tolerability, pharmacokinetics, and anti-fibrotic effects in patients [3].

Advantages of the PCLS Model in This Context:

  • Preserved Architecture: Maintains the native 3D cellular structure and extracellular matrix of the lung.
  • Human Relevance: Allows for direct testing on human IPF tissue, bridging the gap between animal models and clinical trials.
  • Pathway Analysis: Serves as an excellent platform for transcriptomic analysis to elucidate drug mechanisms and discover biomarkers.

References

Saracatinib resistance mechanisms HNSCC AKT pathway activation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Saracatinib Resistance in HNSCC

This section addresses the core mechanistic issues you might encounter when studying this compound resistance.

Resistance Mechanism Key Molecular Event(s) Observed Experimental Outcome(s) Proposed Solution
Compensatory AKT Activation Incomplete inactivation of AKT; sustained phosphorylation of AKT (S473) and its downstream target S6 [1] [2]. This compound treatment fails to suppress tumor growth in resistant HNSCC cells [1]. Combine this compound with an AKT inhibitor (e.g., capivasertib/AZD5363) [1] [2].
AKT-S6 Signaling Axis Survival Upregulation of the AKT-S6 signaling pathway as a primary resistance mechanism [1]. Development of this compound-resistant (Sar-R) cell lines (e.g., Sar-R HN8) [1]. Simultaneously co-inactivate Src and AKT to re-sensitize cells [1] [2].
EMT and Metastatic Signaling Src inhibition by this compound downregulates key EMT markers (Vimentin, Snail), suppressing invasion and metastasis [3]. Reduced cell migration and invasion in vitro; suppressed metastasis in vivo [3]. Investigate metastasis suppression as a primary efficacy readout, even if primary tumor growth is not fully inhibited [3].
Inefficient Drug Delivery Suboptimal drug concentration in tumor cells limits therapeutic efficacy and can contribute to de facto resistance [3]. Free this compound shows limited anti-metastatic efficacy in vivo compared to nanoparticle-formulated drug [3]. Utilize nanoparticle-based delivery systems to enhance tumor-specific drug delivery and efficacy [1] [3].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the molecular evidence linking AKT activation to this compound resistance? The evidence is primarily derived from protein signaling analysis. In this compound-resistant HNSCC cells, Western blot analysis reveals that levels of phosphorylated AKT (at S473) and its downstream target, phosphorylated S6, remain high after this compound treatment. This indicates that the AKT-S6 signaling pathway is not effectively suppressed by Src inhibition alone, allowing cancer cells to survive and proliferate [1] [2].

Q2: How can I experimentally demonstrate that AKT inhibition overcomes this resistance? You can use a combination of pharmacological and genetic approaches:

  • Pharmacological Inhibition: Co-treat resistant cells with this compound and a selective AKT inhibitor like capivasertib (AZD5363). The expected result is a significant suppression of HNSCC growth in vitro and in vivo, surpassing the effects of either drug alone [1] [2].
  • Genetic Manipulation: Transfect resistant cells with a dominant-negative AKT (DN-AKT) plasmid. This molecular tool should re-sensitize the cells to this compound, confirming the specific role of AKT activity in the resistance mechanism [1].

Q3: Are there advanced delivery systems to improve this compound's efficacy? Yes, nanoparticle (NP) delivery systems have been developed to address the challenges of suboptimal drug delivery. These systems offer two key advantages:

  • Tumor-Targeted Delivery: NPs functionalized with targeting ligands ensure the drug is delivered specifically to tumor cells, increasing local concentration and reducing off-target effects [3].
  • Co-Delivery Capability: Cathepsin B-sensitive NPs can be engineered to co-deliver both this compound and an AKT inhibitor (e.g., capivasertib) into the same cancer cell. This ensures simultaneous inactivation of both Src and AKT, leading to a synergistic anticancer effect and significantly improved tumor repression in preclinical models without increasing systemic side effects [1] [2].

Experimental Protocols from Key Studies

Here are detailed methodologies for the critical experiments cited in the guides above.

Protocol 1: Generating this compound-Resistant (Sar-R) HNSCC Cells

  • Objective: To create a stable cell line model for studying acquired this compound resistance.
  • Methodology:
    • Start treatment on parental cells (e.g., HN8) with a high dose of this compound (e.g., IC~90~, approximately 20 μM).
    • Maintain the cells in a medium containing a concentration close to the IC~50~ (e.g., 2 μM) for several generations.
    • Gradually increase the this compound dose by small increments (e.g., 1 μM) every 2-3 weeks.
    • Continue this selection process until the cells can proliferate at a predetermined maximum tolerated dose (e.g., 5 μM). The resulting population is termed Sar-R [1].

Protocol 2: Evaluating Efficacy via an Orthotopic Tongue Tumor Model

  • Objective: To assess the anti-tumor and anti-metastatic efficacy of this compound and combination therapies in a physiologically relevant in vivo setting.
  • Methodology:
    • Cell Preparation: Use HNSCC cells (e.g., HN8, HN12) that are stably transduced with a luciferase reporter gene (e.g., pGL4.5 vector) for bioluminescence imaging.
    • Tumor Implantation: Implant these luciferase-positive cells into the tongues of immunocompromised mice to establish an orthotopic model.
    • Treatment: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, free this compound, free capivasertib, combination, nanoparticle co-delivery formulations).
    • Monitoring: Monitor tumor growth and metastasis regularly using bioluminescence imaging and caliper measurements of tumor size.
    • Endpoint Analysis: At the end of the study, analyze tumors by immunohistochemistry (IHC) and Western blot to confirm target inhibition (e.g., reduced p-Src, p-AKT) and changes in biomarkers (e.g., Vimentin, Snail) [1] [3] [2].

Signaling Pathways & Experimental Workflows

The diagrams below illustrate the key signaling pathway involved in resistance and a workflow for validating the combination therapy.

G cluster_1 This compound Monotherapy (Leads to Resistance) cluster_2 Proposed Combination Therapy AKT AKT S6 S6 AKT->S6 Survival Survival S6->Survival Capivasertib Capivasertib (AKT Inhibitor) Src Src Src->AKT Incomplete Inhibition CAKT CAKT Capivasertib->CAKT Direct Inhibition CS6 CS6 CAKT->CS6 Inhibition CellDeath CellDeath CS6->CellDeath CSrc CSrc CSrc->CAKT Inhibition

This compound resistance is mediated by persistent AKT-S6 signaling, which can be overcome by adding an AKT inhibitor.

G Start Establish this compound- Resistant (Sar-R) HNSCC Cell Line A In Vitro Analysis: Western Blot for p-AKT, p-S6 Start->A B Confirm Resistance Mechanism A->B C Apply Intervention: Co-treatment with AKT Inhibitor B->C D Assess Efficacy: Viability, Colony Formation, 3D Culture C->D E Validate In Vivo: Orthotopic Model + Nanoparticle Delivery D->E F Mechanistic Confirmation: IHC & Western Blot on Tumor Tissue E->F

A logical workflow for confirming the role of AKT in resistance and validating a combination therapy strategy.

References

Technical Support Guide: Overcoming Saracatinib Limited Efficacy in Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Saracatinib Clinical Limitations & Efficacy Data

Clinical Trial Results Summary
Tumor Type Study Phase Patients (n) Key Efficacy Findings Reference
Osteosarcoma (recurrent, lung metastases) II 37 (18 this compound, 19 placebo) Median PFS: 19.4 mos (this compound) vs 8.6 mos (placebo); p=0.47 (NS); No significant OS difference [1]
Various Solid Tumors I 81 MTD: 175 mg/day; Half-life: ~40 hours; Accumulation: 4-5 fold with daily dosing [2]
Multiple Solid Tumors II Various Overall: Limited therapeutic action across several cancer types; Toxicities: Elevated liver enzymes, cytopenia, asthenia, pulmonary toxicity [3]
Key Efficacy Challenges
  • Limited single-agent activity in multiple phase II trials despite promising preclinical data [3]
  • Tumor adaptation mechanisms including activation of compensatory signaling pathways [4]
  • Pharmacokinetic challenges including time-dependent P450 enzyme inhibition affecting drug metabolism [3]

Resistance Mechanisms & Signaling Pathways

Primary Resistance Mechanisms to this compound

G cluster_compensatory Compensatory Pathways cluster_tme Tumor Microenvironment This compound This compound Src Inhibition Src Inhibition This compound->Src Inhibition Limited Efficacy Limited Efficacy Src Inhibition->Limited Efficacy Compensatory Pathway Activation Compensatory Pathway Activation Compensatory Pathway Activation->Limited Efficacy EGFR Activation EGFR Activation Compensatory Pathway Activation->EGFR Activation Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) Compensatory Pathway Activation->Focal Adhesion Kinase (FAK) PI3K/AKT/mTOR PI3K/AKT/mTOR Compensatory Pathway Activation->PI3K/AKT/mTOR Ras/Raf/MEK/MAPK Ras/Raf/MEK/MAPK Compensatory Pathway Activation->Ras/Raf/MEK/MAPK Tumor Microenvironment Factors Tumor Microenvironment Factors Tumor Microenvironment Factors->Limited Efficacy Fibrotic Barriers Fibrotic Barriers Tumor Microenvironment Factors->Fibrotic Barriers Heterogeneous Antigen Expression Heterogeneous Antigen Expression Tumor Microenvironment Factors->Heterogeneous Antigen Expression Altered Drug Uptake Altered Drug Uptake Tumor Microenvironment Factors->Altered Drug Uptake Pharmacokinetic Limitations Pharmacokinetic Limitations Pharmacokinetic Limitations->Limited Efficacy CYP3A4 Metabolism CYP3A4 Metabolism Pharmacokinetic Limitations->CYP3A4 Metabolism Tissue Penetration Limits Tissue Penetration Limits Pharmacokinetic Limitations->Tissue Penetration Limits Bypass Signaling Bypass Signaling EGFR Activation->Bypass Signaling Alternative Migration Alternative Migration Focal Adhesion Kinase (FAK)->Alternative Migration Survival Signaling Survival Signaling PI3K/AKT/mTOR->Survival Signaling Proliferation Proliferation Ras/Raf/MEK/MAPK->Proliferation subcluster_pk subcluster_pk

Figure 1: Comprehensive resistance mechanisms to this compound in solid tumors

Molecular Basis of Limited Efficacy
  • Compensatory pathway activation: Upon Src inhibition, tumors frequently activate alternative signaling nodes including EGFR, HER2/3, IGF-1R, and c-Met to maintain survival signals [4] [3]
  • Kinase domain mutations: While more commonly associated with ALK inhibitors, analogous adaptive mutations can emerge in Src family kinases under therapeutic pressure [4]
  • Epithelial-mesenchymal transition (EMT): Src inhibition can inadvertently promote EMT in some contexts, enhancing invasive potential [4]
  • Metabolic adaptations: this compound affects glucose metabolism through reduced GLUT-1 expression and inhibition of ERK1/2-MNK1-e-IF4E pathway, but tumors can develop compensatory metabolic programs [5]

Combination Strategy Experimental Protocols

Rational Combination Therapies Table
Combination Approach Mechanistic Rationale Experimental Evidence Recommended Dosing
ErbB2 Antibodies + this compound Dual targeting of HER2 and Src signaling nodes; blocks compensatory signaling Patent data shows synergistic growth inhibition in HER2+ breast cancer models [6] This compound: 125-175 mg/day + standard antibody dosing
EGFR Inhibitors + this compound Overcome EGFR-mediated bypass signaling; enhance pathway blockade Clinical data shows EGFR activation as resistance mechanism to targeted therapies [4] This compound: 175 mg/day with appropriate EGFR inhibitor
C-Met Inhibitors + this compound Dual blockade of invasion and migration pathways; prevent alternative signaling Preclinical data shows enhanced efficacy when combined with cabozantinib [7] This compound: 0.5μM with c-Met inhibitor in vitro
Antifibrotics + this compound Modulate tumor stroma to enhance drug penetration IPF studies show this compound has potent antifibrotic activity [8] [9] This compound: 20 mg/kg in murine models
Standardized Combination Therapy Workflow

G cluster_screening High-Throughput Screening Options Start 1. Resistance Mechanism Identification A 2. Pathway Analysis (RNA-seq/Phospho-protein) Start->A B 3. Rational Combination Selection A->B C 4. In Vitro Validation (3D spheroids/migration) B->C S1 Drug library screens (384-well format) B->S1 S2 CRISPR knockout screens (resistance genes) B->S2 S3 Patient-derived organoids (personalized combinations) B->S3 D 5. In Vivo Efficacy (PDX models) C->D E 6. Biomarker Development (Predictive signatures) D->E

Figure 2: Systematic workflow for developing this compound combination therapies

Detailed Experimental Protocol: Migration & Invasion Assay

Purpose: Evaluate this compound's effects on tumor cell motility and test combination approaches [7]

Materials:

  • A549 lung cancer cells or MDA-MB-231 breast cancer cells
  • This compound (prepare 10mM stock in DMSO)
  • Collagen-based 3D matrix (for invasion assays)
  • Transwell chambers (8μm pores)
  • Standard cell culture reagents

Methodology:

  • Cell Preparation: Seed cells in serum-free medium at 2.5×10⁵ cells/mL
  • Drug Treatment: Pre-treat with this compound (0.1-1μM) for 2 hours
  • Migration Assay:
    • Place 200μL cell suspension in upper chamber
    • Add 500μL complete medium with 10% FBS to lower chamber
    • Incubate 6-8 hours at 37°C
  • Invasion Assay:
    • Coat filters with 100μL Matrigel (1mg/mL)
    • Seed cells and incubate 16-20 hours
  • Analysis:
    • Fix cells with 4% formaldehyde
    • Stain with 0.5% crystal violet
    • Count cells in 5 random fields per filter

Expected Results: this compound should show dose-dependent inhibition of migration with IC₅₀ ~0.14μM for A549 cells [7]

Troubleshooting Tips:

  • Include DMSO vehicle controls (≤0.1%)
  • Validate Src inhibition via paxillin phosphorylation Western blot
  • Test combination with ErbB2 antibodies for enhanced effects [6]

Drug Repurposing & Alternative Applications

Non-Oncological Indications with Clinical Potential
Disease Area Mechanistic Rationale Development Status Key Findings
Idiopathic Pulmonary Fibrosis (IPF) Src inhibition reverses fibrogenic pathways; modulates EMT Orphan Drug Designation (FDA 2019); Phase II ready [8] [9] Superior to nintedanib/pirfenidone in preclinical models; reverts fibrogenic transcriptomic signatures
Alzheimer's Disease Fyn kinase inhibition reduces synaptic damage, tau pathology Phase II completed (NCT02167256) [3] [5] Reverses memory deficits in models; penetrates BBB; effective at lower doses (100-125mg) vs cancer (175mg)
Fibrodysplasia Ossificans Progressiva ALK2 inhibition reduces heterotopic ossification Phase II trials [5] Targets BMP signaling pathway; reduces abnormal bone formation
Dosing Considerations Across Indications
  • Cancer: 175mg daily based on phase I MTD [2]
  • Alzheimer's Disease: 100-125mg daily showing efficacy with reduced toxicity [3]
  • Preclinical models: 20mg/kg daily in murine models effectively blocks fibrosis [8]

Frequently Asked Questions (FAQs)

General Efficacy Questions

Q: Why does this compound show promising preclinical activity but limited clinical efficacy in solid tumors? A: This discrepancy stems from several factors: (1) Tumor heterogeneity in human tumors versus cell lines; (2) Compensatory pathway activation that bypasses Src inhibition; (3) Pharmacokinetic challenges including variable tissue penetration; and (4) Dosing limitations due to toxicity constraints [1] [3].

Q: What biomarkers predict response to this compound? A: While no validated biomarkers yet exist, promising candidates include: (1) High Src/p-Src expression particularly membrane localization; (2) Gene expression signatures of Src pathway activation; (3) Absence of competing mutations in EGFR, KRAS; and (4) EMT status - mesenchymal phenotypes may respond better [1] [4].

Experimental Design & Troubleshooting

Q: What are the optimal in vitro conditions for testing this compound combinations? A:

  • Use 3D culture systems rather than traditional 2D monolayers for better clinical translation
  • Dose range: 0.1-5μM this compound based on achieved plasma concentrations in clinical trials
  • Pre-treatment duration: 2-4 hours before adding combination agents
  • Endpoint assays: Include functional readouts (migration, invasion) beyond simple proliferation [7]

Q: How can we overcome this compound's toxicity limitations in combination therapies? A: Several strategies show promise:

  • Intermittent dosing schedules (e.g., 4 days on/3 days off) to reduce cumulative toxicity
  • Nanoparticle formulations to improve tumor-specific delivery
  • Rational combinations allowing dose reduction while maintaining efficacy
  • Therapeutic drug monitoring to maintain levels within therapeutic window [3]

Q: What are the key pharmacokinetic parameters to consider in this compound studies? A: Critical PK parameters include:

  • Half-life: ~40 hours supports once-daily dosing
  • Time to steady-state: 10-17 days with daily dosing
  • Metabolism: Primarily CYP3A4-mediated, potential for drug interactions
  • Accumulation factor: 4-5 fold accumulation with daily dosing [2] [3]

Conclusion & Future Directions

While this compound has demonstrated limited single-agent efficacy in solid tumors, its therapeutic potential may be unlocked through several strategic approaches:

  • Rational combination therapies targeting compensatory pathways
  • Biomarker-driven patient selection to identify susceptible tumor types
  • Drug repurposing for non-oncological indications where efficacy is more pronounced
  • Novel formulations including nanoparticles to improve therapeutic index

The experimental protocols and troubleshooting guides provided here offer a systematic approach to investigating this compound combinations and overcoming current limitations in solid tumor therapy.

References

Reducing saracatinib adverse effects cytopenia hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on Saracatinib Toxicity

Question Brief Answer & Key Action
What are the most common dose-limiting adverse effects of this compound in clinical trials? Cytopenia, hepatotoxicity, and pulmonary events. Manage by dose reduction (e.g., from 175 mg to 125 mg) or therapy interruption [1] [2].
What is the proposed mechanism behind this compound's hepatotoxicity? Related to its 1,3-benzodioxole structure, which can be metabolized by CYP3A4 into reactive ortho-quinones, causing oxidative stress and cytotoxicity [1].
Are there any proven strategies to reduce this compound's systemic toxicity in pre-clinical models? Yes. Nanoparticle (NP) co-delivery systems can target tumor tissue specifically, lowering the required dose and reducing systemic exposure and side effects [3].
Does this compound interact with other commonly used drugs? It is metabolized mainly by CYP3A4. Concomitant use of strong CYP3A4 inhibitors or inducers may alter its plasma concentration and toxicity profile [1] [2].
Is the toxicity profile similar across different patient populations? No. Pharmacokinetic studies show a lower maximum tolerated dose (125 mg) in Japanese populations compared to Caucasians (175 mg), highlighting the need for population-specific dosing [1].

Mechanisms of Toxicity & Mitigation Strategies

Understanding the underlying causes of toxicity is the first step in troubleshooting.

  • Hepatotoxicity Mechanism: this compound contains a 1,3-benzodioxole group. Metabolism by CYP3A4 initiates a process that can lead to the production of highly reactive ortho-quinones. These molecules generate reactive oxygen species (ROS), resulting in oxidative stress and liver cell damage [1].
  • Cytopenia Mechanism: As a tyrosine kinase inhibitor, this compound can affect signaling pathways in bone marrow cells, potentially disrupting normal hematopoiesis and leading to reduced blood cell counts (cytopenia) [1] [2].

The diagram below illustrates the primary hepatotoxicity pathway.

G Start This compound (1,3-benzodioxole) Step1 CYP3A4 Metabolism (N-demethylation) Start->Step1 Step2 Catechol Intermediate Step1->Step2 Step3 Oxidation to ortho-Quinone Step2->Step3 Toxicity Cytotoxic Effect (ROS Production, Hepatotoxicity) Step3->Toxicity

Advanced Mitigation: Nanoparticle Co-Delivery System

A promising approach to overcome toxicity is using nanotechnology to improve drug delivery.

  • Concept: Develop cathepsin B-sensitive nanoparticles (NPs) to co-deliver this compound with another therapeutic agent (e.g., the AKT inhibitor capivasertib) [3].
  • Rationale: This system ensures both drugs reach the same tumor cells simultaneously. The NPs release their payload specifically in the tumor microenvironment, allowing for lower overall doses and reducing systemic exposure and associated adverse effects like cytopenia and hepatotoxicity [3].
  • Outcome: This strategy has shown synergistic anticancer effects and significantly improved tumor repression without increasing side effects in a head and neck squamous cell carcinoma (HNSCC) model [3].

The workflow for creating and using these nanoparticles is summarized below.

G NP_Formulation NP Formulation (Linear-dendritic polymer + this compound + Capivasertib) NP_Injection IV Injection of NPs NP_Formulation->NP_Injection Tumor_Targeting Specific Tumor Accumulation NP_Injection->Tumor_Targeting Drug_Release Cathepsin B-triggered Drug Release Tumor_Targeting->Drug_Release Therapeutic_Effect Synergistic Effect (Src & AKT Inhibition) Reduced Systemic Toxicity Drug_Release->Therapeutic_Effect

Experimental Protocol: Evaluating Toxicity Mitigation In Vivo

This protocol is adapted from studies on liver fibrosis and HNSCC, providing a template for assessing new mitigation strategies [4] [3] [5].

1. Objective To evaluate the efficacy of a nanoparticle (NP) formulation of this compound in reducing hepatotoxicity and cytopenia while maintaining anti-tumor activity in a mouse xenograft model.

2. Materials

  • Test Animals: Immunodeficient mice (e.g., BALB/c nude or NSG) suitable for xenograft studies.
  • Cell Line: A relevant cancer cell line (e.g., HN8-luc or HN12-luc for HNSCC) [3].
  • Drugs:
    • Free this compound: Prepare suspension in 0.5% hydroxypropyl methylcellulose + 0.1% Tween 80 [6].
    • This compound-Loaded NPs: Prepare using a solvent evaporation method with a cathepsin B-sensitive polymeric carrier [3].

3. Methodology

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of mice. Monitor until tumors reach a palpable size (~50-100 mm³).
  • Group Allocation: Randomize mice into 4 groups (n=7-10/group):
    • Group 1 (Control): Vehicle only.
    • Group 2 (Free SAR): Oral gavage or diet mixed with this compound at 50 mg/kg [4].
    • Group 3 (NP-SAR): Intravenous injection of this compound-loaded NPs at an equivalent, but potentially lower, dose (e.g., 25-30 mg/kg).
    • Group 4 (Blank NP): IV injection of blank nanoparticles to control for carrier effects.
  • Dosing Schedule: Administer treatments for 4-8 weeks, monitoring body weight and food intake thrice weekly [4].
  • Endpoint Analysis:
    • Toxicity Monitoring:
      • Hematology: Collect blood via retro-orbital or terminal cardiac puncture. Analyze for complete blood count (CBC) to assess cytopenia (neutrophils, platelets) [1] [2].
      • Clinical Chemistry: Analyze serum for alanine transaminase (ALT) and aspartate aminotransferase (AST) levels to quantify hepatotoxicity [1].
    • Efficacy Assessment:
      • Measure tumor volume with calipers 2-3 times per week.
      • For luciferase-expressing tumors, perform bioluminescence imaging to monitor growth [3].

4. Data Analysis Compare CBC, liver enzyme levels, and tumor growth metrics between the Free SAR and NP-SAR groups. Statistical significance is typically determined using a t-test or ANOVA, with p < 0.05 considered significant. Successful mitigation is demonstrated if the NP-SAR group shows significantly lower hepatotoxicity and cytopenia with comparable tumor suppression to the Free SAR group.

Key Takeaways for Your Support Center

  • Dose Adjustment is a Primary Clinical Tool: The most straightforward action for managing adverse effects is dose reduction or interruption, as established in clinical trials [1] [2].
  • Focus on Metabolism: Any strategy that modulates CYP3A4 activity (inhibitors or inducers) or provides an alternative metabolic pathway could influence toxicity.
  • Nanoparticle Delivery is a High-Potential Research Area: For preclinical researchers, investing in targeted delivery systems is a promising path to uncouple this compound's efficacy from its side effects [3].

References

Optimizing saracatinib dosing schedule chronic administration

Author: Smolecule Technical Support Team. Date: February 2026

Saracatinib Dosing Schedules for Chronic Administration

The following table consolidates dosing regimens from recent preclinical studies for easy comparison.

Study Model / Purpose Dosing Regimen Route of Administration Key Findings & Rationale Source
General Chronic Dosing (Rat) 20 mg/kg/day for 7 days Oral Gavage Standard repeated dosing; effective but causes handling stress. [1]
DFP Model (Rat) 5-10 mg/kg/day (Low) or 10-20 mg/kg/day (High) for 4 weeks In-diet Mitigated neuroinflammation and oxidative stress; descending doses were used. [2]
Soman Model (Rat) Oral for 1 week, followed by in-diet for 17 weeks Oral then In-diet Achieved steady state; mitigated long-term neuroinflammation and neurodegeneration. [3]
Human Clinical Trials (Cancer) 125 mg or 175 mg daily Oral (Tablet) 175 mg established as the Maximum Tolerated Dose (MTD); lower doses are explored for repurposing. [4]

Experimental Protocols for In-Diet Administration

The in-diet method is highly recommended for chronic studies as it reduces animal handling stress and maintains stable drug levels [2] [5].

Protocol: Incorporating this compound into Rodent Diet
  • Drug Preparation: Use this compound with high purity (>99% by LC-MS/MS) [5]. The drug is stable in diet at room temperature for over four weeks (97 ± 1.56% stability) [5].
  • Diet Formulation: Partner with a specialized diet manufacturer (e.g., LabDiet). Prepare diets at varying concentrations (e.g., 50, 160, 210, 260 parts per million (ppm) of feed) [5].
  • Dose Calculation: Calculate the target dose based on average daily food consumption. In rats consuming ~17-21 g of feed daily, diets from 54 to 260 ppm achieve doses from ~2.5 to 18.7 mg/kg/day [5].
  • Administration: Provide the medicated diet ad libitum. Monitor daily food consumption and animal body weight to ensure accurate dose intake and assess health.
  • Pharmacokinetic (PK) Validation: Strong correlation exists between the concentration of this compound in the diet (mg/kg), serum levels (ng/mL), and brain concentrations [5]. In-diet administration can achieve higher and more sustained hippocampal concentrations compared to repeated oral dosing [5].
Protocol: Repeated Oral Gavage (for comparison)
  • Drug Preparation: Prepare this compound in a sterile vehicle, typically 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80, at a concentration of 5 mg/mL [1].
  • Administration: Administer the calculated volume (e.g., 4 mL/kg for a 20 mg/kg dose) via oral gavage once daily [1].
  • Key Consideration: This method is stressful for animals due to daily handling, which can confound long-term study results, especially in models of neurological disease [5].

Decision Workflow for Dosing Schedule

This workflow can help you choose and optimize the right administration method.

start Start: Define Chronic Administration Need q1 Is animal welfare & minimizing handling stress a priority? start->q1 q2 Is stable, sustained drug exposure critical? q1->q2 Yes method_oral Method: Repeated Oral Gavage q1->method_oral No q3 Study duration > 1 week and logistically feasible? q2->q3 Yes q2->method_oral No q3->method_oral No method_diet Method: In-Diet Administration q3->method_diet Yes action_pk Action: Validate serum & target tissue concentrations via PK study method_oral->action_pk action_dose Action: Titrate diet concentration based on food consumption & weight method_diet->action_dose end Proceed with Optimized Chronic Dosing action_pk->end action_dose->action_pk

Frequently Asked Questions (FAQs)

  • Q: What are the main advantages of the in-diet method over repeated oral dosing?

    • A: The primary advantages are a significant reduction in handling stress for the animals, which minimizes a major confounding variable in long-term studies, and the ability to maintain more stable therapeutic drug levels over 24 hours [5]. It is also more practical and less labor-intensive for studies lasting several weeks or months.
  • Q: How do I confirm that my in-diet regimen is delivering the correct dose?

    • A: You must conduct a pilot pharmacokinetic (PK) study. Measure serum and target tissue (e.g., brain) concentrations of this compound in a subset of animals after they have been on the medicated diet for a stable period. This data will confirm that your diet formulation is achieving the desired exposure levels [5].
  • Q: My research is in a different disease model. Can I still use these protocols?

    • A: Yes, the principles of dose optimization and administration are broadly applicable. The in-diet method has been successfully used in models of epilepsy, neuroinflammation, and fibrosis [2] [6] [3]. The key is to conduct pilot studies to establish the effective dose and confirm target engagement in your specific model.
  • Q: What is the clinical relevance of these preclinical dosing strategies?

    • A: Optimizing doses in preclinical models directly informs human trials. Research indicates a shift away from the historical use of the Maximum Tolerated Dose (MTD) for targeted therapies like this compound. The goal is to find a dose that maximizes efficacy and safety for long-term use, which is crucial for its potential application in chronic conditions like Alzheimer's or pulmonary fibrosis [7] [8] [4].

References

Saracatinib stability room temperature storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Saracatinib Room Temperature Stability Data

The table below summarizes key stability findings from recent scientific studies.

Evidence Source Stability Finding Context & Conditions
Frontiers in Veterinary Science [1] >4 weeks at room temperature with 97 ± 1.56% recovery [1]. Stability confirmed for this compound incorporated into rodent diet; relevant for long-term in vivo dosing studies [1].
Selleckchem Datasheet [2] Stable at room temperature during shipping [2]. Supplier's stability testing indicates no cooling is required for transport [2].

Experimental Protocol: Confirming Drug-in-Diet Stability

This methodology is adapted from a published pharmacokinetics study [1]. The workflow involves preparing the drug-diet mixture, storing it under specified conditions, and analyzing drug content over time.

start Prepare this compound-in-Diet Mixture store Store at Room Temperature (Specify Humidity if known) start->store sample Sample at Predefined Timepoints (e.g., 1, 2, 4 weeks) store->sample analyze Analyze this compound Content using LC-MS/MS sample->analyze result Determine % Recovery Calculate Stability analyze->result

Materials and Methods [1]:

  • Drug Formulation: this compound is first prepared in a 0.5% hydroxypropyl methylcellulose (HPMC) solution. This liquid formulation is then uniformly incorporated into powdered standard rodent diet (e.g., Purina 5P07) at the desired concentration (e.g., 50-260 ppm) [1].
  • Storage Conditions: The prepared diet should be stored at room temperature in a closed container to protect it from moisture and light. The specific relative humidity (RH) should be monitored and recorded if possible, as per ICH guidelines which often use 60% ± 5% RH for long-term stability testing [3].
  • Sampling and Analysis: Collect samples of the diet at predetermined time points (e.g., 0, 1, 2, and 4 weeks). Extract this compound from the diet and quantify the concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Compare the measured concentration against the baseline (time zero) to calculate the percentage recovery and confirm stability [1].

Frequently Asked Questions (FAQs)

How should I prepare and store a stock solution of this compound? According to the supplier Selleckchem, this compound is soluble in DMSO and ethanol at up to 100 mg/mL [2]. For long-term storage, it is recommended to aliquot stock solutions and store at -20°C. While the powder is stable at room temperature, storing solutions frozen minimizes the risk of solvent evaporation and potential degradation over extended periods.

What are the best practices for in vivo dosing to reduce animal stress? Research shows that incorporating this compound into the animal's diet is a highly effective method for chronic studies. This approach achieves stable serum and brain concentrations, avoids the daily stress of oral gavage, and is more practical for long-term treatment regimens [1].

Where can I find general guidance on drug stability studies? The International Council for Harmonisation (ICH) guidelines are the international standard. ICH Q1A(R2) outlines the standard conditions for stability testing, which include:

  • Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH [3]
  • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH [3]

Key Takeaways for Researchers

  • Proven Short-Term Stability: You can confidently handle and store this compound powder and diet formulations at room temperature for experimental periods of at least one month [1] [2].
  • Verify Your Formulation: Always confirm the stability of your specific final formulation (e.g., in diet, in a specific vehicle) under your actual storage conditions, as stability can vary [1].
  • Follow ICH Principles: For formal regulatory stability studies, always adhere to the latest ICH guidelines, which may require testing under specific temperature and humidity conditions [3].

References

Saracatinib drug interactions CYP3A4 inhibitors inducers

Author: Smolecule Technical Support Team. Date: February 2026

Saracatinib's Drug Interaction Profile

The table below summarizes the key interaction characteristics of this compound.

Aspect Description Key Findings & Clinical Evidence
Primary Metabolic Pathway CYP3A4 Metabolism [1] [2] Identified as cytochrome P450 3A4 substrate; co-administration with strong CYP3A4 inhibitors/inducers may alter plasma concentrations.
Clinical PK Interaction Study Combined with Carboplatin/Paclitaxel [3] Phase I study (N=116) found no evidence this compound affected carboplatin/paclitaxel exposure, or vice versa. No CYP3A4-mediated PK DDI observed in this specific combination.
Preclinical Transporter Interaction Organic Cation Transporter 2 (OCT2) Inhibition [4] In vitro data: this compound inhibits OCT2, antagonizing oxaliplatin efficacy by reducing cellular uptake. Consider for experiments with OCT2 substrate drugs.

Experimental Design & DDI Management

For researchers investigating this compound's potential drug interactions, the following approaches and methodologies are recommended.

Assessing CYP3A4-Mediated Interactions
  • In Vitro Systems: Use human liver microsomes or recombinant CYP3A4 enzymes to determine the fraction metabolized (fm) by CYP3A4 [5] [6].
  • Clinical DDI Study Design: A typical clinical DDI study involves administering a sensitive CYP3A4 probe substrate (e.g., midazolam) alone and then co-administered with this compound. Pharmacokinetic parameters (AUC, Cmax) are compared to determine if this compound acts as an inducer or inhibitor [7].
  • PBPK Modeling: Develop a Physiologically Based Pharmacokinetic (PBPK) model for this compound. This model can integrate in vitro data to simulate and predict the magnitude of clinical DDIs, helping to de-risk and guide the design of clinical trials [5] [6].
Managing Potential Interactions in Research Subjects
  • With Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin, Ritonavir): Concurrent use may increase this compound plasma concentrations, potentially raising the risk of adverse events. Consider dose reduction or more frequent monitoring for toxicity [8] [9].
  • With Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine, Phenytoin): Concurrent use may decrease this compound plasma concentrations, potentially leading to reduced efficacy. Consider dose increase and close monitoring of therapeutic response [8] [9].

Visualizing Key Metabolic and Transporter Pathways

The diagram below illustrates the primary pathways involved in this compound's disposition and its key interaction mechanisms.

saracatinib_pathway This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Metabolism OCT2 OCT2 This compound->OCT2  Inhibits Metabolites Metabolites CYP3A4->Metabolites Oxaliplatin Oxaliplatin OCT2->Oxaliplatin  Uptake Oxaliplatin->OCT2  Transport Cell Cell Oxaliplatin->Cell

Frequently Asked Questions (FAQs)

Q1: Is there any clinical evidence that this compound affects the pharmacokinetics of other drugs? A1: Yes, a Phase I study in patients with solid tumors investigated this compound in combination with carboplatin and/or paclitaxel (both CYP3A4 substrates). The study concluded that there was no evidence this compound affected the exposure to these chemotherapeutic agents [3].

Q2: What is a critical non-CYP450 interaction that pre-clinical researchers should be aware of? A2: In vitro data indicates that this compound inhibits the Organic Cation Transporter 2 (OCT2). It was shown to reduce the uptake and efficacy of oxaliplatin in colorectal cancer cell lines in a schedule-dependent manner. This is an important consideration when designing experiments with platinum-based or other OCT2 substrate drugs [4].

Q3: What is the recommended action if a research subject taking this compound requires treatment with a strong CYP3A4 inducer? A3: Based on general principles of DDI management, co-administration with a strong CYP3A4 inducer may significantly reduce this compound exposure. It is recommended to consider increasing the this compound dose and to closely monitor the subject for any signs of diminished efficacy. Consultation with a clinical pharmacologist is advised [8] [9].

References

Saracatinib dose titration strategies long-term studies

Author: Smolecule Technical Support Team. Date: February 2026

Why Use In-Diet Administration for Long-Term Studies?

For long-term studies, incorporating saracatinib into the animal's diet is superior to repeated oral dosing for several key reasons:

  • Reduced Animal Stress: Daily oral gavage is stressful for animals, which can introduce confounding variables into your experiments. The in-diet method eliminates this daily handling [1] [2].
  • Suitable for Chronic Dosing: It provides a practical and translationally relevant approach for administering drugs over extended periods, which is often necessary for chronic neurological diseases [1].
  • Stable Drug Formulation: this compound mixed into diet has been shown to be stable at room temperature for over four weeks (97% stability), making it logistically feasible for long-term use [1].
  • Effective Drug Exposure: Research demonstrates that the in-diet method achieves high and consistent serum and brain (hippocampal) concentrations of this compound, which are crucial for its efficacy in brain injury models [1] [2].

Practical Implementation: Diet Concentration and Dosing

The following table summarizes how different concentrations of this compound in the diet translate to daily doses in rats, along with the resulting biological effects. This can serve as a starting point for designing your studies.

Diet Concentration (ppm) Achieved Dose (mg/kg/day) Key Findings in Animal Models
50 ppm [1] ~5 mg/kg [1] Mitigated neuroinflammation and reactive gliosis in a DFP model [2].
160 ppm [1] ~12.5 mg/kg (estimated) Used in a descending dose regimen for long-term maintenance [1].
210 ppm [1] ~16 mg/kg (estimated) Used in a descending dose regimen for long-term maintenance [1].
260 ppm [1] ~18.7 - 20 mg/kg [1] Achieved serum & hippocampal concentrations comparable to 20 mg/kg oral dosing; mitigated nitro-oxidative stress & neuroinflammation [1] [2].

Notes on Implementation:

  • Diet Consumption: Rats on this compound-in-diet may consume slightly less feed (~1.7 g/day less) than those on a regular diet, but this does not significantly affect their daily weight gain [1].
  • Titration Strategy: One established protocol uses a descending dose regimen (e.g., 260 ppm for 2 weeks, then 210 ppm, 160 ppm, and finally 50 ppm for 11 weeks) to target a specific dose range (20 mg/kg down to 5 mg/kg) over a 24-hour feeding cycle [1].

Pharmacokinetic Profile: In-Diet vs. Repeated Oral Dosing

Understanding the pharmacokinetics (PK) is essential for troubleshooting and validating your dosing strategy. The table below compares the two main administration methods based on a study in rats receiving a 20 mg/kg/day equivalent dose [1].

Parameter In-Diet Dosing Repeated Oral Dosing
Serum Concentrations No significant difference from repeated oral dosing; strong correlation between dose and serum levels [1]. No significant difference from in-diet dosing [1].
Hippocampal Concentrations Achieved high concentrations (Day 3: 546.8 ± 219.7 ng/g; Day 7: 300.7 ± 43.4 ng/g) [1]. Achieved lower concentrations (Day 3: 238.6 ± 143 ng/g; Day 7: 271.1 ± 62.33 ng/g) [1].
Animal Stress Minimal (no daily handling) [1]. High (daily restraint and gavage) [1].
Practicality for Long-Term Studies High (sustained release, less labor-intensive) [1]. Low (labor-intensive, stressful) [1].

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: My initial animal model presents with very severe status epilepticus (SE). How might this affect my dosing strategy? A: Research indicates that the protective effects of this compound on brain pathology may depend on the initial severity of SE [3]. In cases of high SE severity, a standard one-week treatment regimen may be insufficient. You may need to consider extending the treatment duration or exploring a higher initial loading dose (via oral gavage) before transitioning to a maintenance in-diet regimen [3].

Q2: I observed weight loss in my animals during this compound treatment. Is this expected? A: Yes, this has been noted in previous studies. One study reported significant weight loss in animals treated with 25 mg/kg this compound twice daily [3]. To mitigate this, a subsequent study successfully used a lower dose of 20 mg/kg once daily for 7 days, which minimized toxicity while maintaining efficacy [3]. Monitoring weight and adjusting the dose or diet accordingly is recommended.

Q3: Are there sex-specific differences in response to this compound? A: Yes, this is an important consideration. Studies in the DFP model have observed sex-specific effects. For example, a high-dose this compound regimen significantly reduced astrogliosis in several brain regions in females, but not in males, where a low-dose regimen was more effective for reducing microgliosis [2]. You should factor sex as a biological variable into your experimental design and data analysis.

Q4: How do I confirm that my in-diet formulation is delivering the correct dose? A: You should validate your diet formulation. This can be done by:

  • LC-MS/MS Confirmation: Have the formulated diet analyzed using Liquid Chromatography–Tandem Mass Spectrometry to confirm the concentration of this compound [1].
  • PK/PD Correlation: Monitor serum and/or hippocampal concentrations in a subset of animals to ensure they fall within the expected range and correlate with the intended pharmacological effects [1].

Key Workflow for Administration Method Selection

The following diagram outlines the decision-making process for choosing and implementing a this compound dosing strategy in rodent studies.

G Start Start: Define Study Goal A1 Is the study long-term (>1 week)? Start->A1 A2 Consider Repeated Oral Dosing A1->A2 No A3 Select In-Diet Administration A1->A3 Yes End Proceed with Long-Term Study A2->End B1 Establish target dose (e.g., 5-20 mg/kg/day) A3->B1 B2 Formulate diet to achieved target dose (50-260 ppm) B1->B2 C1 Validate diet concentration via LC-MS/MS B2->C1 C2 Confirm serum/brain levels and efficacy in pilot study C1->C2 C2->End

References

Minimizing saracatinib P450-dependent toxicities metabolite management

Author: Smolecule Technical Support Team. Date: February 2026

What is the Metabolic Pathway Leading to Saracatinib Toxicity?

This compound is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme [1] [2]. The key to its toxicity lies in the process of metabolic bioactivation.

The chemical structure of this compound contains a 1,3-benzodioxole group [1]. CYP3A4-mediated metabolism of this group initiates a bioactivation process:

  • Step 1: CYP3A4 catalyzes the demethylation of the 1,3-benzodioxole ring, leading to the formation of a catechol intermediate [1].
  • Step 2: The catechol is further oxidized to a highly reactive ortho-quinone metabolite [1] [2].
  • Step 3: This reactive ortho-quinone can bind to cellular proteins and DNA, generating reactive oxygen species (ROS). This process is associated with the observed mechanism-based inhibition of CYP450 enzymes and is a direct cause of cytotoxic effects, including hepatotoxicity [1] [2].

The following diagram illustrates this bioactivation pathway and its consequences:

G This compound This compound Catechol Catechol This compound->Catechol CYP3A4 Demethylation CYP3A4 CYP3A4 CYP3A4->this compound Catalyzes OrthoQuinone OrthoQuinone Catechol->OrthoQuinone Oxidation ToxicEffects ToxicEffects OrthoQuinone->ToxicEffects Binds to Macromolecules

How Can I Experimentally Monitor this compound Bioactivation?

To investigate and confirm the formation of reactive metabolites in your models, you can use the following protocol utilizing trapping agents.

Experimental Protocol: Trapping Reactive Metabolites in Liver Microsomes

This method is adapted from published studies on this compound [2].

1. Primary Materials & Reagents

  • Test System: Human or rat liver microsomes (HLM/RLM) or recombinant CYP3A4 enzymes.
  • Cofactor: NADPH regenerating system.
  • Trapping Agent: Reduced Glutathione (GSH).
  • Control: Incubations without NADPH and without GSH.
  • Analytical Instrumentation: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

2. Experimental Workflow The step-by-step procedure for the incubation is outlined below.

G Prep Preparation of Incubation Mixture Incubate Incubation (37°C, 30-60 min) Prep->Incubate Stop Reaction Termination (e.g., with Acetonitrile) Incubate->Stop Analyze LC-MS/MS Analysis Stop->Analyze

3. Key Steps & Parameters

  • Incubation Mixture: Prepare a 100 µL final volume containing:
    • Liver microsomes (0.5-1.0 mg/mL protein).
    • This compound (e.g., 10-50 µM).
    • Reduced GSH (5 mM).
    • Phosphate buffer (50-100 mM, pH 7.4).
  • Initiation: Start the reaction by adding the NADPH regenerating system.
  • Incubation: Maintain at 37°C for 30-60 minutes in a shaking water bath.
  • Termination & Analysis: Stop the reaction by adding a volume of ice-cold acetonitrile. After centrifugation, analyze the supernatant by LC-MS/MS.

4. Expected Outcome A successful experiment will detect a GSH conjugate (M5) in the LC-MS/MS data, confirming the formation of the reactive ortho-quinone metabolite. This conjugate is a direct marker of the bioactivation pathway [2].

What Strategies Can Minimize P450-Dependent Toxicities?

Managing these toxicities involves strategic approaches at the metabolic, formulation, and clinical levels. The table below summarizes potential strategies.

Strategy Mechanism & Rationale Key Considerations & Examples
CYP3A4 Inhibition Co-administration of a CYP3A4 inhibitor (e.g., Ketoconazole) reduces the formation of reactive metabolites by competing for the enzyme. This is a paradoxical strategy. Use requires extreme caution and extensive validation, as it may alter this compound's primary pharmacokinetics and efficacy [1].
Structural Modification Medicinal chemistry effort to modify or replace the 1,3-benzodioxole moiety to block the metabolic pathway leading to the ortho-quinone. A definitive but complex solution. Aims to design a safer analog without compromising primary Src/Fyn inhibitory activity [1].
Novel Formulations Use of nanoparticles to improve drug delivery, potentially allowing for lower doses and altering tissue distribution. Pre-clinical research shows promising results in reducing toxic effects and enhancing therapeutic performance [1].
Clinical Dose Optimization Using the lowest clinically effective dose. Lower doses (e.g., 125 mg) for Alzheimer's disease show better tolerability than higher cancer doses (175 mg) [1]. Directly reduces the substrate load for CYP3A4, thereby limiting the total amount of reactive metabolites formed.

Troubleshooting FAQ

Q1: Can I simply separate the dosing time of this compound from other CYP3A4-metabolized drugs to avoid interactions? No, this is not an effective strategy for this compound. The toxicity is primarily due to mechanism-based inhibition (MBI) of CYP450 enzymes [1] [2]. MBI involves the formation of a reactive metabolite that irreversibly inactivates the enzyme. This is a long-lasting effect that is not prevented by separating the timing of drug administration [3].

Q2: My in vitro liver model isn't showing toxicity, even though LC-MS confirms the parent drug is being metabolized. What could be wrong?

  • Check for GSH Depletion: Reactive metabolites are often detoxified by GSH. If your model has high GSH levels, toxicity may be masked. Measure GSH levels pre- and post-incubation.
  • Confirm Reactive Metabolite Formation: Use the trapping protocol above to confirm the formation of the ortho-quinone GSH conjugate (M5). The absence of toxicity could indicate your model has efficient detoxification pathways [2].
  • Model Limitations: Immortalized cell lines may not fully express the complete suite of metabolic enzymes found in primary human hepatocytes.

References

Saracatinib versus nintedanib pirfenidone pulmonary fibrosis efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Development Status Comparison

Feature Saracatinib Nintedanib Pirfenidone
Development Status Preclinical research phase (as of 2022) [1] FDA-approved (since 2014) [2] FDA-approved [3]
Clinical Efficacy Evidence Not available (No human efficacy trials) [1] Slows forced vital capacity (FVC) decline in IPF, SSc-ILD, and other PF-ILDs [4] [2] Slows FVC decline and disease progression in IPF and other pulmonary fibrosis types [4] [5]

| Quantitative Clinical Data | N/A | FVC volume: WMD 87.44 ml (vs. placebo) [4] 6-MWT distance: WMD 24.63 m (vs. placebo) [4] | FVC volume: WMD 87.44 ml (vs. placebo) [4] 6-MWT distance: WMD 24.63 m (vs. placebo) [4] | | Primary Molecular Target | Src kinase family [1] | Receptor tyrosine kinases (VEGFR, FGFR, PDGFR) [4] [2] | TGF-β1 synthesis and signaling; also affects Wnt/GSK-3β/β-catenin pathways [4] [3] | | Primary Mechanism of Action | Inhibits fibroblast proliferation and migration; blocks fibrogenic gene sets (e.g., EMT) [1] | Tyrosine kinase inhibitor; prevents fibroblast proliferation and migration [4] [2] | Downregulates TGF-β1; suppresses fibroblast-to-myofibroblast differentiation [4] [3] |

Detailed Experimental Data and Protocols

The following section provides deeper insight into the experimental evidence, particularly for this compound.

Preclinical Models and Efficacy of this compound

The most direct preclinical comparison for this compound comes from a 2022 study which evaluated its effectiveness relative to nintedanib and pirfenidone across several models [1].

  • In Vitro Model (Human Lung Fibroblasts): The study used normal human lung fibroblasts stimulated with TGF-β to induce a profibrotic state. The antifibrotic efficacy of this compound in blocking fibrogenic responses was found to be equal or superior to nintedanib and pirfenidone [1].
  • In Vivo Models (Mouse Models): The drugs were tested in two established murine models of pulmonary fibrosis:
    • Bleomycin-induced model
    • Recombinant Ad-TGF-β-induced model In these in vivo models, this compound again demonstrated effectiveness that was equal or superior to the two approved drugs [1].
  • Ex Vivo Model (Human Precision-Cut Lung Slices): This model used lung tissue from patients with IPF and healthy donors. The study concluded that this compound ameliorated fibrotic and inflammatory pathways, "confirming the potential therapeutic efficacy of this compound in human lung fibrosis" [1].
Clinical Trial Data for Approved Drugs

For nintedanib and pirfenidone, a 2025 meta-analysis of 20 randomized controlled trials provides pooled quantitative data on their efficacy compared to placebo [4]:

  • Forced Vital Capacity (FVC): Treatment with nintedanib or pirfenidone resulted in a weighted mean difference (WMD) of 87.44 ml in FVC volume and 3.12% in percent predicted FVC [4].
  • Functional Capacity (6-Minute Walk Test): The drugs improved the distance walked in the 6-minute walk test by a WMD of 24.63 meters [4].
  • No Significant Change: The treatment did not show a significant change in the diffusing capacity for carbon monoxide (DLCO) [4]. The meta-analysis found that therapeutic benefits were observed for both drugs and for both idiopathic pulmonary fibrosis (IPF) and non-IPF causes [4].

Mechanism of Action and Signaling Pathways

The following diagram synthesizes the key mechanisms of action for all three drugs based on the search results, highlighting where their pathways intersect and diverge.

G ProfibroticStimuli Pro-fibrotic Stimuli (TGF-β, PDGF, FGF) Receptors Growth Factor Receptors (PDGFR, FGFR, VEGFR) ProfibroticStimuli->Receptors Src Src Kinase ProfibroticStimuli->Src TGFbPathway TGF-β / Smad2/3 Signaling ProfibroticStimuli->TGFbPathway WntPathway Wnt/GSK-3β/β-catenin Signaling ProfibroticStimuli->WntPathway DownstreamSig Downstream Signaling (PI3K/AKT, MAPK/ERK) Receptors->DownstreamSig Src->DownstreamSig Novel Src-dependent     pathways identified FibroblastAct Fibroblast Activation, Proliferation & Migration DownstreamSig->FibroblastAct TGFbPathway->FibroblastAct WntPathway->FibroblastAct FibGeneSets Fibrogenic Gene Sets (EMT, ECM Organization) Fibrosis Pulmonary Fibrosis FibGeneSets->Fibrosis FibroblastAct->FibGeneSets FibroblastAct->Fibrosis NinNode Nintedanib Inhibition NinNode->Receptors PfdNode Pirfenidone Inhibition PfdNode->TGFbPathway PfdNode->WntPathway SarNode This compound Inhibition SarNode->Src SarNode->FibGeneSets Unique alteration of     EMT & fibrogenic genes

The diagram above shows that while all three drugs ultimately target the fibrotic process, they intervene at different points:

  • Nintedanib acts upstream by competitively inhibiting receptor tyrosine kinases [4] [2].
  • Pirfenidone acts further downstream, primarily downregulating TGF-β1 synthesis and suppressing its signaling pathway, with additional effects on the Wnt/β-catenin pathway [4] [3].
  • This compound targets Src kinase, which sits at the convergence of multiple signaling pathways. The preclinical study suggested it uniquely alters specific fibrogenic gene sets, including those for epithelial-mesenchymal transition (EMT) [1].

Interpretation and Research Implications

The available data presents a clear picture:

  • For clinical application, nintedanib and pirfenidone have robust, quantitative evidence from human trials showing they slow disease progression in pulmonary fibrosis [4] [5]. The meta-analysis shows their effect on FVC and functional capacity is statistically significant compared to placebo [4].
  • For research and development, this compound represents a promising candidate. Its performance in preclinical models suggests it could be at least as effective as current therapies, with a potentially distinct mechanism of action [1]. The critical next step is validation in human clinical trials to see if the promising preclinical data translates to patient benefit.

References

Saracatinib versus placebo Alzheimer's disease clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Clinical Outcomes: Saracatinib vs. Placebo

The table below summarizes the key results from the pivotal Phase 2a clinical trial of this compound in Alzheimer's disease.

Outcome Measure This compound Group Placebo Group P-value Conclusion
Primary: Cerebral Glucose Metabolism (FDG-PET) Decline observed Decline observed Not significant No slowing of decline [1]
Secondary: Cognitive & Functional Measures (e.g., ADAS-Cog, ADCS-ADL) Decline observed Decline observed Not significant No slowing of decline [1] [2]
Exploratory: Brain Volume (MRI) Trend towards less shrinkage in hippocampus & entorhinal cortex Greater shrinkage observed Not reported (trend only) Not statistically significant [1] [2]
Safety: Withdrawal Rate ~25% Lower than treatment group Not reported Higher dropout due to adverse events [1]

Detailed Experimental Protocols

To ensure the reliability and interpretability of the data above, the clinical trials were conducted under strict protocols.

  • Phase 2a Trial (NCT02167256, "Connect"): This was a 22-center, randomized, double-blind, placebo-controlled study that ran for 52 weeks (12 months) [1] [2].
    • Participants: 159 patients with a clinical diagnosis of mild-to-moderate Alzheimer's disease, confirmed by amyloid PET imaging.
    • Intervention: Participants were randomly assigned to receive either 100 mg or 125 mg of oral this compound once daily or a matching placebo.
    • Primary Outcomes: The twin primary goals were to assess safety and tolerability and the drug's effect on cerebral glucose metabolism as measured by FDG-PET scan.
    • Secondary & Exploratory Outcomes: These included a battery of standardized cognitive and functional tests (e.g., ADAS-Cog, ADCS-ADL), additional brain imaging (MRI) to measure volume changes, and fluid biomarker analysis.

Mechanism of Action and Signaling Pathway

This compound, originally developed as a cancer drug, is a potent, orally available, and brain-penetrant dual inhibitor of the Src/Abl family of tyrosine kinases [3]. Its repurposing for Alzheimer's disease is based on its ability to inhibit Fyn kinase, a member of this family that is highly expressed in the brain.

The diagram below illustrates the proposed mechanism by which this compound was hypothesized to exert a therapeutic effect in Alzheimer's disease.

G OligomericAβ Oligomeric Aβ & PrP Complex FynActivation Fyn Kinase Activation OligomericAβ->FynActivation Stimulates TauPhosphorylation Tau Hyperphosphorylation FynActivation->TauPhosphorylation SynapticToxicity Synaptic Toxicity & Memory Deficits FynActivation->SynapticToxicity This compound This compound (AZD0530) Inhibition Inhibition This compound->Inhibition Inhibition->FynActivation Blocks Inhibition->TauPhosphorylation Reduces Inhibition->SynapticToxicity Rescues

This mechanism was strongly supported by preclinical studies. In mouse models of Alzheimer's, this compound treatment was shown to reverse memory deficits, boost synaptic density, reduce tau hyperphosphorylation, and suppress glial activation. Notably, some of these benefits persisted even after the drug was withdrawn [1] [3].

Interpretation and Research Context

The failure of this compound in its Phase 2a trial highlights a common and significant challenge in drug development: the difficulty of translating promising preclinical results into clinical success in patients.

  • Promising Preclinical Data: The clear efficacy in mouse models suggested that targeting the Fyn kinase pathway was a valid therapeutic strategy [1].
  • Clinical Trial Outcome: Despite this, the drug did not separate from placebo on the primary clinical and biomarker endpoints in humans. This could be due to several factors, including differences in disease complexity between animal models and human Alzheimer's, the timing of intervention, or the possibility that Fyn inhibition alone is insufficient to alter the disease course at the symptomatic stages tested [1] [2].
  • Safety and Tolerability: While an earlier Phase 1b trial established that this compound was reasonably safe and well-tolerated at the doses used, the Phase 2a trial saw a high dropout rate (~25%) due to adverse effects like diarrhea and other gastrointestinal issues, which may also impact its clinical viability [1].

For researchers, the this compound case underscores the importance of:

  • Validating novel targets in human-derived cellular models or through human genetic data.
  • Investigating combination therapies that address multiple pathological pathways simultaneously.
  • Focusing on earlier disease stages (preclinical or prodromal) for intervention with disease-modifying agents.

References

Saracatinib bone turnover markers versus bisphosphonates

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

Feature Saracatinib (AZD0530) Nitrogen-Containing Bisphosphonates (e.g., Alendronate, Zoledronate)
Molecular Target Src tyrosine kinase [1] [2] Farnesyl diphosphate synthase (FDPS) in the mevalonate pathway [3]
Primary Cell Target Osteoclast [1] Osteoclast [3]
Key Mechanism Inhibits osteoclast function and bone resorption [1] Inhibits protein prenylation, disrupting osteoclast function and survival [3]
Effect on Bone Formation Markers No significant effect in short-term studies [1] Reduces bone formation markers secondarily (due to coupling) [4]
Primary Therapeutic Context Investigational (preclinical/early clinical for bone) [1] [5] Approved for osteoporosis, bone metastases, and other bone diseases [6] [3] [7]

The different mechanisms of action are illustrated in the following pathway diagram:

BoneResorptionPathways cluster_Src This compound (Src Inhibition Pathway) cluster_BP Bisphosphonate Pathway Src Src Tyrosine Kinase OsteoclastFunc Osteoclast Function (Membrane Ruffling, Sealing Zone Formation) Src->OsteoclastFunc Activates SrcInhib This compound (AZD0530) SrcInhib->Src Inhibits Resorption Bone Resorption OsteoclastFunc->Resorption BP Bisphosphonate BPInhib Nitrogen-containing BP BP->BPInhib FDPS Farnesyl Diphosphate Synthase (FDPS) Mevalonate Mevalonate Pathway FDPS->Mevalonate Disrupts BPInhib->FDPS Inhibits Prenylation Protein Prenylation (Ras, Rho, Rac GTPases) Mevalonate->Prenylation Blocks OCSurvival Osteoclast Survival & Function Prenylation->OCSurvival Disrupts ResorptionBP Bone Resorption OCSurvival->ResorptionBP

Experimental Efficacy Data on Bone Turnover Markers

The following table summarizes quantitative data on how these compounds affect key bone turnover markers (BTMs) in human studies.

| Compound / Regimen | Study Model / Duration | Effect on Bone Resorption Markers | Effect on Bone Formation Markers | | :--- | :--- | :--- | :--- | | This compound (125 mg/day) | Cancer patients with bone metastases, 28 days [5] | Significant reduction in serum CTX (vs. placebo) | Not specified | | This compound (250 mg/day) | Healthy men, 10-14 days [1] |

  • sCTX: ↓88% (95% CI: 84-91%)
  • uNTX/Cr: ↓67% (95% CI: 53-77%) | No significant effect | | Oral Bisphosphonates (Various) | Early postmenopausal women, 12 months [8] |
  • uNTX: ↓52.2% (95% CI: -60.3 to -44.2%) |
  • BSAP: ↓34.2% (95% CI: -42.6 to -25.8%) | | Oral Bisphosphonates (Alendronate) | Clinical Practice (expected response) [4] | ↓ ≥30% in uNTX or ↓ ≥25% in sCTX at 3-6 months | ↓ ≥25% in PINP or BSAP at 3-6 months |

    Key Experimental Protocols

    For researchers looking to replicate or design similar studies, here are the methodologies from key cited experiments.

    Protocol: this compound Phase I Trial in Healthy Men [1]
    • Objective: To investigate the effect of this compound on bone turnover in healthy men.
    • Design: Randomized, double-blind, placebo-controlled, multiple-ascending-dose study.
    • Cohorts: 59 healthy men (mean age 34.6) divided into five cohorts; dosing levels ascended from 60 mg to 250 mg.
    • Dosing: A single dose was followed 7-10 days later by daily doses for 10-14 days.
    • BTM Measurement: Markers (sCTX, uNTX/Cr) were measured:
      • Pre-dose, 24h, and 48h after the initial single dose.
      • Immediately before, 24h, 48h, and 10-14 days after the final dose.
    • Key Findings: Dose-dependent decrease in bone resorption markers, with no significant effect on formation markers.
    Protocol: Monitoring Oral Bisphosphonate Therapy in Clinical Practice [4]
    • Objective: To use BTMs to monitor the effectiveness and adherence to oral bisphosphonate therapy.
    • Recommended Markers: Serum CTX or PINP are preferred due to lower variability.
    • Sampling:
      • Baseline: Before starting therapy.
      • Follow-up: 3 to 6 months after initiation.
    • Specimen Handling: Serum CTX requires an overnight fast; PINP does not.
    • Interpretation: A reduction greater than the Least Significant Change (LSC) indicates a response. For clinical practice, a decrease of ≥25% in CTX or PINP or ≥30% in uNTX is considered adequate.

    The experimental workflow for assessing the impact of this compound on bone turnover is summarized below:

    SaracatinibTrialFlow Step1 1. Subject Recruitment & Randomization (59 healthy men, 5 cohorts) Step2 2. Initial Single Dose (this compound: 60-250 mg or Placebo) Step1->Step2 Step3 3. Washout Period (7-10 days) Step2->Step3 Step4 4. Multiple Dose Phase (Daily dosing for 10-14 days) Step3->Step4 Step5 5. Biomarker Analysis (Serum CTX, Urinary NTX) Measured at multiple time points Step4->Step5 Step6 6. Outcome Assessment • Dose-dependent reduction in resorption markers • No significant effect on formation markers Step5->Step6

    Research Implications and Context

    • Clinical Status: Bisphosphonates are well-established first-line osteoporosis treatments with proven fracture reduction efficacy [6] [4]. This compound remains investigational for bone diseases; human bone data primarily comes from early-phase trials, with one study in cancer patients finding no clinically significant analgesic effect despite reduced bone resorption [5].
    • Resorption vs. Formation: The key differentiating factor is this compound's potential for selective antiresorptive effect without suppressing formation markers in short-term use [1], which contrasts with the coupled reduction in both resorption and formation seen with bisphosphonates [4]. This "uncoupling" profile may be of significant research interest.
    • Therapeutic Potential: this compound represents a mechanistically distinct approach to inhibiting bone resorption. Its efficacy in conditions like osteoporosis requires validation in larger, longer-term phase III trials with fracture outcomes as the primary endpoint [6].

    I hope this structured comparison provides a solid foundation for your research and development considerations. Would you be interested in a more detailed look at the preclinical models used to evaluate this compound's effects on bone?

  • References

    Saracatinib antifibrotic effects comparison standard care IPF

    Author: Smolecule Technical Support Team. Date: February 2026

    Efficacy Comparison: Saracatinib vs. Standard of Care

    The table below summarizes the key findings from a 2022 preclinical study that directly compared the antifibrotic effectiveness of this compound with nintedanib and pirfenidone across various experimental models [1] [2] [3].

    Experimental Model Treatment Interventions Key Findings on Antifibrotic Efficacy
    In Vitro (Normal Human Lung Fibroblasts) [2] This compound, Nintedanib, Pirfenidone This compound effectively inhibited TGF-β-induced fibroblast activation and collagen production [2].
    In Vivo (Bleomycin-induced murine model) [2] This compound, Nintedanib, Pirfenidone This compound attenuated lung fibrosis; efficacy was equal or superior to nintedanib and pirfenidone at reducing fibrosis scores and collagen deposition [2].
    In Vivo (Ad-TGF-β-induced murine model) [2] This compound, Nintedanib, Pirfenidone This compound attenuated lung fibrosis; efficacy was equal or superior to nintedanib and pirfenidone [2].
    Ex Vivo (Human Precision-Cut Lung Slices from IPF patients) [2] This compound, Nintedanib, Pirfenidone This compound reduced the expression of profibrotic genes and attenuated fibrotic processes in human IPF lung tissue [2].

    Experimental Protocols and Mechanistic Insights

    The compelling efficacy data is supported by detailed experimental methodologies and analysis of the drug's mechanism of action.

    Detailed Experimental Methodologies

    The comparative data was generated using the following standardized protocols across multiple models [2]:

    • In Vitro Model: Primary Normal Human Lung Fibroblasts (NHLFs) from three donors were used. Cells were stimulated with the potent profibrotic cytokine TGF-β to induce a fibrotic phenotype. Treatments (this compound, nintedanib, pirfenidone) were applied, and outcomes like collagen production and gene expression were measured.
    • In Vivo Models: Pulmonary fibrosis was induced in C57Bl/6 mice using either:
      • Bleomycin model: A single dose of bleomycin (1.5 U/kg) administered via oropharyngeal instillation.
      • Adenoviral TGF-β model: A recombinant adenovirus encoding TGF-β (2 × 10⁹ pfu per mouse) administered intranasally. In both models, daily oral treatment with the drugs began on day 10 post-induction and continued until day 28, when lungs were harvested for analysis.
    • Ex Vivo Model: Precision-cut lung slices (PCLS) were generated from:
      • The mouse models of fibrosis mentioned above.
      • Lung tissue from patients with IPF and healthy donors undergoing lung transplantation. These tissue slices were cultured and treated with the drugs for 5 days before analysis of fibrotic and inflammatory markers.
    Mechanism of Action and Signaling Pathways

    This compound works through a distinct mechanism compared to the existing therapies [2] [3]:

    • This compound: It is a potent and selective inhibitor of the Src family of tyrosine kinases (SFKs). SFKs are intracellular signaling enzymes that mediate multiple pathways activated by transmembrane receptors. They are involved in critical cellular processes like proliferation, differentiation, and adhesion. In the context of IPF, SFKs are activated by TGF-β and other profibrotic signals, promoting the activation of fibroblasts into collagen-producing myofibroblasts [2] [4].
    • Nintedanib: A tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including VEGF, FGF, and PDGF receptors [1].
    • Pirfenidone: Its mechanism is not fully elucidated but is believed to have anti-fibrotic, anti-inflammatory, and antioxidant properties [1].

    Transcriptomic analysis revealed that this compound's effectiveness comes from its ability to revert multiple gene clusters and signaling pathways dysregulated in IPF, including those related to epithelial-mesenchymal transition (EMT), TGF-β signaling, WNT signaling, immune responses, and extracellular matrix organization [1] [2]. This pleiotropic action on several fronts may explain its promising preclinical performance.

    The following diagram illustrates the proposed mechanism of action of this compound and its position relative to other therapies in the fibrotic process:

    ProfibroticStimuli Profibrotic Stimuli (e.g., TGF-β) SFKs Src Family Kinases (SFKs) ProfibroticStimuli->SFKs Activates FibroticPathways Fibrotic Signaling Pathways (TGF-β, WNT, EMT) SFKs->FibroticPathways Triggers Fibrosis Fibrosis Outcome (Fibroblast Activation, ECM Deposition) FibroticPathways->Fibrosis This compound This compound This compound->SFKs Inhibits Nintedanib Nintedanib (Receptor TKI) Nintedanib->ProfibroticStimuli Inhibits Receptor Signaling Pirfenidone Pirfenidone (Pleiotropic) Pirfenidone->Fibrosis Modulates

    Current Clinical Status and Future Directions

    The promising preclinical data has directly led to the initiation of a clinical trial to evaluate this compound in humans.

    • Ongoing Clinical Trial: The STOP-IPF trial (NCT04598919) is a Phase 1b/2a, randomized, placebo-controlled study [1] [3] [5].
    • Trial Design: The study aims to enroll approximately 100 adults with IPF. Participants are randomized to receive either oral this compound (125 mg daily) or a placebo for 24 weeks [3].
    • Primary Goals: The trial's main objectives are to assess the safety, tolerability, and pharmacokinetics of this compound in IPF patients. Efficacy is a secondary endpoint, measured through changes in lung function [3] [5].
    • Development Note: The trial's recruitment was reportedly slowed by the COVID-19 pandemic but is ongoing as of the latest reports [3].

    Interpretation for Research and Development

    For researchers and drug development professionals, the data suggests:

    • Novel Mechanism: this compound represents a mechanistically distinct approach by targeting intracellular Src kinases, potentially offering benefits in combination with existing receptor-targeted therapies [1].
    • Drug Repurposing Strategy: This program is a compelling example of a successful data-driven drug repurposing strategy, using computational transcriptomic connectivity to identify a new therapeutic indication [1] [2].
    • Unmet Needs: If clinical efficacy is confirmed, this compound could address the urgent unmet need for more effective and better-tolerated therapies in IPF [6] [5].

    It is important to note that while the preclinical data is robust and promising, the clinical efficacy of this compound in human patients with IPF is not yet established and awaits the results of the STOP-IPF trial.

    References

    Saracatinib Fyn inhibition versus other SFK inhibitors

    Author: Smolecule Technical Support Team. Date: February 2026

    Comparison of Saracatinib with Other SFK Inhibitors

    Inhibitor Name Primary Targets (SFK Members) Key Model / Context Reported Efficacy / Findings Selectivity Notes
    This compound (AZD0530) Fyn, Src, Lyn, others [1] [2] Epilepsy, AUD risk, Prostate Cancer, CRC [1] [2] [3] Reduces seizures, neuroinflammation, & epileptogenesis; Modulates striatal activity in AUD risk; Limited efficacy in mCRPC trial [1] [2] [3] Potent SFK inhibitor; Also inhibits OCT2, antagonizing oxaliplatin uptake in CRC [4].
    Dasatinib Src, Yes, others [5] Hepatocellular Carcinoma (HCC) [5] In combo with sorafenib, reduces cell viability, migration & invasion in HCC cell lines [5] A known pan-SFK inhibitor used in comparison studies [5].
    SU6656 Src, Yes, Fyn [6] Bone Metabolism (Osteoporosis) [6] Increases bone mass by uncoupling bone formation from resorption in mice [6] Described as a selective SFK inhibitor with weak activity against Abl and receptor tyrosine kinases [6].
    KF-1607 Blk, c-Src, Fyn, Hck, Lck, Lyn, Yes [7] Diabetic Kidney Disease (DKD) [7] Attenuates kidney injury, ER stress, inflammation, and fibrosis in diabetic rats [7] A novel pan-Src kinase inhibitor (SKI); Oral availability with reported low toxicity [7].

    Key Experimental Data and Protocols

    The following details the experimental approaches from which the comparative data above were derived.

    This compound (AZD0530)
    • In Vivo (Epilepsy): In the rat kainic acid (KA) model of temporal lobe epilepsy, this compound (20-25 mg/kg, oral, daily for 7 days) was administered post-status epilepticus. Assessments included continuous video-EEG monitoring for seizures, immunohistochemistry for neurodegeneration (FJB stain) and gliosis (CD68, S100β), and multiplex assays for cytokines [1] [8].
    • In Vivo (AUD Risk): A single 125 mg dose was administered to human volunteers in a placebo-controlled fMRI study. Brain activity in the ventral striatum was measured during a Monetary Incentive Delay Task [3].
    • In Vitro (Cancer): In colorectal cancer (CRC) cell lines (e.g., HCT116), this compound (typically 1 μM) was used in combination with oxaliplatin. Efficacy was measured via Sulforhodamine B (SRB) assay for cell population, and platinum concentration was determined by ICP-MS [4].
    • Clinical Trial (mCRPC): A randomized discontinuation trial in men with metastatic castration-resistant prostate cancer involved a lead-in phase of this compound (175 mg daily). Radiographic progression-free survival was the primary endpoint [2].
    Other SFK Inhibitors
    • Dasatinib (HCC): HCC cell lines (HLE, HLF, Huh7, etc.) were treated with dasatinib in combination with sorafenib. Cytotoxicity was measured by MTT assay after 24 hours. Cell migration and invasion were assessed via wound healing and Transwell assays, and gene expression (MMP2, MMP9) was analyzed by RT-qPCR [5].
    • SU6656 (Bone Metabolism): Female C57BL/6J mice received intraperitoneal injections of SU6656 (25 mg/kg) every other day for 12 weeks. Bone mineral density (BMD) and microarchitecture were analyzed by μCT. Bone formation and resorption rates were measured histomorphometrically [6].
    • KF-1607 (Diabetic Kidney Disease): Streptozotocin-induced diabetic rats were treated with KF-1607 (30 mg/kg, oral) for 8 weeks. Kidney function was assessed via serum creatinine and urinary albumin; kidney tissues were analyzed for ER stress and fibrotic markers [7].

    Visualizing the Fyn Signaling Pathway and Inhibitor Action

    The diagram below illustrates the central role of Fyn kinase in disease-relevant pathways and where SFK inhibitors like this compound act.

    fyn_pathway ExternalStimuli External Stimuli (e.g., Integrins, Growth Factors) FynKinase Fyn Kinase (SFK Member) ExternalStimuli->FynKinase DownstreamSignaling Downstream Signaling (ERK, STAT3, PKCδ) FynKinase->DownstreamSignaling CellularEffects Cellular Effects DownstreamSignaling->CellularEffects NeuroInflammation Neuroinflammation & Gliosis CellularEffects->NeuroInflammation NeuronalExcitability Neuronal Hyperexcitability CellularEffects->NeuronalExcitability ERStress ER Stress CellularEffects->ERStress CellMotility Cell Motility & Invasion CellularEffects->CellMotility SFKInhibitors SFK Inhibitors (e.g., this compound) SFKInhibitors->FynKinase Inhibits

    Key Insights for Researchers

    • This compound's Niche: this compound is distinguished by its strong central nervous system (CNS) activity, supported by robust pre-clinical data in neurological and psychiatric models like epilepsy and alcohol use disorder risk [1] [3] [8]. This makes it a valuable tool for researching Fyn's role in CNS pathologies.
    • Consider Combination & Scheduling: Be aware that this compound can antagonize the efficacy of oxaliplatin in cancer models through an off-target inhibition of the organic cation transporter 2 (OCT2), an effect independent of its SFK inhibition [4]. This is a critical consideration for designing combination therapies.
    • Explore Newer Inhibitors: Novel inhibitors like KF-1607 are being developed with a focus on improved profiles, such as oral availability and lower toxicity, showing promising results in non-oncological diseases like diabetic kidney disease [7].

    References

    Saracatinib therapeutic index other kinase inhibitors

    Author: Smolecule Technical Support Team. Date: February 2026

    Saracatinib at a Glance

    Property Description
    Primary Targets Dual Src and Abl tyrosine kinase inhibitor (Type II) [1].
    Initial Indication Developed for cancer treatment (solid tumors) [1].
    Repurposed Areas Alzheimer's disease, pulmonary fibrosis, liver fibrosis, nerve agent injury, castration-resistant prostate cancer (preclinical/clinical stages) [1] [2] [3].
    Key Mechanism Binds to inactive kinase conformation, making a hydrophobic pocket available [1].
    IC50 (Kinase Inhibition) Src: 2.7 nM; Abl: 30 nM; less active against EGFR [1] [4].

    Quantitative Comparison with Other Kinase Inhibitors

    The table below summarizes experimental data for this compound and other kinase inhibitors, providing a direct performance comparison.

    Drug (Primary Target) Key Experimental Model & Findings Therapeutic Applications & Status

    | This compound (Src/Abl) | Alzheimer's: Phase II trial (NCT02167256); 125 mg daily, penetrated BBB, safe and well-tolerated [1]. Pulmonary Fibrosis: Preclinical models; 20 mg/kg orally in mice. Effect equal/superior to nintedanib & pirfenidone [3]. Prostate Cancer (preclinical): Synergy with enzalutamide; reduced AR activity & induced apoptosis in 22Rv1/LNCaP95 cells [5]. | Approved: None yet. Clinical Trials: Alzheimer's, IPF (Phase 2 completed) [1] [6]. | | Lorlatinib (ALK) | NSCLC (ALK+): Phase III trials; HR for PFS vs. crizotinib: 0.28 (95% CI 0.21-0.38). Superior CNS control [7]. | Approved: ALK+ NSCLC. Status: 3rd generation ALK inhibitor [7]. | | Nintedanib (Multi-kinase) | IPF (Approved): Clinical trials; slows rate of lung function decline. Used as benchmark in this compound preclinical studies [3]. | Approved: IPF, other progressive fibrosing ILDs. Status: Standard-of-care antifibrotic [3]. | | Dasatinib (Src/Abl) | CML (Approved): - Prostate Cancer: Phase III trials with docetaxel failed in CRPC [5]. | Approved: CML, Ph+ ALL. Status: Highlights need for better combination strategies [5]. |

    Detailed Experimental Protocols

    To ensure experimental data reproducibility, here are detailed protocols from key studies.

    Protocol 1: In Vivo Efficacy in Pulmonary Fibrosis [3]

    This study compared this compound's antifibrotic efficacy against standard-of-care drugs nintedanib and pirfenidone.

    • Disease Model Induction: PF induced in C57Bl/6 mice via intrapulmonary delivery of bleomycin (1.5 U/kg) or adenovirus encoding TGF-β (Ad-TGF-β).
    • Dosing Regimen: Treatment started on day 10 post-induction. Drugs administered daily by oral gavage until day 28:
      • This compound: 20 mg/kg
      • Nintedanib: 60 mg/kg
      • Pirfenidone: 300 mg/kg
    • Endpoint Analysis: Lungs harvested on day 28 for histology and transcriptomic analysis to assess fibrosis.
    Protocol 2: Synergy Study in Prostate Cancer Cells [5]

    This study evaluated synergistic effects between this compound and enzalutamide in castration-resistant prostate cancer (CRPC) cell lines.

    • Cell Lines: Used AR-positive CRPC lines (22Rv1, LNCaP95) with variable AR splice variant (AR-V) expression.
    • Viability Assay: Cells treated with serial dilutions of enzalutamide, this compound, docetaxel, alone and in combination.
    • Synergy Calculation:
      • Bliss Independence Model: Calculated for each drug combination.
      • Combination Index (CI): Determined using Chou-Talalay method via CompuSyn software. CI < 1 indicates synergy.
    • Mechanistic Investigation: Post-treatment analysis of AR phosphorylation (Y534), protein expression, and apoptosis markers.

    Mechanism of Action and Experimental Workflow

    The following diagrams illustrate this compound's primary mechanism and a generalized workflow for preclinical repurposing studies.

    This compound This compound Inactive_Src Inactive Src Kinase (Phosphorylated Tyr530) This compound->Inactive_Src Binds & Stabilizes Active_Src Active Src Kinase (Dephosphorylated Tyr530, Phosphorylated Tyr419) Inactive_Src->Active_Src Normal Activation (Prevented) Cellular_Processes Cell Proliferation Migration Survival Active_Src->Cellular_Processes Disease_Pathology Cancer Progression Neuroinflammation Fibrosis Cellular_Processes->Disease_Pathology

    Start Data-Driven Hypothesis (e.g., Transcriptomic Connection) InVitro In Vitro Validation (e.g., Fibroblast assays) Start->InVitro InVivo In Vivo Animal Models (e.g., Bleomycin-induced fibrosis) InVitro->InVivo ExVivo Ex Vivo Validation (e.g., Human lung slices) InVivo->ExVivo Mech Mechanistic Studies (e.g., Pathway analysis) ExVivo->Mech Clinical Clinical Trial Exploration Mech->Clinical

    Key Insights for Research and Development

    • Therapeutic Index Considerations: this compound demonstrates a favorable safety profile at lower doses for non-oncology indications (e.g., 125 mg for Alzheimer's) compared to the maximum tolerated dose in cancer trials (175 mg) [1]. This suggests a wider therapeutic index in repurposed contexts.
    • Differentiated Clinical Strategy: The failure of other Src inhibitors like dasatinib in late-stage cancer trials underscores that patient stratification and rational drug combinations are critical. This compound's strong synergy with enzalutamide in AR-V-positive models provides a validated combinatorial strategy [5].
    • Robust Repurposing Pipeline: The transition of this compound from cancer to neurology, fibrotic disease, and other areas was supported by a data-driven, multi-model validation approach [3]. This pipeline demonstrates a successful framework for kinase inhibitor repurposing.

    References

    Saracatinib transcriptomic signature fibrogenic pathways

    Author: Smolecule Technical Support Team. Date: February 2026

    Computational Discovery & Experimental Workflow

    The identification of saracatinib as a potential treatment for Idiopathic Pulmonary Fibrosis (IPF) began with an innovative, data-driven drug repurposing approach. The workflow below illustrates the key stages of this process, from computational analysis to experimental validation across various models [1] [2].

    G cluster_comp Step 1: Computational Discovery cluster_exp Step 2: Multi-Model Experimental Validation start Start: In-Silico Drug Repurposing Approach comp Computational Analysis start->comp exp Experimental Validation comp->exp conc Conclusion & Clinical Implication exp->conc A1 Generate Transcriptomic Signatures for 32 Compounds A2 Build Disease Library from 700+ Public IPF Signatures A1->A2 A3 Calculate Connectivity Score (Negative Score = Potential to Revert Disease) A2->A3 A4 Result: this compound shows strong negative connectivity with IPF A3->A4 B1 In Vitro Model: Normal Human Lung Fibroblasts (TGF-β stimulated) B2 In Vivo Models: Bleomycin & Ad-TGF-β Murine Models B1->B2 B3 Ex Vivo Models: Mouse & Human Precision-Cut Lung Slices (PCLSs) B2->B3 B4 Comparative Analysis vs. Nintedanib & Pirfenidone B3->B4

    This integrated workflow led to the finding that this compound was equal or superior to nintedanib and pirfenidone in blocking fibrogenic responses across all tested models [1].

    Comparative Efficacy in Preclinical Models

    The following tables summarize the key experimental findings that demonstrate this compound's antifibrotic efficacy relative to the two FDA-approved drugs, nintedanib and pirfenidone.

    Table 1: Summary of Preclinical Experimental Models and Efficacy [1]

    Experimental Model Treatment Details Key Efficacy Findings for this compound

    | In Vitro (Normal Human Lung Fibroblasts) | TGF-β stimulation; treatment with compounds. | Effectively inhibited myofibroblast differentiation and fibrogenic gene expression. | | In Vivo (Bleomycin-induced murine model) | Oral gavage, 20 mg/kg daily (Days 10-28). | Attenuated lung fibrosis; efficacy was equal or superior to nintedanib (60 mg/kg) and pirfenidone (300 mg/kg). | | In Vivo (Ad-TGF-β-induced murine model) | Oral gavage, 20 mg/kg daily (Days 10-28). | Attenuated lung fibrosis; efficacy was equal or superior to nintedanib and pirfenidone. | | Ex Vivo (Human Precision-Cut Lung Slices from IPF patients) | Treatment with 0.6 μM. | Ameliorated fibrosis and inflammatory cascades, confirming potential therapeutic efficacy in human tissue. |

    Table 2: Detailed Experimental Protocols for Key Assays [1]

    Assay Type Detailed Methodology Key Outcome Measurements
    Cytotoxicity Assay (MTT) Cells exposed to anticancer drugs with/without this compound. Cell viability measured after incubation with MTT reagent [3]. IC50 (half-maximal inhibitory concentration); Fold-reversal of Multidrug Resistance (MDR).
    Drug Accumulation Assay ABCB1-overexpressing cells incubated with Doxorubicin or Rhodamine 123 with/without this compound. Fluorescence measured by flow cytometry [3]. Increased intracellular accumulation of fluorescent substrates indicates inhibition of ABCB1 efflux activity.
    Transcriptomic Analysis RNA sequencing of TGF-β-stimulated fibroblasts and whole-lung extracts from animal models. Gene set enrichment analysis (GSEA) performed [1]. Reversion of disease-associated gene signatures (e.g., Epithelial-Mesenchymal Transition, TGF-β signaling).
    ATPase Assay Membrane vesicles from ABCB1-overexpressing cells incubated with this compound; ATP consumption measured [3]. Stimulation or inhibition of ATPase activity indicates direct interaction with ABCB1 transporter.

    Mechanism of Action: Targeting Fibrogenic Pathways

    Transcriptomic analyses revealed that this compound exerts its antifibrotic effects by reverting core IPF-associated pathways. The diagram below summarizes its mechanism of action on key fibrogenic pathways [1].

    G cluster_pathways Fibrogenic Pathways Modulated cluster_effects Downstream Biological Effects SrcInhib This compound (Src Kinase Inhibitor) path1 Epithelial-Mesenchymal Transition (EMT) SrcInhib->path1 path2 TGF-β Signaling SrcInhib->path2 path3 WNT Signaling SrcInhib->path3 path4 Immune/Inflammatory Responses SrcInhib->path4 path5 Extracellular Matrix (ECM) Organization SrcInhib->path5 effect1 Inhibition of Myofibroblast Differentiation path1->effect1 effect2 Reduced Profibrotic Gene Expression path2->effect2 path3->effect2 effect3 Decreased ECM Deposition & Tissue Scarring path4->effect3 path5->effect3

    Clinical Development and Context

    This compound is an orally available, highly selective dual Src/Abl kinase inhibitor originally developed for cancer [4]. Its repurposing for IPF is a direct result of the transcriptomic connectivity analysis.

    • Current Clinical Status: A phase 1b/2a clinical trial involving 100 subjects with IPF, randomized to receive either a placebo or 125 mg of oral this compound daily, is ongoing (NCT04598919) [2].
    • Safety Profile: Based on prior oncological trials, the known side effects of this compound include gastrointestinal disturbances, asthenia, and potential pulmonary toxicity [2] [4]. Its tolerability in an IPF patient population, particularly in combination with existing antifibrotics, is a key objective of the ongoing trial [2].
    • Therapeutic Potential: The pleiotropic mechanism of action, targeting multiple fibrogenic pathways, positions this compound as a promising candidate. The preclinical data suggests it could offer efficacy comparable or superior to the current standard of care [1] [5].

    Key Insights for Researchers

    The journey of this compound in IPF highlights several important concepts in modern drug development:

    • The Power of Repurposing: This case demonstrates how a data-driven, transcriptomic approach can efficiently identify new therapeutic uses for existing compounds, saving time and resources compared to traditional drug discovery [1] [2] [4].
    • Beyond Single Targets: The efficacy of this compound, like that of nintedanib and pirfenidone, appears to stem from its ability to modulate multiple overlapping fibrotic pathways rather than inhibiting a single target. This pleiotropic action may be critical for treating a complex disease like IPF [1] [2].
    • The Critical Need for Biomarkers: A significant challenge in IPF management is the lack of biomarkers to monitor treatment response. Identifying biomarkers of Src kinase activity will be crucial for assessing this compound's effectiveness in patients in future trials [2].

    References

    ×

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    4.1

    Hydrogen Bond Acceptor Count

    10

    Hydrogen Bond Donor Count

    1

    Exact Mass

    541.2091968 Da

    Monoisotopic Mass

    541.2091968 Da

    Heavy Atom Count

    38

    Appearance

    white solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    9KD24QGH76

    Pharmacology

    Saracatinib is an orally available 5-, 7-substituted anilinoquinazoline with anti-invasive and anti-tumor activities. Saracatinib is a dual-specific inhibitor of Src and Abl, protein tyrosine kinases that are overexpressed in chronic myeloid leukemia cells. This agent binds to and inhibits these tyrosine kinases and affects cell motility, cell migration, adhesion, invasion, proliferation, differentiation, and survival. Specifically, Saracatinib inhibits Src kinase-mediated osteoclast bone resorption.

    MeSH Pharmacological Classification

    Antineoplastic Agents

    KEGG Target based Classification of Drugs

    Protein kinases
    Non-receptor tyrosine kinases
    SRC family
    SRC [HSA:6714] [KO:K05704]

    Other CAS

    379231-04-6

    Wikipedia

    Saracatinib

    Dates

    Last modified: 08-15-2023
    1: Huang RY, Wong MK, Tan TZ, Kuay KT, Ng AH, Chung VY, Chu YS, Matsumura N, Lai HC, Lee YF, Sim WJ, Chai C, Pietschmann E, Mori S, Low JJ, Choolani M, Thiery JP. An EMT spectrum defines an anoikis-resistant and spheroidogenic intermediate mesenchymal state that is sensitive to e-cadherin restoration by a src-kinase inhibitor, saracatinib (AZD0530). Cell Death Dis. 2013 Nov 7;4:e915. doi: 10.1038/cddis.2013.442. PubMed PMID: 24201814; PubMed Central PMCID: PMC3847320.
    2: de Wispelaere M, LaCroix AJ, Yang PL. The small molecules AZD0530 and dasatinib inhibit dengue virus RNA replication via Fyn kinase. J Virol. 2013 Jul;87(13):7367-81. doi: 10.1128/JVI.00632-13. Epub 2013 Apr 24. PubMed PMID: 23616652; PubMed Central PMCID: PMC3700292.
    3: Gangadhar TC, Clark JI, Karrison T, Gajewski TF. Phase II study of the Src kinase inhibitor saracatinib (AZD0530) in metastatic melanoma. Invest New Drugs. 2013 Jun;31(3):769-73. doi: 10.1007/s10637-012-9897-4. Epub 2012 Nov 15. PubMed PMID: 23151808; PubMed Central PMCID: PMC3600382.
    4: Nam HJ, Im SA, Oh DY, Elvin P, Kim HP, Yoon YK, Min A, Song SH, Han SW, Kim TY, Bang YJ. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer. Mol Cancer Ther. 2013 Jan;12(1):16-26. doi: 10.1158/1535-7163.MCT-12-0109. Epub 2012 Nov 9. PubMed PMID: 23144237.
    5: Liu KJ, He JH, Su XD, Sim HM, Xie JD, Chen XG, Wang F, Liang YJ, Singh S, Sodani K, Talele TT, Ambudkar SV, Chen ZS, Wu HY, Fu LW. Saracatinib (AZD0530) is a potent modulator of ABCB1-mediated multidrug resistance in vitro and in vivo. Int J Cancer. 2013 Jan 1;132(1):224-35. doi: 10.1002/ijc.27649. Epub 2012 Jun 13. PubMed PMID: 22623106; PubMed Central PMCID: PMC3459133.
    6: Kaye S, Aamdal S, Jones R, Freyer G, Pujade-Lauraine E, de Vries EG, Barriuso J, Sandhu S, Tan DS, Hartog V, Kuenen B, Ruijter R, Kristensen GB, Nyakas M, Barrett S, Burke W, Pietersma D, Stuart M, Emeribe U, Boven E. Phase I study of saracatinib (AZD0530) in combination with paclitaxel and/or carboplatin in patients with solid tumours. Br J Cancer. 2012 May 22;106(11):1728-34. doi: 10.1038/bjc.2012.158. Epub 2012 Apr 24. PubMed PMID: 22531637; PubMed Central PMCID: PMC3364128.
    7: Fujisaka Y, Onozawa Y, Kurata T, Yasui H, Goto I, Yamazaki K, Machida N, Watanabe J, Shimada H, Shi X, Boku N. First report of the safety, tolerability, and pharmacokinetics of the Src kinase inhibitor saracatinib (AZD0530) in Japanese patients with advanced solid tumours. Invest New Drugs. 2013 Feb;31(1):108-14. doi: 10.1007/s10637-012-9809-7. Epub 2012 Mar 14. PubMed PMID: 22415795.
    8: Hannon RA, Finkelman RD, Clack G, Iacona RB, Rimmer M, Gossiel F, Baselga J, Eastell R. Effects of Src kinase inhibition by saracatinib (AZD0530) on bone turnover in advanced malignancy in a Phase I study. Bone. 2012 Apr;50(4):885-92. doi: 10.1016/j.bone.2011.12.017. Epub 2012 Jan 8. PubMed PMID: 22245630.
    9: Gucalp A, Sparano JA, Caravelli J, Santamauro J, Patil S, Abbruzzi A, Pellegrino C, Bromberg J, Dang C, Theodoulou M, Massague J, Norton L, Hudis C, Traina TA. Phase II trial of saracatinib (AZD0530), an oral SRC-inhibitor for the treatment of patients with hormone receptor-negative metastatic breast cancer. Clin Breast Cancer. 2011 Oct;11(5):306-11. doi: 10.1016/j.clbc.2011.03.021. Epub 2011 May 3. PubMed PMID: 21729667; PubMed Central PMCID: PMC3222913.
    10: Mackay HJ, Au HJ, McWhirter E, Alcindor T, Jarvi A, MacAlpine K, Wang L, Wright JJ, Oza AM. A phase II trial of the Src kinase inhibitor saracatinib (AZD0530) in patients with metastatic or locally advanced gastric or gastro esophageal junction (GEJ) adenocarcinoma: a trial of the PMH phase II consortium. Invest New Drugs. 2012 Jun;30(3):1158-63. doi: 10.1007/s10637-011-9650-4. Epub 2011 Mar 12. PubMed PMID: 21400081.
    11: Fury MG, Baxi S, Shen R, Kelly KW, Lipson BL, Carlson D, Stambuk H, Haque S, Pfister DG. Phase II study of saracatinib (AZD0530) for patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC). Anticancer Res. 2011 Jan;31(1):249-53. PubMed PMID: 21273606; PubMed Central PMCID: PMC3705960.
    12: Renouf DJ, Moore MJ, Hedley D, Gill S, Jonker D, Chen E, Walde D, Goel R, Southwood B, Gauthier I, Walsh W, McIntosh L, Seymour L. A phase I/II study of the Src inhibitor saracatinib (AZD0530) in combination with gemcitabine in advanced pancreatic cancer. Invest New Drugs. 2012 Apr;30(2):779-86. doi: 10.1007/s10637-010-9611-3. Epub 2010 Dec 18. PubMed PMID: 21170669.
    13: Dalton RN, Chetty R, Stuart M, Iacona RB, Swaisland A. Effects of the Src inhibitor saracatinib (AZD0530) on renal function in healthy subjects. Anticancer Res. 2010 Jul;30(7):2935-42. PubMed PMID: 20683035.
    14: Arcaroli JJ, Touban BM, Tan AC, Varella-Garcia M, Powell RW, Eckhardt SG, Elvin P, Gao D, Messersmith WA. Gene array and fluorescence in situ hybridization biomarkers of activity of saracatinib (AZD0530), a Src inhibitor, in a preclinical model of colorectal cancer. Clin Cancer Res. 2010 Aug 15;16(16):4165-77. doi: 10.1158/1078-0432.CCR-10-0066. Epub 2010 Aug 3. PubMed PMID: 20682712; PubMed Central PMCID: PMC3805460.
    15: Morrow CJ, Ghattas M, Smith C, Bönisch H, Bryce RA, Hickinson DM, Green TP, Dive C. Src family kinase inhibitor Saracatinib (AZD0530) impairs oxaliplatin uptake in colorectal cancer cells and blocks organic cation transporters. Cancer Res. 2010 Jul 15;70(14):5931-41. doi: 10.1158/0008-5472.CAN-10-0694. Epub 2010 Jun 15. PubMed PMID: 20551056; PubMed Central PMCID: PMC2906706.
    16: Hannon RA, Clack G, Rimmer M, Swaisland A, Lockton JA, Finkelman RD, Eastell R. Effects of the Src kinase inhibitor saracatinib (AZD0530) on bone turnover in healthy men: a randomized, double-blind, placebo-controlled, multiple-ascending-dose phase I trial. J Bone Miner Res. 2010 Mar;25(3):463-71. doi: 10.1359/jbmr.090830. Erratum in: J Bone Miner Res. 2012 Jun;27(6):1435. PubMed PMID: 19775203.
    17: Rajeshkumar NV, Tan AC, De Oliveira E, Womack C, Wombwell H, Morgan S, Warren MV, Walker J, Green TP, Jimeno A, Messersmith WA, Hidalgo M. Antitumor effects and biomarkers of activity of AZD0530, a Src inhibitor, in pancreatic cancer. Clin Cancer Res. 2009 Jun 15;15(12):4138-46. doi: 10.1158/1078-0432.CCR-08-3021. Epub 2009 Jun 9. PubMed PMID: 19509160.
    18: Chen Y, Guggisberg N, Jorda M, Gonzalez-Angulo A, Hennessy B, Mills GB, Tan CK, Slingerland JM. Combined Src and aromatase inhibition impairs human breast cancer growth in vivo and bypass pathways are activated in AZD0530-resistant tumors. Clin Cancer Res. 2009 May 15;15(10):3396-405. doi: 10.1158/1078-0432.CCR-08-3127. PubMed PMID: 19451593.
    19: Lara PN Jr, Longmate J, Evans CP, Quinn DI, Twardowski P, Chatta G, Posadas E, Stadler W, Gandara DR. A phase II trial of the Src-kinase inhibitor AZD0530 in patients with advanced castration-resistant prostate cancer: a California Cancer Consortium study. Anticancer Drugs. 2009 Mar;20(3):179-84. doi: 10.1097/CAD.0b013e328325a867. PubMed PMID: 19396016; PubMed Central PMCID: PMC3225398.
    20: Green TP, Fennell M, Whittaker R, Curwen J, Jacobs V, Allen J, Logie A, Hargreaves J, Hickinson DM, Wilkinson RW, Elvin P, Boyer B, Carragher N, Plé PA, Bermingham A, Holdgate GA, Ward WH, Hennequin LF, Davies BR, Costello GF. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Mol Oncol. 2009 Jun;3(3):248-61. doi: 10.1016/j.molonc.2009.01.002. Epub 2009 Feb 7. PubMed PMID: 19393585.

    Explore Compound Types